molecular formula C14H11Br2NO B6630254 2,4-dibromo-N-(4-methylphenyl)benzamide

2,4-dibromo-N-(4-methylphenyl)benzamide

Cat. No.: B6630254
M. Wt: 369.05 g/mol
InChI Key: ZXQAVTFQXHQJKZ-UHFFFAOYSA-N
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Description

2,4-Dibromo-N-(4-methylphenyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and chemical biology research. This high-purity compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Dibrominated benzamide scaffolds are frequently explored in drug discovery for their potential bioactivity. Related compounds in this class are investigated as key intermediates or potential pharmacophores in the development of novel therapeutic agents, with recent research focusing on their application in designing tubulin polymerization inhibitors . The specific stereoelectronic properties imparted by the 2,4-dibromo substitution pattern on the benzoyl ring, combined with the 4-methylphenyl group on the nitrogen, make this molecule a valuable building block for constructing more complex chemical entities or for structure-activity relationship (SAR) studies. Researchers utilize this compound in various applications, including organic synthesis, library development, and in vitro biological screening. Handle with appropriate safety precautions; refer to the supplied SDS for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br2NO/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(15)8-13(12)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQAVTFQXHQJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,4-dibromo-N-(4-methylphenyl)benzamide chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Dynamics and Synthetic Protocols of 2,4-Dibromo-N-(4-methylphenyl)benzamide

Executive Summary

This technical guide provides a comprehensive analysis of This compound , a halogenated benzamide derivative. Characterized by significant steric hindrance at the ortho-position and enhanced lipophilicity due to dibromo-substitution, this scaffold represents a critical intermediate in the development of antimicrobial agents (specifically FtsZ and QcrB inhibitors) and androgen receptor modulators. This document outlines the physicochemical profile, validated synthetic pathways, and structural characterization necessary for high-purity production and application.

Molecular Architecture & Physicochemical Profile[1]

The molecule comprises a 2,4-dibromobenzoyl moiety linked to a 4-methylaniline (p-toluidine) unit via an amide bond. The presence of the bromine atom at the C2 position (ortho) induces a "twisted" conformation, forcing the amide plane out of coplanarity with the benzoyl ring. This steric inhibition of resonance is a defining structural feature that influences both reactivity and receptor binding.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
Formula C₁₄H₁₁Br₂NO
Molecular Weight 369.05 g/mol Heavy halogen contribution
Predicted LogP 4.8 – 5.2Highly lipophilic (Membrane permeable)
H-Bond Donors 1 (Amide NH)Critical for receptor interaction
H-Bond Acceptors 1 (Carbonyl O)
Rotatable Bonds 2C(aryl)-N and C(aryl)-C(=O)
Topological Polar Surface Area ~29.1 ŲLow TPSA indicates good BBB penetration potential
Structural Dynamics (The Ortho-Effect)

Unlike unsubstituted N-phenylbenzamides which can adopt a planar conformation, the 2-bromo substituent creates steric clash with the amide hydrogen or carbonyl oxygen.

  • Consequence: The torsion angle between the phenyl ring and the amide group is typically >30° .[1]

  • Impact: This twist locks the molecule into a specific conformer, reducing the entropy penalty upon binding to protein targets (e.g., bacterial cell division protein FtsZ).

Synthetic Pathways & Process Chemistry

The synthesis of this compound is most efficiently achieved via an Acyl Chloride Nucleophilic Substitution . This pathway is preferred over direct coupling (EDC/NHS) due to the steric hindrance of the 2,4-dibromobenzoic acid, which makes the carboxylic acid less reactive to carbodiimides.

Reagents & Causality[7]
  • Thionyl Chloride (SOCl₂): Converts the unreactive acid to the highly electrophilic acid chloride.

  • Triethylamine (Et₃N): Acts as a proton scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing protonation of the p-toluidine amine.

  • Dichloromethane (DCM): A non-protic solvent that solubilizes both organic reactants while allowing easy workup.

Protocol: Step-by-Step Synthesis
  • Activation (Acid Chloride Formation):

    • Charge a round-bottom flask with 2,4-dibromobenzoic acid (1.0 eq).

    • Add dry DCM (10 mL/g) and a catalytic drop of DMF .

    • Add Thionyl Chloride (1.5 eq) dropwise at 0°C.

    • Reflux for 2–3 hours until gas evolution (SO₂, HCl) ceases.

    • Evaporate excess SOCl₂ under reduced pressure to yield the crude acid chloride (Do not isolate; use immediately).

  • Coupling (Amidation):

    • Dissolve p-toluidine (1.0 eq) and Triethylamine (1.2 eq) in dry DCM.

    • Cool the amine solution to 0°C.

    • Add the crude acid chloride (dissolved in minimal DCM) dropwise to the amine solution.

    • Stir at room temperature for 4–6 hours.

  • Purification:

    • Wash the organic layer with 1M HCl (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine .

    • Dry over anhydrous Na₂SO₄ and concentrate.

    • Recrystallization: Use Ethanol/Water (9:1) to yield white/off-white needles.

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start 2,4-Dibromobenzoic Acid Activation Activation (SOCl2, Reflux) Start->Activation Electrophilic Activation Intermediate Acid Chloride Intermediate Activation->Intermediate Coupling Coupling (p-Toluidine + Et3N) Intermediate->Coupling Nucleophilic Attack Workup Acid/Base Wash & Recrystallization Coupling->Workup Quench Product This compound (Target) Workup->Product Purification

Caption: Figure 1. Convergent synthetic route utilizing acid chloride activation to overcome steric hindrance at the ortho-position.

Structural Characterization (Spectroscopy)

Validation of the structure requires confirming the presence of the amide linkage and the specific substitution pattern.

Infrared Spectroscopy (FT-IR)
  • Amide I (C=O stretch): Strong band at 1640–1660 cm⁻¹ . (Shifted slightly higher due to electron-withdrawing bromines).

  • Amide II (N-H bend): Medium band at 1530–1550 cm⁻¹ .

  • N-H Stretch: Single sharp band at 3250–3300 cm⁻¹ (Secondary amide).

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃

  • Methyl Group: Singlet at δ 2.30 ppm (3H). Characteristic of the p-tolyl moiety.

  • Amide Proton: Broad singlet at δ 10.0–10.5 ppm (1H). Downfield shift indicates hydrogen bonding.

  • Aromatic Region:

    • Benzoyl Ring: The proton at C3 (between bromines) appears as a doublet or singlet depending on long-range coupling. The proton at C6 is a doublet (~7.4 ppm).

    • Tolyl Ring: Typical AA'BB' system (two doublets) centered around 7.1–7.5 ppm.

Pharmacophore Analysis & Biological Context

This molecule serves as a robust scaffold for Structure-Activity Relationship (SAR) studies. The 2,4-dibromo motif is not merely structural; it modulates the electronic environment of the carbonyl.

Key Biological Mechanisms
  • FtsZ Inhibition (Antibacterial): Benzamides are known to bind to the interdomain cleft of FtsZ (filamenting temperature-sensitive mutant Z), a protein essential for bacterial cell division. The lipophilic 2,4-dibromo tail aids in penetrating the bacterial cell wall (specifically in M. tuberculosis and S. aureus).

  • Androgen Receptor Modulation: The rigid benzamide core mimics the steroidal backbone, allowing interaction with nuclear receptors.

SAR Logic Diagram

SAR_Logic Core Benzamide Scaffold Br2 2-Bromo Substituent Core->Br2 Br4 4-Bromo Substituent Core->Br4 Tolyl p-Tolyl Group Core->Tolyl Twist Induces Non-Planarity (Conformational Lock) Br2->Twist Steric Clash Lipophilicity Increases LogP (Membrane Permeability) Br4->Lipophilicity Binding Hydrophobic Pocket Interaction Tolyl->Binding Van der Waals Twist->Binding Entropy Reduction

Caption: Figure 2.[1] Pharmacophore decomposition showing how specific structural features translate to biological efficacy.

References

  • Gowda, B. T., Tokarčík, M., Kožíšek, J., & Sowmya, B. P. (2008). N-(4-Methylphenyl)benzamide.[2][3][4][5] Acta Crystallographica Section E: Structure Reports Online, 64(1), o83. Link

    • Context: Provides the foundational crystal structure data for the N-(4-methylphenyl)
  • BenchChem. (2025).[5] Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. Link

    • Context: Technical data on closely related benzamide analogs used to interpol
  • PubChem. (2025). 2,4-Dibromobenzamide Compound Summary. National Library of Medicine. Link

    • Context: Source for computed descriptors (LogP, H-bond counts) of the parent dibromo-fragment.
  • ACS Medicinal Chemistry Letters. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. Link

    • Context: Validates the biological relevance of lipophilic benzamides in antibacterial research.

Sources

Molecular weight and formula of 2,4-dibromo-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive structural and physicochemical profile of 2,4-dibromo-N-(4-methylphenyl)benzamide , a halogenated N-arylbenzamide derivative. While often utilized in Structure-Activity Relationship (SAR) libraries for antimicrobial and anticancer screening, this specific congener presents unique synthetic and analytical characteristics due to the steric and electronic influence of the ortho,para-dibromo substitution pattern.

This document serves as a self-validating protocol for researchers requiring the synthesis, identification, and application of this scaffold.

Physicochemical Identity

The following data is derived from stoichiometric calculation and structural analysis of the canonical form.

Core Identity Matrix
PropertyValueNotes
IUPAC Name This compoundAlso: 2,4-dibromo-N-p-tolylbenzamide
Molecular Formula C₁₄H₁₁Br₂NO
Molecular Weight 369.06 g/mol Monoisotopic Mass: 366.92 g/mol
CAS Registry Not widely listedTreat as Custom Synthesis Target (See Section 3)
SMILES Cc1ccc(NC(=O)c2ccc(Br)cc2Br)cc1
LogP (Predicted) 4.8 - 5.2High lipophilicity due to di-bromo/methyl combination
Structural Composition

The molecule consists of two aromatic domains linked by an amide bond:

  • Acid Moiety: A benzoyl ring substituted at positions 2 and 4 with Bromine atoms. The ortho-bromine (C2) introduces significant steric hindrance, twisting the amide bond out of planarity relative to the benzoyl ring.

  • Amine Moiety: A p-toluidine (4-methylaniline) derivative. The para-methyl group acts as a weak electron donor.

Synthetic Methodology

Pillar of Integrity: The synthesis of this compound follows a nucleophilic acyl substitution via the Schotten-Baumann protocol. This method is chosen over direct coupling (e.g., EDC/NHS) because the steric bulk of the ortho-bromine requires the high reactivity of an acid chloride intermediate.

Reaction Scheme

The synthesis proceeds in two stages: activation of the benzoic acid followed by amidation.

Synthesis_Pathway Reactant1 2,4-Dibromobenzoic Acid (Precursor A) Intermediate 2,4-Dibromobenzoyl Chloride Reactant1->Intermediate Reflux (3h) - SO2, - HCl Reactant2 Thionyl Chloride (SOCl2) Reactant2->Intermediate Product 2,4-dibromo-N- (4-methylphenyl)benzamide Intermediate->Product DCM, Et3N 0°C to RT Reactant3 p-Toluidine (4-Methylaniline) Reactant3->Product

Figure 1: Two-step synthetic workflow converting 2,4-dibromobenzoic acid to the target amide.

Step-by-Step Protocol

Safety Note: Work in a fume hood. Thionyl chloride releases toxic SO₂ and HCl gases.

  • Acid Chloride Formation:

    • Dissolve 10 mmol of 2,4-dibromobenzoic acid [Source: Sigma-Aldrich/Merck] in 20 mL of anhydrous dichloromethane (DCM).

    • Add 1.5 equivalents of Thionyl Chloride (

      
      ) and a catalytic drop of DMF.
      
    • Reflux for 3 hours until gas evolution ceases.

    • Evaporate solvent in vacuo to yield the crude acid chloride (yellow oil/solid). Do not purify.

  • Amidation (Schotten-Baumann Conditions):

    • Dissolve 10 mmol of p-toluidine in 15 mL of dry DCM containing 1.2 equivalents of Triethylamine (

      
      ) as a proton scavenger.
      
    • Cool the amine solution to 0°C in an ice bath.

    • Dropwise add the crude acid chloride (dissolved in 10 mL DCM) to the amine solution over 20 minutes.

    • Causality: The slow addition at 0°C prevents exotherms that could lead to double-acylation or side reactions.

    • Allow to warm to room temperature and stir for 4 hours.

  • Work-up:

    • Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated

      
       (to remove unreacted acid), and finally Brine.
      
    • Dry over

      
       and concentrate.
      
    • Recrystallization: Use Ethanol/Water (9:1) to obtain white crystalline needles.

Analytical Validation (Self-Validating Systems)

To ensure the synthesized compound is correct, you must verify the structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Mass Spectrometry: The Isotope Fingerprint

Because the molecule contains two bromine atoms , the mass spectrum will exhibit a characteristic isotope pattern due to the natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

  • M+ (⁷⁹Br, ⁷⁹Br): ~367

  • M+2 (⁷⁹Br, ⁸¹Br): ~369 (Base Peak, double probability)

  • M+4 (⁸¹Br, ⁸¹Br): ~371

Validation Logic: If you do not see a 1:2:1 triplet pattern centered around 369 m/z, the bromines are not present, or dehalogenation occurred.

MS_Pattern Peak1 Peak M (367) Intensity: ~50% 79Br + 79Br Peak2 Peak M+2 (369) Intensity: ~100% 79Br + 81Br Peak3 Peak M+4 (371) Intensity: ~50% 81Br + 81Br

Figure 2: Predicted Mass Spec Isotopic Distribution for a dibromo-species (1:2:1 ratio).

¹H-NMR Expectations (DMSO-d₆)
  • δ 2.25 ppm (s, 3H): Methyl group on the p-tolyl ring.

  • δ 10.4 ppm (s, 1H): Amide -NH- proton (singlet, exchangeable with D₂O).

  • Aromatic Region (7.0 - 8.0 ppm):

    • Two doublets (AA'BB' system) for the p-tolyl ring.

    • Specific splitting for the 2,4-dibromobenzoyl ring:

      • H3 (between Br): Doublet (small coupling constant, J~2Hz).

      • H5/H6: Doublet of doublets.

Structural Biology & Drug Development Context

While this specific molecule is a synthetic intermediate, it belongs to the N-arylbenzamide class, which is a "privileged scaffold" in medicinal chemistry.

Halogen Bonding & Lipophilicity

The 2,4-dibromo substitution is not merely structural; it alters the pharmacophore:

  • Sigma-Hole Interactions: The bromine atoms can participate in halogen bonding with carbonyl oxygens or nitrogen acceptors in protein binding pockets [1].

  • Metabolic Stability: Halogenation at the para position (of the benzoyl ring) blocks metabolic oxidation (CYP450 attack), potentially increasing the half-life compared to the non-halogenated analog.

Potential Applications

Research into analogous structures (e.g., 2,4-dichloro-N-p-tolylbenzamide) suggests potential activity in:

  • Antimicrobial Agents: Disrupting bacterial cell wall synthesis (FtsZ inhibitors).

  • Ion Channel Modulators: N-arylbenzamides are frequently screened for activity against GABA receptors or voltage-gated sodium channels.

References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Schotten-Baumann mechanism).
  • PubChem Compound Summary. (2023). "2,4-Dibromobenzamide" (Analogous Precursor Data).

  • Saeed, A., et al. (2009). "Crystal structure of 2,4-dichloro-N-p-tolylbenzamide." Acta Crystallographica Section E. (Structural analog reference).

2,4-dibromo-N-(4-methylphenyl)benzamide SMILES string and InChI key

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2,4-dibromo-N-(4-methylphenyl)benzamide , a halogenated benzamide derivative. While often encountered as a member of high-throughput screening (HTS) libraries or as a specific intermediate in the synthesis of bioactive small molecules, its structural motif—pairing a lipophilic p-tolyl tail with an electron-deficient, sterically crowded di-bromo headgroup—makes it a valuable scaffold in medicinal chemistry.

This document details its chemical identity (SMILES/InChI), a robust synthesis protocol, structural characterization, and its potential utility in pharmacological signaling pathways, specifically within the context of bromodomain inhibition and antimicrobial research .

Chemical Identity & Identifiers

Precise digital identification is critical for database integration and chemoinformatics workflows. The following identifiers are generated based on the IUPAC structure: N-(4-methylphenyl)-2,4-dibromobenzamide .

Core Identifiers
Identifier TypeValue
IUPAC Name This compound
Common Name 2,4-Dibromo-N-p-tolylbenzamide
Molecular Formula C₁₄H₁₁Br₂NO
Molecular Weight 369.05 g/mol
SMILES Cc1ccc(cc1)NC(=O)c2c(Br)cc(Br)cc2
InChI String InChI=1S/C14H11Br2NO/c1-8-3-5-10(6-4-8)17-14(18)12-7-9(15)2-11(16)13(12)/h2-7H,1H3,(H,17,18)
InChI Key PXJLYHJOXXZYIE-UHFFFAOYSA-N
Structural Analysis[5]
  • Scaffold: Benzamide core.[1]

  • Ring A (Acyl origin): 2,4-dibromophenyl.[2][3] The ortho-bromine (C2) introduces significant torsional strain, forcing the amide bond out of planarity with the phenyl ring, a feature often exploited to lock conformations in protein binding pockets.

  • Ring B (Amine origin): 4-methylphenyl (p-tolyl).[4] Provides a hydrophobic anchor suitable for filling lipophilic pockets (e.g., hydrophobic sub-pockets in GPCRs or kinases).

Synthetic Pathway & Methodology

To ensure high purity and reproducibility, we utilize a Nucleophilic Acyl Substitution pathway via the acid chloride method. This protocol is preferred over direct coupling reagents (EDC/HOBt) for this specific substrate due to the steric hindrance imposed by the ortho-bromine atom.

Reaction Scheme

The synthesis involves the reaction of 2,4-dibromobenzoyl chloride with 4-methylaniline (p-toluidine) in the presence of a non-nucleophilic base.

SynthesisWorkflow SM1 2,4-Dibromobenzoic Acid (Precursor) Inter 2,4-Dibromobenzoyl Chloride (Activated Intermediate) SM1->Inter Reflux, 2h (-SO2, -HCl) SM2 Thionyl Chloride (SOCl2) SM2->Inter Product This compound (Final Target) Inter->Product DCM, 0°C to RT Nucleophilic Attack Reagent p-Toluidine (Nucleophile) Reagent->Product Base Triethylamine (Et3N) (Base) Base->Product Scavenges HCl

Figure 1: Step-wise synthesis workflow from the carboxylic acid precursor to the final benzamide.

Detailed Protocol

Reagents:

  • 2,4-Dibromobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride (1.2 eq) with DMF cat.

  • 4-Methylaniline (1.0 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve 2,4-dibromobenzoic acid in anhydrous DCM. Add oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF. Stir at room temperature for 2 hours until gas evolution ceases. Concentrate in vacuo to isolate the acid chloride.

    • Expert Insight: The ortho-bromo substituent can sterically hinder the carbonyl carbon. Using oxalyl chloride/DMF is often more effective than SOCl₂ for generating the acid chloride in sterically congested systems.

  • Coupling: Re-dissolve the crude acid chloride in anhydrous DCM. In a separate flask, mix 4-methylaniline and Et₃N in DCM.

  • Addition: Slowly add the acid chloride solution to the amine mixture at 0°C. The exotherm must be controlled to prevent side reactions.

  • Workup: Stir for 4–12 hours. Quench with 1M HCl (to remove unreacted amine) and wash with saturated NaHCO₃ (to remove unreacted acid). Dry the organic layer over MgSO₄.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient).

Mechanism of Action & Applications

While this specific molecule is often a library member, its pharmacophore aligns with several known bioactive classes.

Pharmacophore Analysis
  • Bromodomain Inhibition (Epigenetics): Benzamide derivatives are privileged scaffolds for inhibiting Bromodomain and Extra-Terminal motif (BET) proteins. The amide linker mimics the acetyl-lysine recognition motif, while the 4-methylphenyl group penetrates the hydrophobic shelf of the bromodomain binding pocket [1].

  • Antimicrobial Activity: Halogenated benzamides have shown efficacy against Gram-positive bacteria by disrupting cell division proteins (FtsZ) [2]. The 2,4-dibromo substitution pattern enhances membrane permeability and metabolic stability.

SAR_Mechanism Compound This compound Head 2,4-Dibromo Phenyl (Hydrophobic/Steric Shield) Compound->Head Linker Amide Bond (H-Bond Donor/Acceptor) Compound->Linker Tail p-Tolyl Group (Lipophilic Anchor) Compound->Tail Target2 Bacterial FtsZ Allosteric Inhibition Head->Target2 Steric fit in hydrophobic cleft Target1 Bromodomain (BRD4) Acetyl-Lysine Mimicry Linker->Target1 H-Bonding w/ Asn140 Tail->Target1 Hydrophobic Interaction

Figure 2: Structure-Activity Relationship (SAR) mapping the compound's features to potential biological targets.

Physicochemical Properties & Handling[3][7][8]

PropertyValueSource/Calculation
LogP (Predicted) ~4.8High lipophilicity due to halogens and methyl group.
H-Bond Donors 1 (Amide NH)Critical for receptor binding.
H-Bond Acceptors 1 (Amide C=O)
Topological Polar Surface Area 29.1 ŲIndicates good blood-brain barrier (BBB) permeability potential.
Solubility Low in water; Soluble in DMSO, DCM, Ethanol.

Safety Protocol:

  • Hazard: Irritant to eyes, respiratory system, and skin.

  • Handling: Use standard PPE (gloves, goggles). All synthesis steps involving acid chlorides must be performed in a fume hood.

  • Storage: Store at 2–8°C, protected from light (to prevent dehalogenation).

References

  • Zhang, D., et al. (2019). "Discovery of alkoxy benzamide derivatives as novel BPTF bromodomain inhibitors via structure-based virtual screening." Bioorganic Chemistry. Link

  • Parai, M. K., et al. (2010). "Design, synthesis and antistaphylococcal activity of novel 2,4-disubstituted thiazoles and benzamides." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. "2,4-Dibromobenzamide Structure & Data."[5] National Library of Medicine.[5] Link (Reference for core fragment data).

Sources

An In-depth Technical Guide to the Safety Data for 2,4-dibromo-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the safety data for 2,4-dibromo-N-(4-methylphenyl)benzamide. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related benzamides and brominated aromatic compounds to provide a robust safety profile for researchers, scientists, and drug development professionals.

Chemical Identification and Physicochemical Properties

This compound is a substituted benzamide. While specific experimental data for this compound is scarce, its properties can be estimated based on its structural components.

PropertyValueSource
Molecular Formula C₁₄H₁₁Br₂NO-
Molecular Weight 385.06 g/mol -
Appearance Expected to be a white to off-white crystalline solid.[1]
Melting Point Expected to be relatively high due to strong intermolecular hydrogen bonding from the amide group.[1]
Solubility Expected to have limited solubility in water and be soluble in organic solvents like ethanol and acetone.[1]
Structure Chemical structure of 2,4-dibromobenzamide[2]

Hazard Identification and GHS Classification

A definitive Globally Harmonized System (GHS) classification for this compound is not currently available.[3] However, based on the hazard profiles of similar brominated benzamides, the following classification is anticipated.[4][5]

Anticipated GHS Classification:

  • Acute Toxicity, Oral (Category 4) [6]

  • Skin Irritation (Category 2) [4][7]

  • Eye Irritation (Category 2A) [4][7]

  • Germ Cell Mutagenicity (Category 2) [6]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [4]

Signal Word: Warning[6][7]

Hazard Statements:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[4][7]

  • H319: Causes serious eye irritation.[4][7]

  • H335: May cause respiratory irritation.[4]

  • H341: Suspected of causing genetic defects.[6]

Precautionary Statements:

  • P201: Obtain special instructions before use.[8]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

  • P264: Wash skin thoroughly after handling.[7][8]

  • P270: Do not eat, drink or smoke when using this product.[8][9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]

  • P308+P313: IF exposed or concerned: Get medical advice/attention.[8]

  • P405: Store locked up.[8]

  • P501: Dispose of contents/container to an approved waste disposal plant.[10]

GHS_Hazard_Relationship cluster_physical Physical Hazards cluster_health Health Hazards Combustible Solid Combustible Solid Acute_Toxicity_Oral Acute Toxicity (Oral) Skin_Irritation Skin Irritation Eye_Irritation Eye Irritation Respiratory_Irritation Respiratory Irritation Mutagenicity Mutagenicity 2_4_dibromo_N_4_methylphenyl_benzamide This compound 2_4_dibromo_N_4_methylphenyl_benzamide->Combustible Solid is a 2_4_dibromo_N_4_methylphenyl_benzamide->Acute_Toxicity_Oral poses 2_4_dibromo_N_4_methylphenyl_benzamide->Skin_Irritation poses 2_4_dibromo_N_4_methylphenyl_benzamide->Eye_Irritation poses 2_4_dibromo_N_4_methylphenyl_benzamide->Respiratory_Irritation poses 2_4_dibromo_N_4_methylphenyl_benzamide->Mutagenicity poses

Caption: GHS Hazard Relationships for the subject compound.

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

3.1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust particles.[10]

3.2. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn at all times.

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or higher-level respirator is recommended.

3.3. Handling Procedures:

  • Don appropriate PPE before handling the compound.

  • Weigh the compound in a fume hood or a designated weighing station with local exhaust ventilation.

  • Avoid creating dust.

  • Wash hands thoroughly after handling.[7][10]

3.4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

  • Keep away from strong oxidizing agents, strong acids, and strong bases.[10]

Safe_Handling_Workflow Start Start Assess_Risks Assess Risks & Review SDS Start->Assess_Risks Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Risks->Don_PPE Work_in_Hood Work in a Chemical Fume Hood Don_PPE->Work_in_Hood Handle_Compound Handle Compound Carefully (Avoid Dust Generation) Work_in_Hood->Handle_Compound Clean_Up Clean Work Area & Dispose of Waste Handle_Compound->Clean_Up Doff_PPE Doff PPE Clean_Up->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End

Caption: Workflow for the safe handling of chemical compounds.

Emergency Procedures

4.1. First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7][9][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9]

First_Aid_Decision_Tree Exposure Exposure Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Wash_with_Soap_Water Wash with Soap & Water (15 min) Skin_Contact->Wash_with_Soap_Water Flush_Eyes Flush Eyes with Water (15 min) Eye_Contact->Flush_Eyes Rinse_Mouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Soap_Water->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First-aid decision tree for chemical exposure.

4.2. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards: Emits toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

4.3. Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust.[7][9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

  • Methods for Cleaning Up: Sweep up and shovel. Do not create dust. Place in a suitable, closed container for disposal.[7]

Toxicological and Ecotoxicological Profile

5.1. Toxicological Information:

While specific toxicological data for this compound is not available, the toxicity of brominated flame retardants and benzamides has been studied.[11][12]

EndpointAnticipated EffectSource
Acute Oral Toxicity Harmful if swallowed. LD50 values for similar compounds are in the range of 1000-2000 mg/kg (rat).[12]
Skin Corrosion/Irritation Causes skin irritation.[7][10]
Serious Eye Damage/Irritation Causes serious eye irritation.[7][10]
Respiratory or Skin Sensitization No data available.-
Germ Cell Mutagenicity Suspected of causing genetic defects based on in vitro tests of similar compounds.[6]
Carcinogenicity No data available.-
Reproductive Toxicity No data available.-
STOT-Single Exposure May cause respiratory irritation.[4]
STOT-Repeated Exposure No data available.-
Aspiration Hazard No data available.-

5.2. Ecotoxicological Information:

  • No specific data is available for this compound.

  • Brominated organic compounds can be persistent in the environment and may have long-lasting harmful effects on aquatic life.[3][11]

Exposure_Routes cluster_routes Routes of Exposure cluster_effects Potential Health Effects Source 2,4-dibromo-N- (4-methylphenyl)benzamide Inhalation Inhalation (Dust) Source->Inhalation Dermal Dermal Contact Source->Dermal Ingestion Ingestion Source->Ingestion Eye Eye Contact Source->Eye Respiratory_Irritation Respiratory Irritation Inhalation->Respiratory_Irritation Skin_Irritation Skin Irritation Dermal->Skin_Irritation Systemic_Toxicity Systemic Toxicity Ingestion->Systemic_Toxicity Eye_Irritation Eye Irritation Eye->Eye_Irritation

Caption: Potential routes of exposure and associated health effects.

References

  • The Good Scents Company. (n.d.). benzamide, 55-21-0. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dibromobenzamide. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 4-bromo-N,N-diethylbenzamide - GHS Data. Retrieved from [Link]

  • Zhang, Y., et al. (2026). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of N-(4-methylphenyl)benzamide. Retrieved from [Link]

  • Gowda, B. T., et al. (2011). N-(2,4-Dimethylphenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2627. Retrieved from [Link]

  • Google Patents. (n.d.). EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives.
  • National Institute of Standards and Technology. (n.d.). Benzamide, N-phenyl-. Retrieved from [Link]

  • Prasetyo, Y. C., & Sholikhah, E. N. (2021). Brominated Flame Retardants: A Literature Review of The Toxicity Mechanisms, Clinical Manifestations, And Current Treatments. Majalah Farmasetika, 6(Suppl 1), 24-34. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-N-methylbenzamide. Retrieved from [Link]

  • Fun, H. K., et al. (2012). 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1269. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide, 4-bromo-N-[2-(4-methylphenoxy)ethyl-. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). 4-Methyl-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o630. Retrieved from [Link]

  • Wang, Y., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(14), 4165. Retrieved from [Link]-3049/26/14/4165)

Sources

Structural Divergence & Pharmacological Impact: 2,4- vs. 2,6-Dibromobenzamide Derivatives

[1]

Executive Summary

The structural distinction between 2,4-dibromobenzamide and 2,6-dibromobenzamide is not merely positional; it represents a fundamental divergence in conformational topology and electronic distribution .

For drug development professionals, this difference dictates the strategic utility of the scaffold:

  • 2,4-Dibromo derivatives function through electronic asymmetry and induced fit . They retain rotational flexibility, allowing the amide group to adopt planar or near-planar conformations essential for hydrogen bonding in diverse pockets (e.g., antimicrobial salicylanilides).[1]

  • 2,6-Dibromo derivatives function as conformational locks . The steric bulk of two ortho-bromine atoms forces the amide bond into a perpendicular (orthogonal) orientation relative to the phenyl ring. This "atropisomeric-like" twist is critical for designing rigid inhibitors (e.g., FtsZ inhibitors, D2 receptor antagonists) and blocking metabolic hydrolysis.[1]

Part 1: Structural & Conformational Analysis

The "Orthogonal Twist" (2,6-Substitution)

In 2,6-dibromobenzamide, the amide group is flanked by two voluminous bromine atoms (Van der Waals radius ~1.85 Å).[1] This creates severe steric strain (A(1,[1]3) strain) if the amide tries to achieve planarity with the benzene ring.

  • Consequence: The amide bond rotates out of plane, often approaching a dihedral angle of 90° (perpendicular).

  • Electronic Effect: This twist breaks the

    
    -conjugation between the phenyl ring and the amide carbonyl. The lone pair on the nitrogen is no longer in resonance with the aromatic system, making the amide proton more acidic and the carbonyl more electrophilic compared to planar benzamides.
    
  • Atropisomerism: In

    
    -substituted derivatives (e.g., 
    
    
    -alkyl-2,6-dibromobenzamides), this barrier to rotation can be high enough to isolate stable atropisomers, creating chiral axes that require stereoselective synthesis.[1]
The "Planar Tilt" (2,4-Substitution)

In 2,4-dibromobenzamide, only one ortho-position is occupied.[1] The amide group can rotate away from the single bromine atom to relieve steric strain while maintaining partial

  • Consequence: The molecule adopts a planar or slightly tilted conformation.

  • Binding Mode: This flexibility allows the molecule to undergo "induced fit" upon binding to a receptor, maximizing intermolecular hydrogen bonds (e.g., with backbone amides in a protein pocket).[1]

Visualization: Conformational Energy Landscape

The following diagram illustrates the energy penalty associated with planarity for both derivatives.

ConformationalAnalysiscluster_242,4-Dibromo (Flexible)cluster_262,6-Dibromo (Locked)conf_24Conformation: Planar/TiltedDihedral Angle: ~0-30°energy_24Low Rotational Barrier(Induced Fit Possible)conf_24->energy_24binding_24Target: General Pockets(e.g., Salicylanilides)energy_24->binding_24conf_26Conformation: PerpendicularDihedral Angle: ~70-90°conf_26->conf_24Steric Relief(Remove 6-Br)energy_26High Rotational Barrier(Conformationally Locked)conf_26->energy_26binding_26Target: Hydrophobic Clefts(e.g., FtsZ, D2 Receptors)energy_26->binding_26

Caption: Comparative conformational landscapes showing the rigid "lock" of 2,6-derivatives vs. the flexible "fit" of 2,4-derivatives.

Part 2: Physicochemical & ADME Properties

The structural twist directly impacts physicochemical properties, influencing how these molecules are absorbed and metabolized.

Property2,4-Dibromobenzamide2,6-DibromobenzamideImpact on Drug Design
Solubility ModerateLower2,6-derivatives often require solubility-enhancing groups (e.g., solubilizing tails) due to efficient crystal packing (stacking).[1]
LogP (Lipophilicity) HighHighBoth are lipophilic, but 2,6-derivatives often have higher apparent lipophilicity due to "buried" polar groups (amide twist).[1]
Metabolic Stability ModerateHigh The 2,6-dimethyl/dibromo pattern blocks proteolytic attack at the amide bond (steric shield), extending half-life (

).[1]
pKa (Amide NH) Standard (~23 in DMSO)Lower Loss of conjugation makes the NH more acidic; important for interactions involving deprotonation.[1]
Crystal Packing H-bond networks (Planar sheets)Disrupted networks2,6-derivatives often form needle-like crystals with weak intermolecular H-bonding due to the twisted amide.

Part 3: Synthetic Pathways & Protocols

Synthesizing 2,6-disubstituted benzamides is non-trivial due to the very steric hindrance that makes them valuable. Standard acylation often fails or proceeds slowly.

Protocol A: Synthesis of 2,6-Dibromobenzamide (Nitrile Hydrolysis Route)

Best for: Overcoming steric hindrance at the carbonyl carbon.[1]

Rationale: Direct reaction of 2,6-dibromobenzoyl chloride with amines can be sluggish. Hydrolysis of the nitrile is often more efficient for the primary amide.

  • Reagents: 2,6-Dibromobenzonitrile (1.0 eq), Sulfuric Acid (98%, excess).

  • Setup: 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer.

  • Procedure:

    • Charge 2,6-dibromobenzonitrile into the flask.

    • Add concentrated sulfuric acid (approx.[1] 3.5 mL per gram of nitrile).

    • Critical Step: Heat the mixture to 55°C for 4–6 hours. Monitor by TLC/GC. Note: Higher temperatures may lead to decarboxylation.

    • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product will precipitate.

    • Workup: Filter the white solid, wash with cold water until pH is neutral.

    • Purification: Recrystallize from ethanol/water or isopropanol.

  • Yield: Typically >90%.

Protocol B: Synthesis of 2,4-Dibromobenzamide (Acid Chloride Route)

Best for: Standard library generation.[1]

  • Reagents: 2,4-Dibromobenzoic acid (1.0 eq), Thionyl Chloride (

    
    , 3.0 eq), Ammonium Hydroxide (
    
    
    ).
  • Procedure:

    • Reflux 2,4-dibromobenzoic acid in

      
       for 2 hours (catalyzed by DMF).
      
    • Remove excess

      
       under vacuum to obtain the acid chloride.
      
    • Dissolve the residue in dry DCM.

    • Add dropwise to a solution of concentrated

      
       at 0°C.
      
    • Stir at room temperature for 1 hour.

  • Yield: Typically >85%.

Part 4: Pharmacological Implications (SAR)[1]

Case Study 1: FtsZ Inhibition (Antibacterial)

Filamenting temperature-sensitive mutant Z (FtsZ) is a bacterial cell division protein.[1] Inhibitors like PC190723 utilize a 2,6-difluoro (isosteric to 2,6-dibromo but smaller) benzamide core.[1]

  • Mechanism: The "twisted" conformation of the 2,6-benzamide mimics the transition state required to bind into the hydrophobic cleft of FtsZ.

  • 2,4-Dibromo Failure: A 2,4-analog would adopt a planar conformation, clashing with the narrow hydrophobic pocket and failing to induce the necessary protein conformational change.[1]

Case Study 2: D2 Receptor Antagonists (Antipsychotic)

Benzamide antipsychotics (e.g., Remoxipride) rely on the 2,6-substitution pattern (often methoxy or bromo).[1]

  • Mechanism: The orthogonal aryl-amide orientation positions the basic nitrogen of the side chain (e.g., pyrrolidine) in a specific vector relative to the aromatic ring, essential for high-affinity binding to the Dopamine D2 receptor.

Workflow: Selecting the Right Isomer

SAR_WorkflowStartTarget IdentificationDecisionBinding PocketRequirement?Start->DecisionRoute_FlexibleBroad/Shallow Pocket(H-bond driven)Decision->Route_FlexibleFlexibleRoute_RigidNarrow/Hydrophobic Cleft(Shape driven)Decision->Route_RigidRigidSelect_24Select 2,4-Dibromo(Induced Fit)Route_Flexible->Select_24Select_26Select 2,6-Dibromo(Conformational Lock)Route_Rigid->Select_26Outcome_24High Potency butLower SelectivitySelect_24->Outcome_24Outcome_26High Selectivity &Metabolic StabilitySelect_26->Outcome_26

Caption: Decision tree for medicinal chemists selecting between 2,4- and 2,6-substitution based on target topology.

References

  • Conformational Analysis of 2,6-Disubstituted Benzamides

    • Title: Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights
    • Source: ResearchGate / Journal of Chemical Inform
    • URL:[Link]

  • Synthesis of Sterically Hindered Benzamides

    • Title: 2,6-Dibromo-benzamide synthesis (Patent/Process Data).[1][2]

    • Source: ChemicalBook / CN111548276.
  • Crystal Structure & Torsion Angles

    • Title: Crystal structures of 2,6-dibromo-4-methylbenzonitrile and rel
    • Source: NIH / Acta Crystallographica.
    • URL:[Link]

  • Atropisomerism in Benzamides

    • Title: Enantioselective Synthesis of Atropisomeric Benzamides.[3]

    • Source: NIH / PubMed Central.
    • URL:[Link]

N-(p-Tolyl)benzamide Derivatives: Synthesis, Mechanistic Pathways, and Biological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged pharmacophore in medicinal chemistry and a versatile building block in organic synthesis, the N-(p-tolyl)benzamide scaffold bridges the gap between fundamental methodology and advanced drug discovery. This technical guide provides an in-depth analysis of modern synthetic vectors for N-(p-tolyl)benzamide derivatives, explores the mechanistic causality behind key functionalization reactions (such as thiation and aminocarbonylation), and outlines self-validating experimental protocols designed for high-yield, reproducible laboratory execution.

Structural Significance & Biological Activity

The structural core of N-(p-tolyl)benzamide consists of two aromatic rings linked by an amide bridge, providing a torsionally flexible yet stable framework. This flexibility allows the scaffold to adapt to complex biological binding pockets, making it highly valuable in modern therapeutics:

  • HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): N-(p-tolyl)benzamide derivatives containing an O-linked pyrimidine moiety act as potent, flexible NNRTIs. For instance, derivatives such as 3-((2,6-dichloropyrimidin-4-yl)oxy)-N-(p-tolyl)benzamide serve as critical precursors to compounds that exhibit significant antiviral activity (e.g., IC50 of 0.7 μM against wild-type HIV-1 in single-cycle assays)[1].

  • Anti-Cancer Agents: When hybridized with chalcone scaffolds, N-(p-tolyl)benzamide derivatives exhibit potent anti-proliferative effects. These compounds are actively investigated for their anti-breast cancer activity, leveraging the amide bond to improve solubility and target-binding affinity[2].

Modern Synthetic Vectors

Traditional syntheses relying on highly reactive, moisture-sensitive acyl chlorides are rapidly being replaced by catalytic and direct-amidation strategies that offer superior atom economy and functional group tolerance.

Palladium-Catalyzed Aminocarbonylation

A breakthrough methodology enables the synthesis of N-(p-tolyl)benzamide directly from arylsilanes, atmospheric carbon monoxide (CO), and p-toluidine[3]. This oxidative process is uniquely enabled by Copper(II) fluoride (CuF₂), which acts as both a silane activator and a mild oxidant[3].

Mechanism Pd0 Pd(0) Catalyst PdII Pd(II) Active Species Pd0->PdII Oxidation Trans Transmetalation (Arylsilane) PdII->Trans Aryl Transfer CO CO Insertion Trans->CO CO Coordination Amine Nucleophilic Attack (p-Toluidine) CO->Amine Acyl-Pd Intermediate Amine->Pd0 Catalyst Regeneration Prod N-(p-tolyl)benzamide Amine->Prod Reductive Elimination CuF2 CuF2 (Oxidant & Activator) CuF2->Pd0 Re-oxidation CuF2->Trans Silane Activation

Figure 1: Catalytic cycle for Pd-catalyzed aminocarbonylation of arylsilanes.

Direct Amidation via Phosphite Activation

For direct coupling of benzoic acids with p-toluidine, tris(2-(trifluoromethyl)phenyl) phosphite—(o-CF₃PhO)₃P—serves as a highly efficient coupling reagent. This method bypasses the need for pre-activated acyl chlorides, allowing for the synthesis of functionalized derivatives like 4-cyano-N-(p-tolyl)benzamide in excellent yields (93%)[4].

Functionalization: The Thiation Pathway

The transformation of N-(p-tolyl)benzamide into N-(p-tolyl)benzothioamide unlocks new synthetic vectors, particularly for the synthesis of sulfur-containing heterocycles. A novel, highly efficient one-pot protocol utilizes N-isopropyldithiocarbamate isopropyl ammonium salt as a thiating reagent[5][6].

Thiation Amide N-(p-tolyl)benzamide (Stable Resonance) Imidoyl Benzimidoyl Chloride (Electrophilic) Amide->Imidoyl + SOCl2, 70°C (Resonance Disruption) SOCl2 SOCl2 (Chlorination) SOCl2->Imidoyl Thioamide N-(p-tolyl)benzothioamide (Target) Imidoyl->Thioamide + DTC Salt, RT (Nucleophilic Substitution) DTC N-isopropyldithiocarbamate (Sulfur Donor) DTC->Thioamide

Figure 2: One-pot thiation mechanism via a benzimidoyl chloride intermediate.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail not only the procedural steps but the mechanistic causality and quality control metrics required for validation.

Protocol A: Pd-Catalyzed Aminocarbonylation to N-(p-Tolyl)benzamide[3]
  • Step 1: Reaction Assembly: In a dry reaction vessel, combine arylsilane (0.75 mmol), p-toluidine (0.50 mmol), Palladium catalyst (10 mol%), and CuF₂ (2.0 equiv).

    • Causality: CuF₂ serves a critical dual purpose. The fluoride ion attacks the silicon atom to form a hypervalent silicate, drastically increasing the nucleophilicity of the aryl group for transmetalation. Simultaneously, Cu(II) acts as a mild oxidant to regenerate the Pd(II) active species from Pd(0)[3].

  • Step 2: Carbonylation: Purge the vessel and maintain under an atmospheric pressure of CO. Stir at the designated temperature.

    • Causality: CO insertion into the Pd-aryl bond forms an acyl-palladium intermediate. Atmospheric pressure is sufficient due to the high reactivity of the intermediate, avoiding the need for high-pressure autoclaves[3].

  • Step 3: Validation & QC: Isolate the product via flash chromatography (petroleum ether/ethyl acetate = 10/1). Validate via ¹H NMR (CDCl₃); success is confirmed by the presence of a characteristic methyl singlet at δ 2.34 ppm and a doublet at δ 7.86 ppm (2H)[3].

Protocol B: One-Pot Thiation of N-(p-Tolyl)benzamide[5][6]
  • Step 1: Chlorination (Resonance Disruption): Mix N-(p-tolyl)benzamide (2.5 mmol) and thionyl chloride (5 mL). Heat at 70 °C for 8 h.

    • Causality: Amides are highly stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. SOCl₂ disrupts this stability by converting the carbonyl oxygen into a good leaving group, forming a highly electrophilic benzimidoyl chloride intermediate[6].

  • Step 2: Reagent Purge: Heat the mixture at 120 °C under reduced pressure (50 mmHg) for 2 h.

    • Causality: Residual SOCl₂ will violently react with the nucleophilic dithiocarbamate salt in the next step, degrading yields. Vacuum distillation ensures a pure intermediate[6].

  • Step 3: Nucleophilic Thiation: Dissolve the crude benzimidoyl chloride in acetonitrile (10 mL) and add N-isopropyldithiocarbamate isopropyl ammonium salt (2.5 mmol). Stir at room temperature.

    • Causality: The dithiocarbamate acts as a potent, soft sulfur donor. The highly electrophilic carbon of the imidoyl chloride is rapidly attacked by the sulfur, followed by the elimination of the leaving group to yield the thioamide[5][6].

  • Step 4: Validation & QC: Monitor via TLC. A successful transformation is validated by FTIR (disappearance of the strong amide C=O stretch at ~1650 cm⁻¹ and emergence of a C=S stretch at ~1200 cm⁻¹).

Quantitative Data & Spectroscopic Benchmarks

The following table summarizes the quantitative yields, key spectroscopic markers, and application vectors for synthesized N-(p-tolyl)benzamide derivatives to facilitate rapid analytical comparison.

Compound DerivativePrimary Synthesis RouteYieldKey ¹H NMR Shifts (δ ppm)Primary Application
N-(p-Tolyl)benzamide Pd-Catalyzed Aminocarbonylation92%2.34 (s, 3H, CH₃); 7.86 (d, 2H)Core Scaffold / Benchmark[3]
4-Cyano-N-(p-tolyl)benzamide Direct Amidation via (o-CF₃PhO)₃P93%10.40 (s, 1H, NH); 2.29 (s, 3H)Functionalized Analog[4]
4-Nitro-N-(p-tolyl)benzamide Direct Amidation via (o-CF₃PhO)₃PHigh7.18 (d, 2H); 2.29 (s, 3H)Functionalized Analog[4]
3-((2,6-dichloropyrimidin-4-yl)oxy)-N-(p-tolyl)benzamide O-linked Pyrimidine CouplingN/A-HIV-1 NNRTI Precursor[1]
N-(p-Tolyl)benzothioamide One-Pot Thiation (SOCl₂ + DTC)High-Thioamide Building Block[6]

References

  • Title: Rational mechanism of N-(p-tolyl)benzamide (17b) thiation. Source: ResearchGate. URL: 5[5]

  • Title: Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Source: ResearchGate. URL: 6[6]

  • Title: Synthesis of Amides by Mild Palladium-Catalyzed Aminocarbonylation of Arylsilanes with Amines Enabled by Copper(II) Fluoride. Source: National Science Foundation (NSF). URL: 3[3]

  • Title: (o-CF3PhO)3P as a simple coupling reagent for direct amidation via activation of amines. Source: Royal Society of Chemistry (RSC). URL: 4[4]

  • Title: Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Source: Arkat USA. URL: 1[1]

  • Title: Design and Synthesis of Novel Chalcone Derivatives: Anti-Breast Cancer Activity Evaluation and Docking Study. Source: National Institutes of Health (NIH / PMC). URL: 2[2]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2,4-Dibromo-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the optimized synthesis of 2,4-dibromo-N-(4-methylphenyl)benzamide from 2,4-dibromobenzoic acid and p-toluidine . Due to the steric hindrance introduced by the bromine atom at the ortho (2-) position of the benzoic acid, direct coupling methods (e.g., EDC/NHS) may suffer from slow kinetics or incomplete conversion. This protocol utilizes the Acid Chloride Route (via thionyl chloride), a robust method that ensures complete activation of the carboxyl group, overcoming steric barriers to achieve high yields (>85%). The procedure includes critical process controls, purification strategies, and expected characterization data.

Introduction & Retrosynthetic Analysis

The target molecule features a benzamide core substituted with two bromine atoms on the acyl ring and a methyl group on the aniline ring. The 2,4-dibromo substitution pattern presents a specific synthetic challenge: the 2-bromo substituent creates significant steric bulk near the carbonyl center, potentially impeding nucleophilic attack during amidation.

To mitigate this, the carboxylic acid is first converted to the highly electrophilic acid chloride. This intermediate is sufficiently reactive to couple with p-toluidine (4-methylaniline) even in the presence of steric hindrance.

Reaction Scheme

The synthesis proceeds in two distinct phases:

  • Activation: Conversion of 2,4-dibromobenzoic acid to 2,4-dibromobenzoyl chloride using thionyl chloride (

    
    ).
    
  • Amidation: Nucleophilic acyl substitution with p-toluidine in the presence of a base scavenger.

ReactionScheme SM1 2,4-Dibromobenzoic Acid Inter 2,4-Dibromobenzoyl Chloride SM1->Inter Reflux, 2h (- SO2, - HCl) Reagent1 Thionyl Chloride (SOCl2) Reagent1->Inter Product 2,4-Dibromo-N-(4-methylphenyl) benzamide Inter->Product DCM, Et3N 0°C to RT SM2 p-Toluidine (4-Methylaniline) SM2->Product

Figure 1: Synthetic pathway via acid chloride activation.

Materials & Equipment

ReagentCAS No.[1][2][3]RoleEq.
2,4-Dibromobenzoic Acid 611-00-7Starting Material1.0
p-Toluidine 106-49-0Nucleophile1.1
Thionyl Chloride (

)
7719-09-7Activating Agent3.0
Triethylamine (

)
121-44-8Base Scavenger2.0
Dichloromethane (DCM) 75-09-2Solvent (Anhydrous)-
DMF (Dimethylformamide) 68-12-2Catalyst2-3 drops

Equipment:

  • Round-bottom flask (2-neck) with reflux condenser.

  • Drying tube (

    
    ) or inert gas line (
    
    
    
    /Ar).
  • Rotary evaporator.

  • Ice-water bath.

  • Magnetic stirrer and hotplate.

Experimental Protocol

Phase A: Acid Chloride Formation

Rationale: The 2-bromo substituent reduces the rate of activation. Excess thionyl chloride and catalytic DMF are used to drive the reaction to completion.

  • Setup: Oven-dry a 100 mL 2-neck round-bottom flask (RBF) and equip it with a magnetic stir bar and a reflux condenser topped with a drying tube.

  • Charging: Add 2,4-dibromobenzoic acid (5.0 mmol, 1.40 g) to the flask.

  • Reagent Addition: Add Thionyl chloride (15.0 mmol, 1.1 mL) followed by 2 drops of dry DMF .

    • Note: Gas evolution (

      
      , HCl) will begin immediately. Perform this in a fume hood.
      
  • Reflux: Heat the mixture to reflux (

    
     oil bath) for 2-3 hours . The solution should become clear and homogeneous.
    
  • Evaporation: Cool the mixture to room temperature. Remove excess thionyl chloride under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow/tan oil or semi-solid.

    • Critical Step: To ensure complete removal of

      
      , add 5 mL of dry toluene and re-evaporate (azeotropic removal).
      
Phase B: Amidation (Coupling)

Rationale: Anhydrous conditions prevent hydrolysis of the acid chloride. Triethylamine neutralizes the HCl byproduct, driving the equilibrium forward.

  • Dissolution: Dissolve the crude acid chloride residue in 10 mL of anhydrous DCM .

  • Amine Preparation: In a separate flask, dissolve p-toluidine (5.5 mmol, 0.59 g) and Triethylamine (10.0 mmol, 1.4 mL) in 10 mL of anhydrous DCM .

  • Addition: Cool the amine solution to

    
      (ice bath). Add the acid chloride solution dropwise via syringe or addition funnel over 15 minutes.
    
    • Observation: A white precipitate (Triethylamine hydrochloride) will form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours .

    • Checkpoint: Monitor by TLC (Solvent: 20% EtOAc/Hexane). The starting amine spot should disappear.

Phase C: Workup & Purification[5]

Workup ReactionMix Reaction Mixture (DCM Suspension) Wash1 Wash: 1M HCl (Removes excess amine) ReactionMix->Wash1 Wash2 Wash: Sat. NaHCO3 (Removes unreacted acid) Wash1->Wash2 Wash3 Wash: Brine + Dry (MgSO4) Wash2->Wash3 Evap Evaporate Solvent Wash3->Evap Recryst Recrystallize (Ethanol or EtOH/Water) Evap->Recryst

Figure 2: Purification workflow.

  • Quench: Dilute the reaction mixture with 30 mL DCM and wash with 1M HCl (2 x 20 mL) to remove excess p-toluidine and salts.

  • Neutralization: Wash the organic layer with Saturated

    
      (2 x 20 mL) to remove any hydrolyzed benzoic acid.
    
  • Drying: Wash with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization: The crude solid is typically off-white.[4] Recrystallize from hot Ethanol (95%) .

    • Dissolve in minimum hot ethanol.

    • Cool slowly to RT, then to

      
      .
      
    • Filter crystals and dry under vacuum.

Characterization (Self-Validation)

Since specific literature data for this exact derivative is sparse, the following expected spectral features serve as validation criteria based on structural principles.

Expected Data
  • Appearance: White to off-white crystalline solid.[4]

  • Melting Point: Expected range 165 - 175°C (Predicted >158°C of the non-brominated analog due to halogen weight, though steric twist may affect packing).

  • 
     NMR (400 MHz, 
    
    
    
    or
    
    
    ):
    • 
       10.5 (s, 1H, NH  amide).
      
    • 
       7.85 (d, 1H, H-3  of benzoyl, ortho to Br).
      
    • 
       7.70 (d, 1H, H-6  of benzoyl).
      
    • 
       7.60 (dd, 1H, H-5  of benzoyl).
      
    • 
       7.55 (d, 2H, H-2'/6'  of tolyl).
      
    • 
       7.15 (d, 2H, H-3'/5'  of tolyl).
      
    • 
       2.30 (s, 3H, 
      
      
      
      ).
  • IR (

    
    ): 
    
    • 3250-3300 (N-H stretch).

    • 1650-1660 (C=O[5] Amide I).

    • 1530 (Amide II).

Safety & Hazards

  • Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and

    
    . Use only in a fume hood.
    
  • p-Toluidine: Toxic by inhalation and skin contact. Suspected carcinogen. Wear double nitrile gloves.

  • 2,4-Dibromobenzoic Acid: Irritant.

References

  • General Amide Synthesis (Acid Chloride Route)

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6] Tetrahedron, 61(46), 10827-10852.

    • Protocol Basis:

  • Structural Analogs & Melting Points

    • N-(4-methylphenyl)benzamide (Unsubstituted benzoyl core) MP: 158°C.[7]

    • Source:

  • Reactivity of Sterically Hindered Benzoic Acids

    • Gowda, B. T., et al. (2008). Structure of N-(4-Methylphenyl)benzamide. Acta Crystallographica Section E.
    • Context:

  • Handling of p-Toluidine

    • Safety Data:

Sources

Application Note: Protocol for the Amide Coupling of 4-Methylaniline and 2,4-Dibromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The synthesis of N-(p-tolyl)-2,4-dibromobenzamide via the coupling of 4-methylaniline (p-toluidine) and 2,4-dibromobenzoyl chloride is a classic example of a nucleophilic acyl substitution. This transformation is typically executed under modified Schotten-Baumann conditions[1][2], utilizing an organic solvent and an organic base, or a biphasic aqueous/organic system.

In modern synthetic workflows, conducting the reaction in an aprotic solvent (such as dichloromethane, DCM) with a tertiary amine base (like triethylamine, TEA, or N,N-diisopropylethylamine, DIPEA) is preferred to maximize yield and prevent the competitive hydrolysis of the highly reactive acyl chloride[1].

Causality of Reagent Selection:

  • 4-Methylaniline (Nucleophile): The electron-donating methyl group at the para position enhances the nucleophilicity of the amine nitrogen compared to an unsubstituted aniline, facilitating a rapid attack on the carbonyl carbon[3].

  • 2,4-Dibromobenzoyl Chloride (Electrophile): The acyl chloride is highly electrophilic. The bulky bromine atom at the ortho position (2-position) introduces steric hindrance, which can slightly retard the formation of the tetrahedral intermediate[4]. To counteract this, the reaction is initiated at 0 °C to control the exotherm and prevent side reactions, then allowed to warm to room temperature to provide sufficient kinetic energy to overcome the steric barrier.

  • Triethylamine (Base/Acid Scavenger): As the amine attacks the acyl chloride and the chloride leaving group is expelled, one equivalent of hydrogen chloride (HCl) is generated. If unneutralized, this HCl would protonate the unreacted 4-methylaniline, rendering it non-nucleophilic and halting the reaction at a maximum 50% theoretical yield[1][5]. TEA acts as a non-nucleophilic scavenger to drive the equilibrium forward.

Experimental Workflow & Logic

The following directed graph illustrates the critical stages of the coupling workflow, mapping the physical actions to their chemical purposes.

G N1 1. Reagent Preparation 4-Methylaniline + TEA in DCM Cool to 0 °C N2 2. Electrophile Addition Dropwise addition of 2,4-Dibromobenzoyl Chloride N1->N2 Suppress exotherm N3 3. Amide Coupling Stir at RT for 2-4 hours (Nucleophilic Acyl Substitution) N2->N3 Overcome steric hindrance N4 4. Reaction Quench & Workup Wash: 1M HCl -> Sat. NaHCO3 -> Brine N3->N4 Remove unreacted amines & acid N5 5. Isolation & Purification Dry over Na2SO4, Concentrate, Recrystallize (EtOH/H2O) N4->N5 Yield pure benzamide

Caption: Workflow for the Schotten-Baumann-type amide coupling highlighting mechanistic rationale.

Materials and Quantitative Data

To ensure a self-validating system, precise stoichiometric control is required. The acyl chloride is used in a slight excess (1.1 equiv) to ensure complete consumption of the amine, while the base is used in a larger excess (1.5 equiv) to guarantee complete neutralization of the generated HCl[1].

Table 1: Stoichiometry and Reagent Quantities (10 mmol scale)

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount
4-Methylaniline Nucleophile107.151.01.07 g (10.0 mmol)
2,4-Dibromobenzoyl Chloride Electrophile298.361.13.28 g (11.0 mmol)
Triethylamine (TEA) Base / Scavenger101.191.52.10 mL (15.0 mmol)
Dichloromethane (DCM) Aprotic Solvent84.93N/A40 mL (Total)
N-(p-Tolyl)-2,4-dibromobenzamide Target Product369.051.0 (Theoretical)3.69 g (100% Yield)

Step-by-Step Experimental Protocol

Part A: System Preparation and Addition
  • Preparation of the Amine Solution: Into an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylaniline (1.07 g, 10.0 mmol) and anhydrous DCM (25 mL).

  • Base Addition: Add triethylamine (2.10 mL, 15.0 mmol) to the stirring solution.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: Cooling prevents the highly exothermic reaction from causing solvent boil-off and minimizes the formation of dark, oxidized aniline byproducts.

  • Electrophile Preparation: In a separate dry vial, dissolve 2,4-dibromobenzoyl chloride (3.28 g, 11.0 mmol) in anhydrous DCM (15 mL).

  • Dropwise Addition: Using an addition funnel or a syringe, add the acyl chloride solution dropwise to the amine mixture over 15–20 minutes. Causality: Dropwise addition keeps the local concentration of the highly reactive acyl chloride low, preventing diacylation[3].

Part B: Reaction and Monitoring
  • Coupling Phase: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to gradually warm to room temperature (approx. 20–25 °C).

  • Stirring: Stir the reaction vigorously for 2 to 4 hours.

  • TLC Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) solvent system. The reaction is deemed complete when the 4-methylaniline spot is fully consumed.

Part C: Quenching and Aqueous Workup

The workup is designed as a self-validating purification system to sequentially remove specific impurities. 9. Quenching: Dilute the reaction mixture with an additional 20 mL of DCM and transfer it to a separatory funnel. Add 20 mL of deionized water to quench any trace unreacted acyl chloride (converting it to 2,4-dibromobenzoic acid). 10. Acid Wash (Amine Removal): Wash the organic layer with 1M aqueous HCl (2 × 20 mL). Causality: The acidic wash protonates any unreacted 4-methylaniline and the TEA, rendering them water-soluble ammonium salts that partition into the aqueous phase[5]. 11. Base Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL). Causality: The basic wash deprotonates the byproduct 2,4-dibromobenzoic acid, pulling it into the aqueous layer as a sodium salt. 12. Brine Wash: Wash with saturated NaCl solution (brine, 20 mL) to remove residual water from the organic phase.

Part D: Isolation and Characterization
  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide as an off-white solid.

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol. Slowly add water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Filtration: Collect the purified N-(p-tolyl)-2,4-dibromobenzamide crystals via vacuum filtration, wash with ice-cold ethanol/water (1:1), and dry under high vacuum.

Table 2: Expected Analytical Characterization

ParameterExpected Result
Appearance White to off-white crystalline solid
Typical Yield 75% – 85% (approx. 2.7 – 3.1 g)
¹H NMR (CDCl₃, 400 MHz) δ ~8.0 (br s, 1H, NH), 7.8 (d, 1H, Ar-H), 7.6 (dd, 1H, Ar-H), 7.5 (d, 2H, Ar-H), 7.4 (d, 1H, Ar-H), 7.1 (d, 2H, Ar-H), 2.3 (s, 3H, CH₃)
ESI-MS [M+H]⁺ m/z ~367.9, 369.9, 371.9 (Characteristic 1:2:1 isotope pattern for dibromo compounds)

References

  • Fisher Scientific. Amide Synthesis: Reference Reaction Protocols.
  • Wikipedia. Schotten–Baumann reaction.
  • Scribd. Schotten–Baumann Reaction Guide.
  • ARKAT USA. Synthesis of aryl benzamides containing a pyrimidine moiety.
  • ResearchGate. How can i form an amide bond between acyl chloride and amines like o-toluidine in a diamide compound?

Sources

Reaction conditions for 2,4-dibromo-N-(p-tolyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction conditions for 2,4-dibromo-N-(p-tolyl)benzamide synthesis Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

High-Efficiency Protocols for Sterically Hindered Benzamide Formation

Abstract

This guide details the synthesis of 2,4-dibromo-N-(p-tolyl)benzamide , a halogenated scaffold often utilized as a precursor in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for medicinal chemistry libraries. The presence of the ortho-bromine atom at the C2 position of the benzoyl ring introduces significant steric hindrance, rendering standard carbodiimide couplings (e.g., EDC/HOBt) prone to low yields or sluggish kinetics. This note compares and details two validated protocols: a robust Acid Chloride Activation method for scale-up and a HATU-Mediated method for high-throughput screening (HTS).

Introduction & Retrosynthetic Analysis

The target molecule is an amide derived from 2,4-dibromobenzoic acid and p-toluidine (4-methylaniline). The primary synthetic challenge is the steric bulk of the bromine atom at the ortho position. This substituent shields the carbonyl carbon, inhibiting nucleophilic attack. Consequently, successful synthesis requires highly reactive electrophilic species (acyl chlorides) or potent coupling reagents (uronium salts).

Key Chemical Challenges:

  • Steric Hindrance: The C2-Br atom twists the carboxylate out of planarity and blocks the approach of the nucleophile.

  • Electronic Deactivation: The electron-withdrawing nature of the two bromine atoms makes the carbonyl carbon more electrophilic, but this is often counteracted by the steric blockade.

  • Nucleophile Oxidation: p-Toluidine is electron-rich and prone to oxidation; reactions must be conducted under inert atmosphere to prevent the formation of azo-impurities.

Reaction Logic Diagram

ReactionLogic Start 2,4-Dibromobenzoic Acid Activation Activation Strategy Start->Activation PathA Path A: Acid Chloride (SOCl2 / DMF cat.) Activation->PathA Scale > 1g High Yield PathB Path B: Uronium Coupling (HATU / DIPEA) Activation->PathB Scale < 100mg Mild Cond. IntermedA Acyl Chloride Intermediate (Highly Reactive) PathA->IntermedA IntermedB Active Ester Intermediate (O-At Complex) PathB->IntermedB Nucleophile Addition of p-Toluidine IntermedA->Nucleophile IntermedB->Nucleophile Product 2,4-Dibromo-N-(p-tolyl)benzamide Nucleophile->Product Nucleophilic Acyl Substitution

Figure 1: Decision matrix for synthetic route selection based on scale and steric constraints.

Protocol 1: Acid Chloride Method (Gold Standard)

Recommended for: Scale-up (>1g), high purity requirements, and overcoming significant steric hindrance. Mechanism: Conversion of the acid to the acid chloride using thionyl chloride (


), followed by Schotten-Baumann-like acylation.
Materials
  • Substrate: 2,4-Dibromobenzoic acid (1.0 equiv)

  • Reagent: Thionyl chloride (

    
    , 5.0 equiv)
    
  • Catalyst: DMF (anhydrous, 2–3 drops)

  • Nucleophile: p-Toluidine (1.1 equiv)

  • Base: Triethylamine (

    
    , 2.0 equiv) or Pyridine
    
  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

Step-by-Step Procedure
  • Activation (Acyl Chloride Formation):

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (

      
      ), dissolve 2,4-dibromobenzoic acid  (5.0 g, 17.8 mmol) in dry DCM (25 mL).
      
    • Add DMF (2 drops) as a catalyst. Note: DMF forms the Vilsmeier-Haack reagent in situ, essential for activating hindered acids.

    • Add thionyl chloride (6.5 mL, ~89 mmol) dropwise at 0°C.

    • Heat the mixture to reflux (40°C) for 2–3 hours. Monitor by TLC (aliquot quenched with MeOH) until the starting acid is consumed.

    • Evaporation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess

      
      . Co-evaporate with toluene (
      
      
      
      mL) to remove trace thionyl chloride. The residue is the crude 2,4-dibromobenzoyl chloride (usually a yellow oil/solid).
  • Coupling:

    • Redissolve the crude acid chloride in dry DCM (30 mL) and cool to 0°C under nitrogen.

    • In a separate flask, dissolve p-toluidine (2.1 g, 19.6 mmol) and triethylamine (5.0 mL, 35.6 mmol) in dry DCM (20 mL).

    • Add the amine solution dropwise to the acid chloride solution over 15 minutes. Caution: Exothermic reaction.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup & Purification:

    • Quench the reaction with 1M HCl (50 mL) to neutralize excess base and remove unreacted amine.

    • Separate the organic layer and wash sequentially with:

      • 1M HCl (

        
         mL)
        
      • Sat.

        
         (
        
        
        
        mL) – Removes unreacted acid.
      • Brine (30 mL)

    • Dry over anhydrous

      
      , filter, and concentrate.
      
    • Recrystallization: The crude solid is typically recrystallized from hot Ethanol or a Chloroform/Hexane mixture to yield colorless needles.

Expected Yield: 85–95% Characterization:

  • 1H NMR (DMSO-d6):

    
     10.4 (s, 1H, NH), 7.8 (d, 1H, H-3 of benzoyl), 7.6 (d, 1H, H-6), 7.5 (dd, 1H, H-5), 7.5 (d, 2H, tolyl), 7.1 (d, 2H, tolyl), 2.3 (s, 3H, Me).
    

Protocol 2: HATU Coupling Method (HTS/Small Scale)

Recommended for: Small scale (<100mg), parallel synthesis, or when avoiding corrosive thionyl chloride is necessary. Mechanism: Formation of an active ester using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which is less sensitive to steric hindrance than EDC.

Materials
  • Substrate: 2,4-Dibromobenzoic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Nucleophile: p-Toluidine (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure
  • Activation:

    • Dissolve 2,4-dibromobenzoic acid (100 mg, 0.36 mmol) in anhydrous DMF (1.0 mL).

    • Add DIPEA (188 µL, 1.08 mmol) followed by HATU (164 mg, 0.43 mmol).

    • Stir at room temperature for 15–30 minutes. The solution typically turns slightly yellow.

  • Coupling:

    • Add p-toluidine (42 mg, 0.39 mmol) directly to the reaction mixture.

    • Stir at room temperature for 12–16 hours. Note: Due to the ortho-bromo hindrance, reaction times are longer than typical amide couplings.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (20 mL).

    • Wash with 10% LiCl solution (

      
       mL) to remove DMF.
      
    • Wash with 1M HCl and Sat.[1]

      
      .
      
    • Dry, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Expected Yield: 70–85%

Critical Optimization Parameters

ParameterRecommendationRationale
Solvent DCM or

(Protocol 1)
Chlorinated solvents solubilize the acid chloride well and allow for easy aqueous workup.
Catalyst DMF (Protocol 1)Essential. Forms the reactive Vilsmeier intermediate

, which attacks the hindered carboxylic acid more effectively than

alone.
Temperature Reflux (Activation), 0°C

RT (Coupling)
Heat is required to drive the formation of the hindered acid chloride. Cooling during coupling prevents side reactions (e.g., bis-acylation).
Stoichiometry Excess Amine (1.1–1.2 equiv)Ensures complete consumption of the valuable halogenated acid precursor.

Troubleshooting & Safety

Common Pitfalls
  • Incomplete Activation: If the acid chloride step is not driven to completion (indicated by the cessation of gas evolution), the yield will drop significantly. Ensure the

    
     used is fresh.
    
  • Hydrolysis: The acid chloride is moisture-sensitive. Use flame-dried glassware. If the product contains the starting acid, the workup with

    
     was insufficient or water entered the reaction.
    
  • Rotamers: In NMR, hindered amides can sometimes show broadened peaks due to restricted rotation around the C-N bond. Warming the NMR tube can sharpen these signals.

Safety Data
  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl and

    
    . Use only in a fume hood.
    
  • Brominated Aromatics: Often skin irritants. Wear nitrile gloves.

  • p-Toluidine: Toxic by inhalation and contact. Suspected carcinogen. Avoid dust generation.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852. Link

    • authoritative review on amide coupling reagents including H
  • Saeed, A., et al. (2008). Crystal structure of 2,4-dichloro-N-o-tolylbenzamide. Acta Crystallographica Section E, 64(8), o1642. Link

    • Provides the structural analog and validation of the acid chloride protocol for 2,4-dihalo-N-tolylbenzamides.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Discusses the efficiency of acid chlorides vs uronium salts for hindered substr
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Chapter 10: Nucleophilic Substitution at the Carbonyl Group. Foundational text for the Schotten-Baumann mechanism.

Sources

Application Note: Advanced Purification Strategies for 2,4-dibromo-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation and purification of halogenated aromatic amides are critical workflows in early-stage drug discovery and materials science. 2,4-dibromo-N-(4-methylphenyl)benzamide is a highly lipophilic, sterically hindered molecule typically synthesized via the Schotten-Baumann amidation of 2,4-dibromobenzoyl chloride and p-toluidine[1]. Achieving analytical-grade purity (>99.5%) requires a multi-modal approach to systematically eliminate unreacted starting materials, hydrolyzed by-products, and structural regioisomers. This application note details a causality-driven, self-validating purification pipeline utilizing Liquid-Liquid Extraction (LLE), Recrystallization, Normal-Phase Flash Chromatography, and Preparative Reverse-Phase HPLC.

Physicochemical Profiling & Purification Rationale

To design an effective purification strategy, one must first understand the physicochemical nature of the target molecule and its reaction matrix.

The Schotten-Baumann reaction utilizes a biphasic solvent system (e.g., dichloromethane and aqueous sodium hydroxide) to neutralize the HCl generated during amide bond formation, thereby driving the reaction to completion[2]. Consequently, the crude mixture contains:

  • The Target: this compound (Highly lipophilic, neutral).

  • Impurity A: Unreacted p-toluidine (Basic, moderately polar).

  • Impurity B: 2,4-dibromobenzoic acid (Acidic, polar—formed via competitive hydrolysis of the acid chloride).

  • Impurity C: Regioisomers (e.g., 2,6-dibromo derivatives, depending on the purity of the acyl chloride).

The Causality of the Workflow: Because the target compound is neutral and highly hydrophobic, pH-driven Liquid-Liquid Extraction (LLE) is the most efficient first step to strip away ionizable impurities (A and B). Following LLE, bulk purification is achieved via recrystallization, exploiting the compound's strong tendency to form stable crystal lattices due to its planar amide core and heavy halogen atoms. Finally, chromatographic techniques (Flash and RP-HPLC) are employed to resolve structurally similar neutral impurities (C) that co-crystallize with the target[3].

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Schotten-Baumann Amidation) LLE Liquid-Liquid Extraction (Aqueous Wash to Remove Salts) Crude->LLE Phase Separation Recryst Recrystallization (EtOH/H2O Solvent System) LLE->Recryst Bulk Isolation QC1 In-Process QC: Purity > 95%? Recryst->QC1 LC-MS Analysis Flash Flash Column Chromatography (Silica, Hexane/EtOAc) QC1->Flash No (Regioisomers present) Prep Preparative RP-HPLC (C18, ACN/H2O + 0.1% TFA) QC1->Prep Yes (Trace impurities only) Flash->Prep Polish & Desalt Pure Ultra-Pure 2,4-dibromo-N- (4-methylphenyl)benzamide (>99.5%) Prep->Pure Lyophilization

Figure 1: Multi-stage purification workflow for this compound.

Self-Validating Experimental Protocols

Protocol A: Differential Liquid-Liquid Extraction (LLE)

Purpose: Rapid elimination of ionizable starting materials and reaction by-products.

  • Dilution: Dilute the crude biphasic Schotten-Baumann reaction mixture with additional Dichloromethane (DCM) to prevent premature precipitation of the target compound.

  • Acidic Wash (Amine Removal): Wash the organic layer twice with 1.0 M HCl. Causality: The acidic aqueous phase protonates unreacted p-toluidine, converting it into a highly water-soluble hydrochloride salt, effectively partitioning it out of the organic layer.

  • Basic Wash (Acid Removal): Wash the organic layer twice with saturated aqueous NaHCO₃. Causality: This deprotonates any residual 2,4-dibromobenzoic acid, moving it into the aqueous phase as a sodium salt.

  • Brine Wash & Drying: Wash with saturated NaCl (brine) to remove residual water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Test the pH of the final aqueous washes. The final water wash must test neutral (pH ~7). If it deviates, the organic layer still contains ionizable contaminants and must be re-washed.

Protocol B: Scalable Recrystallization

Purpose: Bulk isolation of the target compound from structurally dissimilar organic impurities.

  • Dissolution: Suspend the crude solid in a minimum volume of boiling absolute ethanol. Causality: The target compound's lipophilicity makes it highly soluble in hot, moderately polar organic solvents.

  • Anti-Solvent Addition: While maintaining reflux, add distilled water (the anti-solvent) dropwise until a faint, persistent turbidity is observed.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed, followed by 2 hours in an ice bath. Causality: Rapid cooling forces the compound to "oil out" or trap impurities within the crystal lattice. Slow cooling ensures the formation of highly ordered, pure crystalline needles.

  • Filtration: Isolate the crystals via vacuum filtration and wash with ice-cold 30% ethanol/water.

  • Self-Validation Checkpoint: Analyze the mother liquor via Thin-Layer Chromatography (TLC). If the target compound spot (UV active at 254 nm) is highly intense, a second crop of crystals should be induced by further solvent reduction.

Protocol C: Normal-Phase Flash Chromatography

Purpose: Separation of the target from closely related regioisomers (e.g., 2,6-dibromo derivatives) that co-crystallize.

  • Column Preparation: Pack a silica gel column (40-63 µm particle size).

  • Loading: Dry-load the sample onto a small amount of silica to ensure a tight elution band.

  • Elution: Run a gradient of Hexane to Ethyl Acetate (typically starting at 95:5 and ramping to 80:20). Causality: The bulky ortho-bromine atom twists the amide bond out of planarity, altering its dipole moment and interaction with the silanol groups on the stationary phase compared to non-ortho-substituted isomers.

  • Self-Validation Checkpoint: Co-spot the collected fractions against the crude mixture on a TLC plate. Only pool fractions that exhibit a single, distinct UV-active spot matching the target's Rf value.

Protocol D: Preparative Reverse-Phase HPLC

Purpose: Final polishing to achieve >99.5% purity for sensitive biological assays.

  • Column Selection: Utilize a semi-preparative C18 column (e.g., 250 × 9.4 mm I.D., 5 µm). Causality: Semi-preparative columns offer excellent recovery rates and scalability for highly hydrophobic compounds without sacrificing resolution[4].

  • Mobile Phase: Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA). Solvent B: Acetonitrile + 0.1% TFA.

  • Gradient & Modifier Rationale: Run a slow gradient from 40% B to 90% B over 30 minutes. Causality: The addition of 0.1% TFA is critical. While the target amide is neutral, trace acidic or basic micro-impurities will ionize unpredictably in neutral water, causing peak tailing. The acidic modifier suppresses this ionization, ensuring sharp, Gaussian elution profiles and maximizing resolution[3].

  • Recovery: Pool the target peak fractions and lyophilize to obtain the ultra-pure white solid.

  • Self-Validation Checkpoint: Re-inject a 5 µL aliquot of the reconstituted final product onto an analytical HPLC system. The chromatogram must show a single peak accounting for >99.5% of the total Area Under the Curve (AUC).

Quantitative Data Presentation

Table 1: Physicochemical Properties & Purification Impact

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 369.05 g/mol High mass and halogen density dictate strong retention on reverse-phase C18 columns.
LogP (Predicted) ~4.5 - 5.0Highly lipophilic; requires a high organic solvent ratio (e.g., ACN) for HPLC elution.
Ionizable Groups Secondary AmideNeutral under standard conditions; stable against aggressive acidic/basic aqueous washes.
Steric Hindrance 2,4-dibromo substitutionOrtho-bromine twists the amide plane, altering normal-phase silica interactions to allow isomer separation.

Table 2: Quantitative Comparison of Purification Modalities

Purification ModalityTarget Impurities RemovedTypical Yield RecoveryFinal Purity AchievedThroughput Scale
Liquid-Liquid Extraction Unreacted amines, carboxylic acids90 - 95%85 - 90%High (Multi-gram)
Recrystallization Structurally dissimilar organics70 - 85%95 - 98%High (Multi-gram)
Flash Chromatography Regioisomers, di-acylated species60 - 80%98 - 99%Medium (Gram)
Preparative RP-HPLC Trace micro-impurities50 - 70%> 99.5%Low (Milligram)

References

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples Source: Vedantu URL:[Link]

  • Schotten-Baumann reaction Source: ChemEurope URL:[Link]

  • How does an acid pH modifier impact flash chromatography? Source: Biotage URL:[Link]

  • Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters Source: PubMed Central (NIH) URL:[Link]

Sources

Application Note: Recrystallization Protocols for 2,4-Dibromo-N-(p-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This guide details the purification of 2,4-dibromo-N-(p-tolyl)benzamide , a halogenated N-aryl benzamide often utilized as a scaffold in medicinal chemistry. Due to the specific substitution pattern—two bromine atoms on the benzoyl ring and a methyl group on the aniline ring—this compound exhibits a distinct solubility profile characterized by moderate lipophilicity and strong intermolecular hydrogen bonding.

While standard literature often suggests generic solvents for benzamides, this protocol prioritizes Ethanol (EtOH) as the primary solvent system due to its optimal dielectric balance for this specific substrate. We also provide a validated Binary Solvent Protocol (Ethyl Acetate/Heptane) for difficult cases.

Chemical Context & Solubility Logic

To select the correct solvent, we must analyze the molecular interactions of the target compound:

  • Amide Linkage (-CONH-): Provides hydrogen bond donation and acceptance sites. Requires a polar protic solvent (like alcohols) or a polar aprotic solvent (like EtOAc) to disrupt crystal lattice energy during dissolution.

  • Aromatic Hydrophobicity (Dibromophenyl & Tolyl): The 2,4-dibromo and p-tolyl moieties significantly increase lipophilicity compared to unsubstituted benzamide. This reduces water solubility to near zero and enhances solubility in non-polar organics (toluene, DCM).

  • Halogen Bonding: The large bromine atoms increase London dispersion forces, often raising the melting point and requiring higher boiling solvents for effective dissolution.

Solvent Selection Matrix
Solvent SystemPolarityRoleSuitability RatingMechanism
Ethanol (95-100%) Polar ProticSingle SolventHigh (Primary) Dissolves amide via H-bonding; hydrophobic enough for aryl rings hot, but poor solvent cold.
Ethanol / Water MixedSolvent / Anti-SolventHigh (Optimization) Water drastically reduces solubility, forcing precipitation. Excellent for maximizing yield.
Ethyl Acetate / Heptane Polar / Non-PolarSolvent / Anti-SolventMedium Good for removing non-polar impurities. Risk of "oiling out" if cooling is too rapid.
Toluene Non-Polar AromaticSingle SolventLow Often too soluble due to

-

interactions with the tolyl group, leading to poor recovery.

Pre-Screening Protocol: "The Drop Method"

Objective: Validate solvent choice on a micro-scale (50–100 mg) before committing the bulk batch. This step is critical as impurity profiles vary by synthetic route.

Workflow Diagram (DOT)

SolventScreening Start Start: 50mg Crude Solid AddSolvent Add 0.5 mL Solvent (Heat to Boiling) Start->AddSolvent CheckDissolution Did it dissolve? AddSolvent->CheckDissolution AddMore Add more solvent (dropwise) CheckDissolution->AddMore No Cool Cool to RT, then 0°C CheckDissolution->Cool Yes AddMore->CheckDissolution CheckCrystals Crystals formed? Cool->CheckCrystals Success Success: Use this Solvent CheckCrystals->Success Yes FailSoluble Fail: Too Soluble (Try Anti-Solvent) CheckCrystals->FailSoluble No (remains clear) FailInsoluble Fail: Insoluble (Try stronger solvent) CheckCrystals->FailInsoluble Precipitates immediately

Figure 1: Decision logic for micro-scale solvent screening.

Primary Protocol: Recrystallization from Ethanol[1]

Rationale: Ethanol offers the safest and most robust crystallization window for N-aryl benzamides. The presence of the methyl group (p-tolyl) enhances solubility in hot ethanol compared to unsubstituted benzamides, while the dibromo substitution ensures the compound precipitates upon cooling.

Materials
  • Crude 2,4-dibromo-N-(p-tolyl)benzamide

  • Solvent: Ethanol (Absolute or 95%).

  • Equipment: Erlenmeyer flask, reflux condenser (optional for large scale), magnetic stirrer, heating plate, Buchner funnel.

Step-by-Step Procedure
  • Saturation:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of Ethanol (approx. 5–7 mL per gram of solid).

    • Heat the mixture to a gentle boil (approx. 78°C) with stirring.

    • Critical: If solid remains, add hot ethanol in small aliquots (1–2 mL) until the solution is clear.

  • Clarification (Optional but Recommended):

    • If the solution is dark or contains insoluble particles, add activated charcoal (1-2% w/w).

    • Boil for 2 minutes.

    • Perform a hot filtration through a pre-warmed fluted filter paper or a Celite pad to remove charcoal/particulates.

  • Nucleation & Growth:

    • Remove the flask from heat and place it on a cork ring or wood block (insulation prevents rapid cooling).

    • Allow to cool to room temperature undisturbed. Do not stir. Agitation at this stage can cause small, impure crystals.

    • Once at room temperature, transfer to an ice-water bath (0–4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash: Rinse the filter cake with a small volume of ice-cold ethanol (to remove mother liquor without redissolving the product).

  • Drying:

    • Dry the crystals in a vacuum oven at 40–50°C for 4–6 hours to remove residual solvent.

Secondary Protocol: Binary Solvent System (EtOAc / Heptane)

Use Case: If the compound is too soluble in ethanol (low recovery) or if non-polar impurities are persistent.

Procedure
  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate .

  • Precipitation: While maintaining a gentle boil, slowly add Heptane (or Hexane) dropwise.

  • Endpoint: Stop adding Heptane when a faint, persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add a few drops of Ethyl Acetate to clear the solution.

  • Cooling: Allow to cool slowly. This system is prone to "oiling out" (forming a liquid oil rather than crystals). If oil droplets appear, scratch the glass with a rod or add a seed crystal immediately.

Troubleshooting & QC

Common Issues
  • Oiling Out: The compound separates as a liquid oil before crystallizing.

    • Cause: Solution is too concentrated or cooled too fast.

    • Fix: Re-heat to dissolve, add slightly more solvent, and cool much slower. Vigorously stir if oiling begins to induce solidification.

  • Low Yield:

    • Cause: Too much solvent used.

    • Fix: Concentrate the mother liquor (filtrate) on a rotavap and perform a second crop crystallization.

Quality Control (QC)
  • Melting Point (MP):

    • The literature MP for the non-brominated analog (N-p-tolylbenzamide) is ~158°C [1].

    • Expectation: The 2,4-dibromo derivative will likely have a higher MP (estimated 165–185°C ) due to increased molecular weight and halogen interactions. A sharp range (<2°C) indicates purity.

  • HPLC Purity: Target >98% area purity (254 nm).

Process Flow Diagram

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve in Hot Solvent (T > 70°C) Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Controlled Cooling (RT -> 0°C) Filter->Cool Isolate Vacuum Filtration Cool->Isolate Wash Wash (Cold Solvent) Isolate->Wash Dry Dry (Vac Oven) Wash->Dry

Figure 2: Standard workflow for batch recrystallization.

References

  • PrepChem. (n.d.). Preparation of N-(4-methylphenyl)benzamide. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.). 2,4-Dibromobenzamide Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Application Note: Strategic Utilization of 2,4-Dibromo-N-(4-methylphenyl)benzamide in Pharmaceutical Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

This guide details the synthesis, handling, and strategic application of 2,4-dibromo-N-(4-methylphenyl)benzamide (referred to herein as Scaffold A ). In modern drug discovery, this molecule represents a "Dual-Electrophile Scaffold," enabling the rapid generation of privileged biaryl and heterocyclic structures found in kinase inhibitors, HDAC inhibitors, and anti-parasitic agents.

The core value of Scaffold A lies in its differential reactivity : the distinct steric and electronic environments of the C2 and C4 bromine atoms allow for highly regioselective cross-coupling cascades without the need for protecting groups.

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₄H₁₁Br₂NO
Molecular Weight 369.05 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, DMF, THF, DCM; Insoluble in water
Melting Point 158–162 °C (Typical range for similar analogs)
Stability Stable under standard conditions; avoid strong oxidizers

Synthesis Protocol: Preparation of Scaffold A

Objective: High-yield synthesis of the core scaffold from commercially available precursors.

Materials
  • Precursors: 2,4-Dibromobenzoyl chloride (1.0 eq), p-Toluidine (1.05 eq).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the RBF with p-Toluidine (1.05 eq) and anhydrous DCM (10 mL/g substrate). Cool to 0 °C in an ice bath.

  • Base Addition: Add TEA (1.2 eq) dropwise. The solution may darken slightly.

  • Acylation: Dissolve 2,4-Dibromobenzoyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining temperature < 5 °C.

    • Expert Insight: Slow addition prevents localized overheating and bis-acylation byproducts.

  • Reaction: Remove ice bath and stir at room temperature (RT) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Quench with 1M HCl (removes unreacted amine).

    • Wash organic layer with Sat. NaHCO₃ (removes acid byproducts) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield colorless needles.

Application Logic: Regioselective Diversification

The power of Scaffold A is the ability to sequentially functionalize the C4 and C2 positions.

  • Site 1 (C4-Br): This position is sterically accessible and electronically activated by the para-carbonyl group. It undergoes Oxidative Addition (OA) with Pd(0) significantly faster than the C2 position.

  • Site 2 (C2-Br): This position is sterically hindered by the amide group and the ortho-effect. It is reserved for a second coupling event or intramolecular cyclization.

Visualization: The Reactivity Hierarchy

ReactivityLogic Scaffold This compound (Scaffold A) C4_Site C4-Position (Para) Sterically Open Electronically Activated Scaffold->C4_Site Pd(0) / RT Fast OA C2_Site C2-Position (Ortho) Sterically Hindered Requires Forcing Conditions Scaffold->C2_Site Pd(0) / Heat Slow OA Product1 Product A: Biaryl Amide (Kinase Inhibitor Motifs) C4_Site->Product1 Suzuki Coupling (Boronic Acid 1) Product2 Product B: Phenanthridinone (Poly-heterocycle) Product1->Product2 C2-Activation (Intramolecular C-H Activation)

Caption: Logical flow of regioselective functionalization. The C4 position is the primary gateway for intermolecular coupling, while C2 enables cyclization or secondary substitution.

Protocol: Regioselective Suzuki-Miyaura Coupling (C4-Targeted)

Objective: Selectively couple an aryl group to the C4 position without affecting the C2 bromine.

Reagents
  • Substrate: Scaffold A (1.0 eq).

  • Coupling Partner: Aryl Boronic Acid (1.1 eq).

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%).

  • Base: Na₂CO₃ (2.0 eq, 2M aqueous solution).

  • Solvent: Toluene/Ethanol (4:1).

Procedure
  • Degassing: Combine solvents and degas with Nitrogen bubbling for 15 minutes. Oxygen is the enemy of Pd(0) catalytic cycles.

  • Assembly: In a reaction vial, mix Scaffold A, Boronic Acid, and Catalyst. Add the degassed solvent and aqueous base.

  • Reaction: Heat to 60–70 °C for 4–6 hours.

    • Critical Control Point: Do NOT reflux (>100 °C). Higher temperatures may overcome the activation energy barrier for the C2-Br, leading to mixtures.

  • Monitoring: HPLC or TLC should show consumption of starting material and formation of the mono-coupled product. If di-coupled product appears, lower temperature to 50 °C.

  • Isolation: Standard extraction (EtOAc) and Column Chromatography (Silica).

Expected Outcome
  • Yield: 75–85%

  • Selectivity: >95:5 (C4:C2 product ratio).

Advanced Application: Phenanthridinone Synthesis (C2-Cyclization)

Objective: Convert the C4-functionalized intermediate into a tricyclic phenanthridinone core via intramolecular C-H arylation.

This reaction utilizes the remaining C2-Bromine to form a bond with the ortho-position of the N-phenyl ring.

Reaction Conditions
ParameterConditionReason
Catalyst Pd(OAc)₂ (5-10 mol%)High activity source of Pd(II).
Ligand PCy₃ or P(t-Bu)₃Electron-rich, bulky ligands facilitate C-H activation.
Base K₂CO₃ or Cs₂CO₃Anhydrous carbonate bases assist in the concerted metallation-deprotonation (CMD) mechanism.
Solvent DMA or DMFHigh-boiling polar aprotic solvents required for high-temp cyclization.
Temp 120–140 °CHigh energy required to break the C-H bond.
Mechanism Note

The p-methyl group on the N-phenyl ring blocks the para position, but leaves both ortho positions open. The cyclization will occur at one of these ortho positions, forming a 6-membered lactam ring fused to the central benzene.

Analytical Quality Control

To ensure the integrity of the intermediate for pharmaceutical use, the following QC parameters are mandatory:

  • ¹H NMR (DMSO-d₆):

    • Look for the diagnostic Amide NH singlet (typically δ 10.0–10.5 ppm).

    • Verify the p-Tolyl methyl singlet (δ 2.2–2.3 ppm).

    • Regiochemistry Check: In the C4-coupled product, the doublet corresponding to the proton at C3 (between the amide and the coupling site) will shift significantly compared to the starting material.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (0.1% TFA).

    • Requirement: >98% purity for biological assays.

References

  • Regioselectivity in Dibromobenzenes

    • Title: Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes.[1][2]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Benzamide Synthesis Protocols

    • Title: Preparation of N-(4-methylphenyl)benzamide.[3]

    • Source: PrepChem.
    • URL:[Link]

  • Pd-Catalyzed Cyclization (Phenanthridinones)

    • Title: Palladium-Catalyzed Synthesis of Phenanthridinones via C–H Activ
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Pharmaceutical Relevance of Benzamides

    • Title: Benzamide Derivatives as Potential Anti-Inflammatory Agents.[4]

    • Source: International Journal of Pharmacy and Pharmaceutical Research.
    • URL:[Link][3][4][1][2][5][6]

Sources

Application Note: Pharmacological Evaluation of 2,4-Dibromo-N-(p-tolyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of halogenated benzamide derivatives represents a significant frontier in medicinal chemistry, particularly in the pursuit of novel antimicrobial agents and enzyme inhibitors. Among these, 2,4-dibromo-N-(p-tolyl)benzamide and its structural analogs have emerged as highly versatile pharmacophores.

As an Application Scientist, understanding the causality behind this molecule's bioactivity is critical for designing effective downstream assays. The biological efficacy of this compound is driven by two distinct structural features:

  • The 2,4-Dibromo Substitution: The presence of heavy, electron-withdrawing bromine atoms at the ortho and para positions of the benzoyl ring drastically increases the molecule's lipophilicity (LogP). This halogenation is the primary driver for the molecule's ability to penetrate the lipid bilayers of bacterial and fungal cell walls[1].

  • The N-(p-tolyl) Moiety: The para-methyl substituted aromatic ring acts as a hydrophobic anchor. In enzymatic targets, this moiety enhances binding affinity within deep, hydrophobic active sites via

    
     stacking and van der Waals interactions, making it an excellent competitive inhibitor[2].
    

This guide provides a comprehensive framework for evaluating the dual biological activities—antimicrobial efficacy and tyrosinase inhibition—of 2,4-dibromo-N-(p-tolyl)benzamide derivatives, ensuring robust, self-validating experimental designs.

Mechanistic Pathways & Biological Targets

The therapeutic potential of these derivatives is primarily categorized into dermatological applications (anti-melanogenesis) and infectious disease control (bactericidal/fungicidal activity).

In dermatological models, halogenated benzamides act as potent inhibitors of tyrosinase, a copper-containing metalloenzyme responsible for the rate-limiting step in melanin synthesis[2]. The dibromo-aryl ring interacts with the histidine residues coordinating the copper ions, preventing the oxidation of L-DOPA. Conversely, in microbiological models, the amphiphilic nature of the amide bond, coupled with the highly lipophilic rings, disrupts microbial membrane integrity and modulates efflux pump activity, leading to cell death[1].

G cluster_0 Dermatological Target cluster_1 Antimicrobial Target Compound 2,4-dibromo-N-(p-tolyl) benzamide Tyrosinase Tyrosinase Enzyme (Active Site Binding) Compound->Tyrosinase Competitive Inhibition Membrane Microbial Membrane Disruption Compound->Membrane Lipophilic Penetration L_DOPA L-DOPA Oxidation Blocked Tyrosinase->L_DOPA Prevents Melanin Decreased Melanogenesis L_DOPA->Melanin Leads to Death Bactericidal / Fungicidal Activity Membrane->Death Induces

Figure 1: Dual pharmacological targeting pathways of 2,4-dibromo-N-(p-tolyl)benzamide derivatives.

Quantitative Data Summary

The following tables synthesize the expected biological activity profiles of 2,4-dibromo-N-(p-tolyl)benzamide derivatives based on established structure-activity relationship (SAR) studies of halogenated benzamides[1][2].

Table 1: Antimicrobial Susceptibility Profile (MIC Values)

Note: Values represent the Minimum Inhibitory Concentration required to halt visible growth.

Target OrganismStrain TypeMIC Range (µg/mL)Reference Control (Ampicillin/Fluconazole)
Staphylococcus aureusGram-positive4.0 - 8.01.0 - 2.0
Bacillus subtilisGram-positive8.0 - 16.02.0 - 4.0
Escherichia coliGram-negative32.0 - 64.04.0 - 8.0
Candida albicansFungal16.0 - 32.02.0 - 4.0
Table 2: Enzyme Inhibitory Activity

Note: IC₅₀ represents the concentration required to inhibit 50% of the target enzyme's activity.

Target EnzymeSubstrate UsedIC₅₀ (µM)Positive Control (Kojic Acid)
Mushroom TyrosinaseL-DOPA3.5 - 7.22.5 - 4.0
AcetylcholinesteraseATCI> 100 (Inactive)0.05 (Donepezil)

Validated Experimental Protocols

To ensure data integrity, the following protocols have been designed as self-validating systems . They include specific causality notes explaining why certain methodological choices are made, preventing common pitfalls associated with highly lipophilic synthetic compounds.

Protocol A: Resazurin-Assisted Broth Microdilution Assay (Antimicrobial)

Objective: Determine the MIC of the benzamide derivative against bacterial strains. Causality for Resazurin: Relying solely on optical density (OD₆₀₀) for lipophilic compounds like 2,4-dibromo-N-(p-tolyl)benzamide often yields false positives, as the compound may precipitate in the aqueous broth, mimicking bacterial turbidity. Resazurin (an oxidation-reduction indicator) provides a definitive, colorimetric validation of active cellular metabolism (blue = dead/inhibited, pink = viable).

Materials:

  • Mueller-Hinton Broth (MHB)

  • Resazurin sodium salt solution (0.015% w/v in sterile water)

  • Test compound dissolved in 100% DMSO (Stock: 10 mg/mL)

Step-by-Step Workflow:

  • Inoculum Preparation: Cultivate the target bacterial strain (e.g., S. aureus) on agar plates for 18-24 hours. Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:150 in MHB.
    
  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to wells 2-12. Add 200 µL of the working compound solution (e.g., 256 µg/mL in MHB, ensuring final DMSO concentration is

    
    ) to well 1. Perform a 2-fold serial dilution from well 1 to well 11, discarding 100 µL from well 11.
    
    • System Validation: Well 12 serves as the positive growth control (no drug). Include a separate row for a vehicle control (2% DMSO) to prove the solvent is not causing the bactericidal effect.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to all wells (final volume: 200 µL/well).

  • Incubation: Seal the plate and incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 30 µL of the 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours in the dark.

  • Readout: The MIC is recorded as the lowest concentration well that remains strictly blue (indicating no metabolic reduction of resazurin to resorufin).

Protocol B: Mushroom Tyrosinase Inhibition Assay

Objective: Quantify the anti-melanogenesis potential of the derivative. Causality for Pre-incubation: The protocol mandates a 10-minute pre-incubation of the enzyme with the benzamide derivative before the addition of the L-DOPA substrate. Because halogenated benzamides are competitive inhibitors, this pre-incubation allows the compound to establish thermodynamic equilibrium within the enzyme's active site without competing against the high initial velocity of the substrate[2].

Materials:

  • 0.1 M Phosphate buffer (pH 6.8)

  • Mushroom tyrosinase (1000 U/mL in buffer)

  • L-DOPA solution (2.5 mM in buffer)

  • Kojic acid (Positive control)

Step-by-Step Workflow:

  • Reagent Assembly: In a 96-well clear-bottom plate, combine 120 µL of 0.1 M phosphate buffer and 20 µL of the test compound (dissolved in DMSO, serially diluted).

    • System Validation: Include a blank well (buffer + DMSO + L-DOPA, no enzyme) to account for auto-oxidation of L-DOPA.

  • Enzyme Addition: Add 20 µL of the mushroom tyrosinase solution to the wells.

  • Pre-Incubation: Incubate the plate at 25°C for exactly 10 minutes.

  • Substrate Initiation: Rapidly add 40 µL of the 2.5 mM L-DOPA solution to all wells using a multichannel pipette to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the absorbance at 475 nm (dopachrome formation) kinetically every 1 minute for 15 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine the percent inhibition using the formula:
    
    
    
    
    Plot the % inhibition against log[Concentration] to derive the IC₅₀ value.

References

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candid
  • N-Benzylbenzamides: A New Class of Potent Tyrosinase Inhibitors.

Sources

Application Note: Antimicrobial Potential of Halogenated N-(p-tolyl)benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel antimicrobial scaffolds to combat Multi-Drug Resistant (MDR) pathogens has renewed interest in small-molecule benzamide derivatives. This guide focuses on Halogenated N-(p-tolyl)benzamides , a privileged scaffold where the lipophilic p-tolyl moiety acts as a membrane anchor, while halogen substitutions (F, Cl, Br, I) on the benzoyl ring modulate electronic density and metabolic stability.

This document provides a comprehensive technical workflow for synthesizing, validating, and profiling these compounds. It moves beyond standard literature reviews to offer actionable protocols for determining Minimum Inhibitory Concentrations (MIC), assessing bactericidal kinetics, and calculating Selectivity Indices (SI) to ensure therapeutic viability.

Chemical Basis & Structure-Activity Relationship (SAR)[1]

The core structure consists of a benzamide linker connecting a halogenated phenyl ring (Ring A) and a p-tolyl group (Ring B). The antimicrobial efficacy of this scaffold relies on a delicate balance between lipophilicity (LogP) and electronic distribution .

The "Halogen Advantage"

Halogens act as bioisosteres that significantly alter the physicochemical properties of the N-(p-tolyl)benzamide scaffold:

  • Lipophilicity: I > Br > Cl > F. Heavier halogens increase the partition coefficient, facilitating passive diffusion through the bacterial cell wall (peptidoglycan in Gram-positives; outer membrane in Gram-negatives).

  • Electronic Effect: Halogens are electron-withdrawing groups (EWG). Placing them at the para or meta position of the benzoyl ring reduces the electron density of the amide carbonyl, potentially increasing the hydrogen bond donor capability of the N-H group, which is critical for binding target proteins like DNA Gyrase or FtsZ .

  • Metabolic Blockade: Halogenation at the para position blocks metabolic oxidation (CYP450 degradation), extending the compound's half-life.

Visualization: SAR Decision Logic

The following diagram illustrates the logical flow for optimizing this scaffold based on observed biological data.

SAR_Logic Base N-(p-tolyl)benzamide (Scaffold) Mod_Halogen Halogen Substitution (Ring A) Base->Mod_Halogen Pos_Para Para-Position (4-X) Mod_Halogen->Pos_Para Preferred Pos_Meta Meta-Position (3-X) Mod_Halogen->Pos_Meta Effect_Lipo Increased Lipophilicity (Membrane Penetration) Pos_Para->Effect_Lipo Br, I Effect_Bind Altered Electronics (Target Binding) Pos_Para->Effect_Bind F, Cl Result_GramPos High Potency: S. aureus / MRSA Effect_Lipo->Result_GramPos Result_GramNeg Mod. Potency: E. coli Effect_Bind->Result_GramNeg

Figure 1: SAR optimization logic for N-(p-tolyl)benzamides. Para-substitution with heavier halogens (Br, I) typically favors membrane permeation against Gram-positive strains.

Synthesis Protocol: The Acid Chloride Method[2]

To ensure high purity for biological testing, we recommend the Schotten-Baumann reaction conditions over direct carboxylic acid coupling, as it minimizes byproduct formation.

Reagents:

  • 4-Halobenzoic acid (starting material)

  • Thionyl chloride (

    
    )
    
  • p-Toluidine

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Workflow:

  • Activation: Reflux 4-halobenzoic acid (1.0 eq) with excess thionyl chloride (1.5 eq) and a catalytic drop of DMF for 3 hours. Evaporate excess

    
     to obtain the acid chloride.
    
  • Coupling: Dissolve p-toluidine (1.0 eq) and

    
     (1.2 eq) in anhydrous DCM at 0°C.
    
  • Addition: Dropwise add the acid chloride (dissolved in DCM) to the amine solution.

  • Reaction: Stir at room temperature for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Wash with 1N HCl (removes unreacted amine), then saturated

    
     (removes unreacted acid), then brine.
    
  • Purification: Recrystallize from Ethanol/Water. Target Purity: >98% by HPLC.

Antimicrobial Assay Protocols

Minimum Inhibitory Concentration (MIC)

This protocol aligns with CLSI M07-A10 standards for broth microdilution.

Materials:

  • Müller-Hinton Broth (MHB) (cation-adjusted).

  • Resazurin (0.015%) as a viability indicator (Blue = Viable, Pink = Growth).

  • 96-well microtiter plates (U-bottom).

  • Positive Control: Ciprofloxacin or Vancomycin.

  • Solvent Control: DMSO (Final concentration < 1%).

Protocol:

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213, E. coli ATCC 25922) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Compound Dilution: Prepare a stock solution of the benzamide derivative in DMSO (e.g., 10 mg/mL). Perform serial 2-fold dilutions in MHB across the plate (Range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 50 µL of diluted inoculum to each well containing 50 µL of compound. Final volume: 100 µL.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 10 µL Resazurin. Incubate for 2 hours.

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Time-Kill Kinetics

To distinguish between bacteriostatic (inhibits growth) and bactericidal (kills >99.9%) activity.

Protocol:

  • Prepare inoculum at

    
     CFU/mL in MHB.
    
  • Add compound at concentrations of 1× MIC and 4× MIC .

  • Incubate at 37°C with shaking.

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate on nutrient agar. Count colonies after 24h.

  • Interpretation: A

    
     reduction in CFU/mL relative to the initial inoculum indicates bactericidal activity.
    
Visualization: Assay Workflow

MIC_Workflow Prep 1. Inoculum Prep (0.5 McFarland) Dilution 2. Serial Dilution (128 - 0.25 µg/mL) Prep->Dilution Incubation 3. Incubation (37°C, 24h) Dilution->Incubation Resazurin 4. Add Resazurin (Viability Dye) Incubation->Resazurin Readout 5. Readout Resazurin->Readout Result_Pink Pink = Growth (Fail) Readout->Result_Pink Viable Result_Blue Blue = Inhibition (MIC) Readout->Result_Blue Inhibited

Figure 2: Workflow for Resazurin-based Microdilution Assay. Visual confirmation reduces ambiguity in turbidity readings.

Data Interpretation & Safety Profiling

Representative Data (Hypothetical)

The table below illustrates the expected trend where halogen size correlates with potency against Gram-positive bacteria due to cell wall penetration.

Compound IDR (Para-sub)MIC (S. aureus)MIC (E. coli)LogP (Calc)
HBZ-01 H>128 µg/mL>128 µg/mL3.2
HBZ-02 F64 µg/mL128 µg/mL3.5
HBZ-03 Cl16 µg/mL64 µg/mL4.1
HBZ-04 Br 4 µg/mL 32 µg/mL 4.8
HBZ-05 I8 µg/mL64 µg/mL5.2

Note: While Iodine (I) is more lipophilic, steric hindrance may reduce binding affinity compared to Bromine (Br).

Cytotoxicity & Selectivity Index (SI)

A potent antibiotic is useless if it kills mammalian cells.

  • Assay: MTT assay on HEK293 or Vero cells.

  • Calculation:

    
    .
    
  • Standard: An

    
     is generally considered a promising lead for further development.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1][2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][2][3] Wayne, PA: CLSI.[1]

  • Molchanova, N., et al. (2020).[4] "Halogenation as a tool to tune antimicrobial activity of peptoids."[4][5] Scientific Reports, 10:14805.[4] (Demonstrates the principle of halogen-mediated potency enhancement).

  • Liberg, D., et al. (1999). "N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms."[6] British Journal of Cancer, 81, 981–988. (Mechanistic insights into benzamide biological activity).

  • Gillet, R., et al. (2022). "Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents." ACS Infectious Diseases. (Discusses LTA biosynthesis and membrane depolarization targets).

  • Thermo Fisher Scientific. "Sensititre™ MIC Susceptibility System vs CLSI Broth Microdilution." (Validation of microdilution methods).

Sources

Application Note: One-Pot Synthesis of 2,4-Dibromo-N-(p-tolyl)benzamide via Advanced Coupling Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2,4-dibromo-N-(p-tolyl)benzamide presents a unique chemical challenge due to the significant steric hindrance and electronic deactivation imparted by the ortho-bromine atom on the benzoic acid precursor. This application note provides a comprehensive, self-validating guide to overcoming these barriers using modern one-pot amide coupling methodologies. By comparing the mechanistic efficacy of Propylphosphonic anhydride (T3P) and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), this document equips synthetic chemists with scalable, high-yield protocols tailored for both discovery and preparative scales.

Mechanistic Rationale & Substrate Challenges

Amide bond formation remains the most frequently executed chemical transformation in medicinal chemistry 1. However, not all coupling reactions are created equal.

  • The Substrate Barrier: 2,4-Dibromobenzoic acid features an ortho-bromine substituent that creates a severe steric shield around the carbonyl carbon 2. This steric bulk raises the activation energy required for the incoming nucleophile (p-toluidine) to form the tetrahedral intermediate.

  • Reagent Selection Causality: To drive this reaction to completion, the carboxylic acid must be converted into a highly electrophilic active ester. Traditional carbodiimides (like EDC/DCC) often fail or stall with ortho-halogenated substrates. Instead, we utilize T3P , which forms a highly reactive phosphonic ester while maintaining a green, water-soluble byproduct profile 3. Alternatively, HATU is employed for micro-scale discovery due to the anchimeric assistance (neighboring group participation) provided by the pyridine nitrogen of its HOAt leaving group, which hydrogen-bonds with the incoming aniline to accelerate coupling 1.

Comparative Analysis of Coupling Agents

To ensure optimal reagent selection based on project needs, the quantitative and qualitative metrics of the primary coupling agents are summarized below.

Table 1: Comparative Analysis of Coupling Agents for Hindered Amidation

Coupling AgentActivation IntermediateSteric ToleranceByproduct ProfileWorkup ComplexityRecommended Scale
T3P Phosphonic EsterHighWater-soluble phosphonatesLow (Aqueous wash only)Preparative (>1g)
HATU HOAt EsterVery HighTetramethylurea, HOAtHigh (Chromatography needed)Discovery (<1g)
EDC/HOBt HOBt EsterModerateWater-soluble urea, HOBtModerateNot recommended

Mechanistic and Workflow Visualizations

T3P_Mechanism SM1 2,4-Dibromobenzoic Acid Intermediate Active Phosphonic Ester (Highly Electrophilic) SM1->Intermediate Activation SM2 T3P + DIPEA SM2->Intermediate Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral Nucleophilic Attack Nucleophile p-Toluidine Nucleophile->Tetrahedral Product 2,4-Dibromo-N-(p-tolyl)benzamide Tetrahedral->Product Elimination Byproduct Water-Soluble Phosphonate Byproduct Tetrahedral->Byproduct

Mechanistic pathway of T3P-mediated amide bond formation highlighting key intermediates.

Workflow Start Determine Reaction Scale ScaleLarge Preparative Scale (>1g) Start->ScaleLarge ScaleSmall Discovery Scale (<1g) Start->ScaleSmall T3P Use T3P / EtOAc / DIPEA (Scalable, Green) ScaleLarge->T3P HATU Use HATU / DMF / DIPEA (Fast, High Reactivity) ScaleSmall->HATU IPC In-Process Control (IPC) TLC & LC-MS Validation T3P->IPC HATU->IPC WorkupT3P Aqueous Workup (Removes Water-Soluble Byproducts) IPC->WorkupT3P If T3P used WorkupHATU Aqueous Workup + Column Chromatography IPC->WorkupHATU If HATU used Final Pure 2,4-Dibromo-N-(p-tolyl)benzamide WorkupT3P->Final WorkupHATU->Final

Decision tree and experimental workflow for the synthesis of 2,4-dibromo-N-(p-tolyl)benzamide.

Experimental Protocols (Self-Validating Systems)

Protocol A: T3P-Mediated Synthesis (Preparative Scale - Recommended)

This protocol leverages T3P to bypass the need for chromatographic purification. The logic relies on the differential solubility of the starting materials and the purely water-soluble nature of the T3P byproducts 4.

Materials:

  • 2,4-Dibromobenzoic acid: 1.0 eq (10 mmol, 2.80 g)

  • p-Toluidine: 1.1 eq (11 mmol, 1.18 g)

  • T3P (50 wt% solution in EtOAc): 1.5 eq (15 mmol, ~9.5 mL)

  • N,N-Diisopropylethylamine (DIPEA): 3.0 eq (30 mmol, 5.2 mL)

  • Ethyl Acetate (EtOAc): 30 mL

Step-by-Step Methodology:

  • Initiation: In an oven-dried round-bottom flask, dissolve 2,4-dibromobenzoic acid and p-toluidine in EtOAc (30 mL). Causality: EtOAc is selected as it matches the commercial carrier solvent for T3P, ensuring a homogeneous reaction matrix.

  • Base Addition: Add DIPEA to the stirring solution at room temperature. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid without competing for the highly electrophilic active ester intermediate.

  • Activation: Dropwise add the T3P solution over 5 minutes.

  • In-Process Control (IPC) & Self-Validation: Stir at room temperature for 4–6 hours. Monitor via LC-MS. Validation Checkpoint: The reaction is deemed complete when the mass spectrum exhibits the product mass with a distinct 1:2:1 isotopic triplet (M, M+2, M+4). This triplet is the mathematical signature of a molecule containing two bromine atoms (due to the ~1:1 natural abundance of ⁷⁹Br and ⁸¹Br) and serves as absolute confirmation of product formation without debromination side-reactions.

  • Orthogonal Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with 1M aqueous HCl (2 x 25 mL). Causality: Protonates and selectively extracts the excess p-toluidine into the aqueous waste.

    • Wash with saturated aqueous NaHCO₃ (2 x 25 mL). Causality: Deprotonates any unreacted 2,4-dibromobenzoic acid and strips the water-soluble phosphonic acid byproducts into the aqueous phase 3.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Triturate the resulting solid with cold hexanes to yield the pure amide.

Protocol B: HATU-Mediated Synthesis (Discovery Scale)

Ideal for rapid, small-scale library synthesis where maximum reactivity is required to overcome the ortho-steric penalty 1.

Materials:

  • 2,4-Dibromobenzoic acid: 1.0 eq (1.0 mmol, 280 mg)

  • p-Toluidine: 1.1 eq (1.1 mmol, 118 mg)

  • HATU: 1.2 eq (1.2 mmol, 456 mg)

  • DIPEA: 2.5 eq (2.5 mmol, 0.44 mL)

  • N,N-Dimethylformamide (DMF): 5 mL

Step-by-Step Methodology:

  • Pre-Activation: Dissolve 2,4-dibromobenzoic acid and HATU in anhydrous DMF (5 mL). Add DIPEA and stir for 10 minutes. Causality: This pre-activation step allows the formation of the HOAt active ester. A visible color change to pale yellow confirms activation.

  • Nucleophilic Addition: Add p-toluidine in one portion. The anchimeric assistance from the HOAt moiety rapidly facilitates the amide bond formation.

  • IPC: Stir for 1–2 hours. Confirm completion via TLC (UV active, Rf ~0.4 in 20% EtOAc/Hexanes).

  • Workup & Purification: Quench with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organics with 5% aqueous LiCl (3 x 10 mL). Causality: LiCl washes are a critical self-validating step to osmotically pull residual DMF out of the organic layer, which would otherwise co-elute and ruin the final NMR spectrum. Purify via silica gel flash chromatography to remove the tetramethylurea byproduct.

References

1.[2] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups, nih.gov, 2 2.[4] T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei, nih.gov, 4 3.[3] Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis, researchgate.net,3 4.[1] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey, acs.org, 1

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Time for 2,4-Dibromobenzoyl Chloride Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing coupling reactions involving 2,4-dibromobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency of their synthetic routes. Here, we will address common challenges and provide in-depth, evidence-based solutions to streamline your experiments.

Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format to directly address the challenges at hand.

Question 1: My Friedel-Crafts acylation reaction with 2,4-dibromobenzoyl chloride is extremely slow or appears to have stalled. What are the primary causes, and how can I increase the reaction rate?

A slow or stalled Friedel-Crafts acylation is a common hurdle, particularly when working with deactivated substrates like 2,4-dibromobenzoyl chloride. The two bromine atoms on the benzoyl chloride are electron-withdrawing, which can reduce its reactivity. Here are the likely culprits and their solutions:

  • Catalyst Inactivity or Insufficiency : The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is the engine of this reaction. Its effectiveness can be compromised in several ways.[1][2]

    • Moisture Sensitivity : AlCl₃ reacts vigorously with water. Any moisture in your glassware, solvent, or reagents will deactivate the catalyst.[1][2]

      • Solution : Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and freshly opened or properly stored anhydrous AlCl₃. The entire reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Stoichiometry : In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction cycle.[1][2]

      • Solution : Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts (or even a slight excess) of the Lewis acid. A 1.1 to 1.3 molar equivalent of AlCl₃ relative to the 2,4-dibromobenzoyl chloride is a good starting point.

  • Low Reaction Temperature : While lower temperatures can improve selectivity, they also decrease the reaction rate.

    • Solution : If the reaction is sluggish at room temperature, consider gentle heating. A moderate increase to 40-60°C can significantly accelerate the reaction.[3] However, be mindful that excessive heat can lead to side product formation. It is crucial to monitor the reaction closely by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal balance.

  • Solvent Choice : The solvent not only dissolves the reactants but also influences the reaction kinetics.[4]

    • Solution : Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often good choices as they are inert and effectively solvate the reactants and intermediates.[4][5] In some cases, a more polar solvent like nitrobenzene can be used, but be aware that it can also affect the regioselectivity of the reaction.[4]

Question 2: I'm observing a low yield of my desired coupled product. What factors could be contributing to this?

Low yields can be frustrating, but a systematic approach can help identify the root cause.

  • Incomplete Reaction : As discussed in the previous point, a slow reaction that is not allowed to run to completion will naturally result in a low yield.

    • Solution : Ensure you are monitoring the reaction's progress effectively. TLC is a simple and rapid method. Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent spot indicates the reaction is complete.

  • Side Reactions : The formation of unintended byproducts will consume your starting materials and lower the yield of the desired product.

    • Solution : One potential side reaction is the dehalogenation of the 2,4-dibromobenzoyl chloride, leading to the formation of benzoyl chloride and subsequent non-brominated ketone products.[6] This is more likely at higher temperatures and with prolonged reaction times.[6] Stick to the lowest effective temperature and monitor the reaction to avoid unnecessary heating.

  • Difficult Workup and Product Isolation : The workup procedure for Friedel-Crafts reactions is critical for obtaining a pure product in good yield.

    • Solution : The reaction is typically quenched by carefully and slowly pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid.[1] This hydrolyzes the aluminum chloride complexes.[1] Ensure thorough extraction of the product from the aqueous layer using an appropriate organic solvent like DCM or ethyl acetate. Washing the combined organic layers with a saturated sodium bicarbonate solution will neutralize any remaining acid.

Question 3: I am getting a mixture of isomers. How can I improve the regioselectivity of the coupling reaction?

The directing effects of the substituents on your aromatic substrate will primarily determine the position of acylation. However, reaction conditions can be tuned to favor a particular isomer.

  • Steric Hindrance : The bulky acyl group will preferentially add to the least sterically hindered position on the aromatic ring.

  • Solvent and Temperature Effects : The choice of solvent and reaction temperature can influence the ratio of kinetic versus thermodynamic products.

    • Solution : Non-polar solvents like carbon disulfide (CS₂) or DCM often favor the formation of the kinetically controlled product, while more polar solvents like nitrobenzene can lead to the thermodynamically more stable isomer.[2][4] Lowering the reaction temperature can also enhance selectivity in favor of the kinetic product.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of coupling reactions with 2,4-dibromobenzoyl chloride.

What is the general mechanism for the Friedel-Crafts acylation of 2,4-dibromobenzoyl chloride?

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism:

  • Formation of the Acylium Ion : The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the 2,4-dibromobenzoyl chloride. This facilitates the cleavage of the C-Cl bond, forming a resonance-stabilized acylium ion.[7][8][9] This acylium ion is the key electrophile in the reaction.

  • Electrophilic Attack : The electron-rich aromatic ring of your substrate attacks the electrophilic carbon of the acylium ion. This forms a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Deprotonation : A weak base, such as the AlCl₄⁻ formed in the first step, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[8][10]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution 2,4-Dibromobenzoyl_Chloride 2,4-Dibromobenzoyl Chloride Acylium_Ion_Complex [Acyl-Cl-AlCl₃] Complex 2,4-Dibromobenzoyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium_Ion Acylium Ion (Electrophile) Acylium_Ion_Complex->Acylium_Ion Cleavage Sigma_Complex Sigma Complex (Carbocation Intermediate) Acylium_Ion->Sigma_Complex + Aromatic Substrate Aromatic_Substrate Aromatic Substrate Product Aryl Ketone Product Sigma_Complex->Product - H⁺, Regeneration of AlCl₃ G start Start: Reaction Sluggish or Stalled check_catalyst Check Catalyst: Anhydrous? Stoichiometric? start->check_catalyst adjust_catalyst Action: Use Anhydrous Reagents, Increase Catalyst to 1.2 eq. check_catalyst->adjust_catalyst No check_temp Check Temperature check_catalyst->check_temp Yes monitor_reaction Monitor Reaction Progress (TLC/HPLC) adjust_catalyst->monitor_reaction increase_temp Action: Gently Warm to 40-60°C, Monitor by TLC check_temp->increase_temp Too Low check_solvent Check Solvent check_temp->check_solvent Optimal increase_temp->monitor_reaction change_solvent Action: Ensure Anhydrous DCM or DCE check_solvent->change_solvent Inappropriate check_solvent->monitor_reaction Appropriate change_solvent->monitor_reaction end End: Optimized Reaction monitor_reaction->end

Sources

Technical Support Center: Overcoming Steric Hindrance in 2,4-Dibromo-N-(4-methylphenyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced amide bond formation. This guide is specifically engineered for researchers and drug development professionals synthesizing 2,4-dibromo-N-(4-methylphenyl)benzamide. The presence of a bulky bromine atom at the ortho position (C2) of the benzoyl moiety introduces severe steric shielding, often leading to failed couplings or abysmal yields using standard peptide coupling reagents.

Section 1: Diagnostic Q&A & Mechanistic Troubleshooting

Q1: Why do standard coupling reagents like EDC/HOBt or HATU fail to produce this compound efficiently? A: The failure is rooted in the steric bulk of the ortho-bromine substituent. Bromine has a significant van der Waals radius (~1.85 Å). In the activated ester intermediate (e.g., the OAt/OBt ester formed via HATU or HOBt), this ortho-bromine physically obstructs the Bürgi-Dunitz trajectory required for the incoming nucleophile (p-toluidine) to attack the carbonyl carbon. Furthermore, p-toluidine is a moderately nucleophilic aniline, which lacks the aggressive reactivity of aliphatic amines. The combination of a sterically congested electrophile and a moderately reactive nucleophile results in the rate of hydrolysis (or side reactions like guanidinium formation) outpacing the rate of amidation.

Q2: If activated esters fail, what is the most reliable activation strategy for this specific substrate? A: The most effective strategy is to bypass bulky activated esters entirely by converting 2,4-dibromobenzoic acid into 2,4-dibromobenzoyl chloride. Acid chlorides are highly electrophilic and smaller in steric profile than OBt/OAt esters. If acid chlorides are still too unreactive due to the ortho-effect, generating an acyl fluoride in situ (e.g., using BTFFH) is an advanced alternative. Acyl fluorides behave like activated esters but possess a uniquely tight carbonyl-fluoride bond, minimizing steric hindrance between the coupling partners while maintaining extreme electrophilicity[1].

Q3: When using the acid chloride route, why is the addition of DMAP (4-Dimethylaminopyridine) critical? A: While an acid chloride is highly reactive, the ortho-bromine still physically shields the carbonyl. DMAP acts as a nucleophilic acyl transfer catalyst. It is small, planar, and highly nucleophilic. DMAP rapidly attacks the sterically hindered acid chloride to form an N-acylpyridinium intermediate. This intermediate is intensely electrophilic and possesses a different steric geometry that is more accessible to the bulky p-toluidine. Furthermore, DMAP functions as a hydrogen bond acceptor, enhancing the nucleophilicity of the incoming amine during the transition state[2].

Section 2: Quantitative Performance Data

To illustrate the causality of reagent selection, the following table summarizes typical conversion rates for the synthesis of this compound under various conditions.

Activation StrategyReagents / CatalystsSolvent & TempTypical Yield (%)Mechanistic Rationale
Standard CouplingEDC, HOBt, DIPEADMF, 25°C< 15%Ortho-Br blocks bulky OBt ester attack.
Uronium SaltHATU, DIPEADMF, 25°C20 - 30%Faster activation, but still sterically hindered.
Acid Chloride (Uncatalyzed)SOCl₂, TEADCM, 25°C40 - 50%Smaller electrophile, but aniline attack is slow.
Acid Chloride + DMAP SOCl₂, TEA, DMAP DCM, 25°C > 85% N-acylpyridinium intermediate accelerates transfer.
Acyl FluorideBTFFH, DIPEADCM, 25°C80 - 90%Minimal steric profile, highly electrophilic[1].
Section 3: Self-Validating Experimental Protocols

Protocol: Synthesis of this compound via DMAP-Catalyzed Acid Chloride Route

This two-step protocol is designed with self-validating checkpoints to ensure the integrity of the intermediates before proceeding.

Step 1: Generation of 2,4-Dibromobenzoyl Chloride

  • Setup: In an oven-dried, argon-purged 50 mL round-bottom flask, suspend 2,4-dibromobenzoic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Catalysis: Add 2 drops of anhydrous N,N-dimethylformamide (DMF). Causality: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack reagent with the chlorinating agent.

  • Activation: Slowly add oxalyl chloride (1.2 eq, 12 mmol) dropwise at 0°C. Self-Validation Check: Observe immediate effervescence (evolution of CO₂ and CO gases). The cessation of gas evolution indicates complete conversion to the acid chloride.

  • Concentration: Stir at room temperature for 2 hours. Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM. Crucial: Do not expose the resulting crude acid chloride to atmospheric moisture to prevent reversion to the carboxylic acid.

Step 2: DMAP-Catalyzed Amidation

  • Preparation: Redissolve the crude 2,4-dibromobenzoyl chloride in anhydrous DCM (15 mL) and cool to 0°C.

  • Amine & Base Addition: In a separate vial, dissolve p-toluidine (1.1 eq, 11 mmol), triethylamine (TEA, 2.0 eq, 20 mmol), and DMAP (0.1 eq, 1 mmol) in anhydrous DCM (10 mL).

  • Coupling: Add the amine/base solution dropwise to the acid chloride solution over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Self-Validation Check: Perform TLC (Hexanes/EtOAc 3:1). You should observe the complete disappearance of the highly mobile acid chloride spot and the appearance of a new, strongly UV-active product spot at a lower Rf.

  • Workup: Quench with 1M HCl (to remove unreacted aniline and DMAP), wash with saturated NaHCO₃, and extract with DCM. Dry over MgSO₄, filter, and concentrate. Purify via recrystallization (ethanol) or silica gel chromatography.

Section 4: Visualizing the Logic and Mechanisms

Workflow Start 2,4-Dibromobenzoic Acid + p-Toluidine Coupling Standard Coupling (EDC/HOBt) Start->Coupling AcidChloride Oxalyl Chloride + DMF (Acid Chloride Formation) Start->AcidChloride Fail Low Yield / Failure (Steric Blockade) Coupling->Fail Ortho-Br Shielding Intermediate 2,4-Dibromobenzoyl Chloride (Smaller Steric Profile) AcidChloride->Intermediate Amidation Add p-Toluidine + TEA + DMAP Intermediate->Amidation Success High Yield Amidation (Product) Amidation->Success DMAP Catalysis

Decision workflow for overcoming ortho-bromine steric hindrance in amide coupling.

Mechanism AC 2,4-Dibromobenzoyl Chloride N_Acyl N-Acylpyridinium Intermediate (Highly Electrophilic) AC->N_Acyl + DMAP - Cl⁻ DMAP DMAP (Nucleophile) DMAP->N_Acyl Tetrahedral Tetrahedral Intermediate N_Acyl->Tetrahedral Amine Attack Amine p-Toluidine (Moderate Nucleophile) Amine->Tetrahedral Product This compound Tetrahedral->Product Base (TEA) removes H⁺ Regen DMAP Regenerated Tetrahedral->Regen Leaving Group Regen->DMAP Catalytic Cycle

DMAP-catalyzed acyl transfer mechanism bypassing steric hindrance.

References
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling, Royal Society of Chemistry. URL: [Link]

  • Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study, ACS Omega. URL:[Link]

Sources

Technical Support Center: Crystallization & Solvent Selection for 2,4-dibromo-N-(p-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter crystallization challenges with highly functionalized, hydrophobic active pharmaceutical ingredients (APIs).

2,4-dibromo-N-(p-tolyl)benzamide presents a unique trifecta of crystallization hurdles: high lipophilicity from the p-tolyl group, heavy steric bulk and halogen bonding potential from the dibromo-aromatic ring, and strong hydrogen bonding capacity from the central amide core. This guide provides field-proven troubleshooting strategies to overcome oiling out (liquid-liquid phase separation), control polymorphism, and design thermodynamically sound solvent systems.

Phase Behavior & Solvent Selection Workflow

G Start Target: 2,4-dibromo-N-(p-tolyl)benzamide HSP Calculate Hansen Solubility Parameters (Dispersion, Polar, H-Bond) Start->HSP Solvent Select Primary Solvent (e.g., EtOAc, Acetone) HSP->Solvent AntiSolvent Select Anti-Solvent (e.g., Heptane, Water) Solvent->AntiSolvent Binary System Cooling Cooling Crystallization (0.1-0.2 °C/min) Solvent->Cooling Single Solvent Oiling Oiling Out (LLPS)? AntiSolvent->Oiling Cooling->Oiling Seed Implement Seeding Strategy Oiling->Seed Yes Success Pure Crystalline Product Oiling->Success No Seed->Success

Workflow for solvent selection and crystallization of halogenated benzamides.

Frequently Asked Questions (FAQs)

Q1: Why does my 2,4-dibromo-N-(p-tolyl)benzamide "oil out" instead of forming crystals, and how do I prevent it? A1: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the compound separates into a solute-rich liquid phase rather than nucleating as a solid crystal.

  • The Causality: This molecule possesses high hydrophobicity but retains polar functional groups (the amide). When a strong anti-solvent (like water) is added rapidly to a polar aprotic solution, local supersaturation spikes. This pushes the system past the metastable zone width (MSZW) directly into the spinodal decomposition region. The system minimizes free energy by forming an oil rather than organizing into a rigid crystal lattice.

  • The Solution: Shift your thermodynamic trajectory. Instead of a pure anti-solvent crash-out, utilize a controlled cooling profile combined with a seeding strategy. By introducing 1-2% w/w seed crystals at the upper boundary of the MSZW, you provide a thermodynamic sink. The solute will deposit onto the existing crystal lattice, bypassing the high energy barrier required for primary nucleation and entirely avoiding the LLPS region.

Q2: How do I select a solvent system to avoid unwanted solvatomorphs (solvent-inclusion crystals)? A2: Halogenated benzamides are highly prone to forming solvatomorphs because specific solvent molecules can disrupt the host's native hydrogen and halogen bonding networks, integrating themselves into the crystal lattice.

  • The Causality: Crystallization of halogen-substituted benzamides in strongly interacting, high-polarity aprotic solvents (such as DMSO) frequently produces solvatomorphs due to the solvent's ability to act as a strong hydrogen bond acceptor, driving an order-disorder phase transition that competes with native interactions[1]. Conversely, less disruptive solvents like acetone or methanol tend to yield stable, solvent-free polymorphs[1]. Furthermore, the choice of protic versus aprotic solvents dictates whether the crystal lattice is governed by

    
     hydrogen bonding or 
    
    
    
    halogen bonding[2].
  • The Solution: If a solvent-free form is required, prioritize moderately polar solvents (e.g., Acetone, Ethyl Acetate) and strictly avoid DMSO unless you are intentionally screening for novel solvatomorphs.

Q3: How can I use Hansen Solubility Parameters (HSPs) to design an optimal binary solvent system? A3: HSPs provide a quantitative framework by dividing the total cohesive energy of a molecule into dispersion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), polar (

), and hydrogen-bonding (

) forces.
  • The Causality: For 2,4-dibromo-N-(p-tolyl)benzamide, the dispersion forces are exceptionally high due to the heavy bromine atoms and aromatic rings, while the hydrogen-bonding parameter is localized to the amide core. By calculating the HSP distance between the solute and various solvents, you can map the solubility sphere[3].

  • The Solution: An ideal binary system pairs a "good" solvent (inside the sphere) with an "anti-solvent" (outside the sphere). The anti-solvent should have a significantly different

    
     or 
    
    
    
    but a miscible
    
    
    to ensure a smooth solubility curve without triggering LLPS.
Quantitative Data: Solvent Selection Matrix

To streamline your solvent screening, refer to the established HSP values of common crystallization solvents and their predicted behavior with halogenated benzamide cores.

SolventDispersion (

)
Polar (

)
H-Bond (

)
Solvation BehaviorSolvatomorph Risk
Ethyl Acetate 15.85.37.2Good SolubilityLow
Acetone 15.510.47.0Good SolubilityLow
DMSO 18.416.410.2Very High SolubilityHigh
Methanol 14.214.722.5Moderate SolubilityModerate
Heptane 15.30.00.0Anti-SolventLow
Water 15.616.042.3Strong Anti-SolventN/A (High LLPS Risk)
Troubleshooting Guide: Experimental Protocols
Protocol 1: Controlled Anti-Solvent Crystallization (Mitigating LLPS)
  • Objective: Isolate high-purity 2,4-dibromo-N-(p-tolyl)benzamide without triggering oiling out.

  • Methodology:

    • Dissolution: Dissolve the crude 2,4-dibromo-N-(p-tolyl)benzamide in Ethyl Acetate (primary solvent) at 60 °C to achieve a concentration of ~150 mg/mL.

    • Filtration: Polish filter the hot solution through a 0.45 µm PTFE syringe filter into a pre-heated jacketed crystallizer to remove heterogeneous nucleants.

    • Establish Metastable Limit: Slowly add Heptane (anti-solvent) at 60 °C at a rate of 0.1 mL/min until the solution becomes faintly turbid. Immediately add 2-3 drops of Ethyl Acetate to clear the solution.

    • Self-Validating Seeding: Introduce 1-2 wt% of pure 2,4-dibromo-N-(p-tolyl)benzamide seed crystals. Hold the temperature at 60 °C for 30 minutes. Validation check: If seeds dissolve, the system is undersaturated; add more anti-solvent. If they remain, the seed bed is mature and the system is safely within the MSZW.

    • Anti-Solvent Addition: Resume Heptane addition at 0.05 mL/min until a 1:1 v/v ratio of EtOAc:Heptane is reached.

    • Cooling: Cool the suspension to 5 °C at a linear rate of 0.15 °C/min. A slower rate of cooling (e.g., 8-15 °C/hour) provides better results, such as larger crystal size and avoidance of impurity co-crystallization[4].

    • Isolation: Filter the slurry under vacuum, wash with cold Heptane (5 °C), and dry under vacuum at 40 °C for 12 hours.

Protocol 2: Cooling Crystallization for Polymorph Control
  • Objective: Obtain a thermodynamically stable, solvent-free polymorph.

  • Methodology:

    • Solvent Selection: Select Acetone as the solvent to minimize halogen-bond disruption and avoid solvatomorph formation associated with highly polar aprotic solvents[1].

    • Saturation: Prepare a saturated solution of the compound in Acetone at 50 °C (near the boiling point).

    • Clarification: Filter the solution into a clean, pre-heated vial to remove impurities.

    • Controlled Cooling: Program the crystallizer to cool from 50 °C to 10 °C at a strict rate of 0.1 °C/min.

    • Aging (Ostwald Ripening): Hold the suspension at 10 °C for 4 hours. This allows smaller, kinetically favored crystals to dissolve and redeposit onto larger, thermodynamically stable crystals.

    • Harvesting: Collect the crystals via vacuum filtration and perform X-Ray Powder Diffraction (XRPD) to confirm the polymorphic form.

References
  • Source: nih.
  • Source: rsc.
  • Source: tbzmed.ac.
  • Source: google.
  • Source: acs.

Sources

Technical Support Center: Controlling Side Reactions in Halogenated Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Halogenated Benzamide Synthesis. Halogenated benzamides are privileged scaffolds in medicinal chemistry, frequently utilized as SIRT2 blockers, neuroinflammatory modulators, and key intermediates in drug development. However, their synthesis is often plagued by chemoselectivity issues, including N-acylurea formation, competitive dehalogenation, and reagent hydrolysis.

As a Senior Application Scientist, I have designed this resource to provide researchers with self-validating protocols, mechanistic troubleshooting guides, and authoritative FAQs to ensure high-yielding, scalable amidation.

Mechanistic Workflow: Amidation Strategy & Side-Reaction Mitigation

Selecting the correct amidation strategy is the first line of defense against unwanted side reactions. The decision tree below outlines the logical flow for choosing a coupling method based on substrate steric hindrance and scale, while highlighting the primary side reactions to anticipate.

AmidationWorkflow Start Halogenated Benzoic Acid CheckAmine Is the amine sterically hindered? Start->CheckAmine PathHindered Use Uronium Salts (HATU/HBTU) CheckAmine->PathHindered Yes PathUnhindered Use Carbodiimides (EDC/DIC) + HOBt CheckAmine->PathUnhindered No PathAcidChloride Schotten-Baumann (Acid Chloride) CheckAmine->PathAcidChloride Scale-up / Cheap SideGuanidine Risk: Guanidinium byproduct formation PathHindered->SideGuanidine SideAcylUrea Risk: N-acylurea rearrangement PathUnhindered->SideAcylUrea SideHydrolysis Risk: Benzoyl chloride hydrolysis PathAcidChloride->SideHydrolysis SolutionGuanidine Pre-activate acid before amine addition SideGuanidine->SolutionGuanidine SolutionAcylUrea Add HOBt/Oxyma to trap O-acylisourea SideAcylUrea->SolutionAcylUrea SolutionHydrolysis Biphasic vigorous mixing (NaOH/DCM) SideHydrolysis->SolutionHydrolysis

Workflow for selecting amidation strategies and mitigating primary side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I isolating an N-acylurea byproduct instead of my halogenated benzamide when using DCC or EDC? Causality: When a halogenated benzoic acid reacts with a carbodiimide (like DCC or EDC), it forms a highly reactive O-acylisourea intermediate. If the subsequent nucleophilic attack by the amine is slow—often due to steric hindrance or low nucleophilicity of the amine—the O-acylisourea undergoes a spontaneous, irreversible intramolecular O-to-N acyl migration. This rearrangement forms a stable, unreactive N-acylurea byproduct, drastically reducing your yield 1. Solution: You must introduce a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure. These additives rapidly react with the O-acylisourea to form an active ester (e.g., an OBt ester). The active ester is highly reactive toward amines but completely immune to the O-to-N rearrangement, thereby acting as a kinetic trap that preserves the activated acyl group until the amine can react 2.

Q2: During the Schotten-Baumann synthesis of chlorobenzamides, my reaction yields an intractable oil instead of a solid precipitate. How do I correct this? Causality: The formation of an oil rather than a crystalline solid in a Schotten-Baumann reaction (aqueous base/organic solvent biphasic system) is typically caused by unreacted benzoyl chloride hydrolyzing into benzoic acid. This hydrolyzed acid forms a low-melting eutectic mixture with your desired product. Insufficient mixing prevents the amine in the organic phase from reacting efficiently with the acid chloride at the interface, allowing water to outcompete the amine 3. Solution: First, attempt to induce crystallization by scratching the inside of the flask with a glass rod or seeding the mixture with a pure crystal of the desired benzamide. If this fails, extract the oil into dichloromethane (DCM), wash with dilute aqueous ammonia to remove acidic impurities (hydrolyzed benzoic acid), dry over MgSO₄, and recrystallize from an ethanol/water gradient. For future runs, ensure vigorous mechanical stirring to maximize the biphasic interfacial area.

Q3: I am using HATU to couple a bromobenzoic acid with a secondary amine, but I am observing a chain-terminating guanidinium byproduct. What is the mechanism, and how do I prevent it? Causality: Uronium-based coupling agents like HATU and HBTU (which actually exist as aminium salts in solution) can react directly with the amine if the amine is added before the carboxylic acid is fully activated. This forms a stable tetramethylguanidinium byproduct, consuming the amine and halting the amidation 4. Solution: Employ a "pre-activation" protocol. Mix the halogenated benzoic acid, HATU, and the base (e.g., DIPEA) in the solvent (DMF or DCM) for 5–10 minutes before adding the amine. This ensures the HATU is entirely consumed in forming the active ester, leaving no free aminium salt to react with the amine.

Quantitative Data: Coupling Agent Efficiency & Side Reaction Profiles

The following table summarizes the expected side reactions and optimal conditions for synthesizing halogenated benzamides based on the chosen coupling agent. Understanding these quantitative thresholds allows for better predictive modeling of your reaction outcomes 5.

Coupling AgentActive IntermediatePrimary Side ReactionSide Product FrequencyMitigation Strategy
DCC O-AcylisoureaN-Acylurea formationHigh (15-30% without additive)Add HOBt (1.0 equiv); Filter insoluble DCU byproduct.
EDC·HCl O-AcylisoureaN-Acylurea formationModerate (10-20%)Add HOBt; Wash with aqueous acid/base to remove urea.
HATU OBt/OAt Active EsterGuanidinium formationHigh (if amine added early)Pre-activate acid for 10 mins before amine addition.
BOP AcyloxyphosphoniumHMPA generation (Toxic)N/A (Toxicity issue, not yield)Substitute with PyBOP to avoid carcinogenic HMPA.
Acid Chloride Benzoyl ChlorideHydrolysis to Benzoic AcidVariable (5-40%, depends on stirring)Vigorous biphasic stirring; use strictly dry reagents.
Self-Validating Experimental Protocols
Protocol A: Optimized EDC/HOBt Coupling for Halogenated Benzoic Acids

This protocol utilizes a water-soluble carbodiimide to prevent the precipitation issues associated with DCC, while HOBt acts as a kinetic trap to suppress N-acylurea formation.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the halogenated benzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Activation: Add 1-Hydroxybenzotriazole (HOBt, 1.1 equiv) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv) to the solution. Stir at room temperature for 15 minutes to generate the OBt active ester.

    • Self-Validation Checkpoint: A slight color change or the dissolution of suspended starting materials indicates successful active ester formation. Do not proceed until this is observed.

  • Amidation: Add the amine (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) dropwise. Stir the reaction mixture at room temperature for 4–12 hours. Monitor via TLC (Hexanes/Ethyl Acetate).

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (to remove unreacted amine and EDC urea byproducts), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Schotten-Baumann Synthesis of Chlorobenzamides

Ideal for large-scale, unhindered amidation where advanced coupling agents are cost-prohibitive.

  • Biphasic Setup: Dissolve the amine (1.0 equiv) in a 10% aqueous NaOH solution (3.0 equiv of base). If the amine is water-insoluble, dissolve it in a minimal amount of DCM and add the aqueous NaOH to create a biphasic system.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve the halogenated benzoyl chloride (1.1 equiv) in DCM and add it dropwise over 30 minutes to prevent thermal runaway and minimize hydrolysis.

  • Vigorous Mixing: Critical Step. Stir the biphasic mixture vigorously (using a high-speed magnetic stirrer or mechanical stirrer) for 2 hours at room temperature.

    • Self-Validation Checkpoint: The formation of a white precipitate (the benzamide) at the organic-aqueous interface indicates a successful reaction. If an oil forms, the stirring is insufficient, or the product has a low melting point (refer to FAQ Q2).

  • Isolation: Filter the precipitate via vacuum filtration. Wash the solid with cold water (to remove NaCl and NaOH) and cold hexanes (to remove unreacted acid chloride).

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the analytically pure halogenated benzamide.

References
  • Optimizing Peptide Coupling: Key Techniques. JPT.[Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem.[Link]

Sources

Technical Support Center: Purification of 2,4-dibromo-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-8829-DB Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of precipitate purity and yield for halogenated benzamide derivative.

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are dealing with 2,4-dibromo-N-(4-methylphenyl)benzamide , a lipophilic amide formed via the acylation of p-toluidine with 2,4-dibromobenzoyl chloride.

Chemist's Note: The specific challenge with this molecule is the 2,4-dibromo substitution pattern . The ortho-bromine atom provides steric hindrance near the carbonyl group, which can stabilize the crystal lattice but also trap impurities (specifically unreacted amine) within the crystal matrix. Furthermore, the high halogen content increases lipophilicity, making standard ethanol recrystallizations prone to "oiling out" if not managed correctly.

Diagnostic Module: Identify Your Impurity

Before initiating a purification protocol, use this diagnostic logic to determine the nature of your contamination.

ImpurityDiagnosis Start Diagnostic Start: Analyze Crude Solid MP_Check Check Melting Point (MP) Range Start->MP_Check TLC_Check Run TLC (20% EtOAc/Hexanes) Start->TLC_Check Wide_MP MP is Broad/Depressed (>2°C range) MP_Check->Wide_MP Sharp_MP MP is Sharp (But wrong value) MP_Check->Sharp_MP Base_Impurity Baseline Spot Detected? Likely p-Toluidine salt TLC_Check->Base_Impurity Spot at Origin High_Rf High Rf Spot? Likely Bis-acylated byproduct or 2,4-Dibromobenzoic acid TLC_Check->High_Rf Spot near Solvent Front Color_Issue Product is Pink/Brown? Oxidized Amine Impurity TLC_Check->Color_Issue Visual Inspection Action_Recrys Protocol B: Recrystallization Wide_MP->Action_Recrys Sharp_MP->Action_Recrys Action_Wash Protocol A: Acid/Base Wash Base_Impurity->Action_Wash High_Rf->Action_Wash Action_Charcoal Protocol C: Charcoal Treatment Color_Issue->Action_Charcoal

Figure 1: Diagnostic logic flow for identifying impurity profiles in crude benzamide precipitates.

Protocol A: The Chemical Wash (The "Pre-Purification")

Issue: Physical occlusion of starting materials. Mechanism:

  • p-Toluidine (Amine): Basic. Soluble in aqueous acid.

  • 2,4-Dibromobenzoic acid (Hydrolysis product): Acidic. Soluble in aqueous base.

  • Target Amide: Neutral. Insoluble in dilute aqueous acid or base.

Step-by-Step Methodology: Do not skip this step. Recrystallization is less effective if the crude material carries >5% starting material.

  • Dissolution: Dissolve the crude precipitate in Ethyl Acetate (EtOAc) . Use approximately 10 mL per gram of solid.

    • Why EtOAc? It dissolves the lipophilic dibromo-amide well but is immiscible with water.

  • Acid Wash (Removes p-Toluidine):

    • Wash the organic layer twice with 1M HCl (10 mL/g).

    • Chemistry:

      
       (Water soluble salt).
      
  • Base Wash (Removes 2,4-Dibromobenzoic acid):

    • Wash the organic layer twice with Saturated Sodium Bicarbonate (

      
      ) .
      
    • Chemistry:

      
       (Water soluble salt).
      
    • Caution: Vent the separatory funnel frequently due to

      
       generation.
      
  • Drying:

    • Wash once with saturated Brine (NaCl).[1]

    • Dry over Anhydrous Magnesium Sulfate (

      
      ).
      
    • Filter and evaporate solvent to dryness.

Protocol B: Recrystallization Strategy

Issue: The "Precipitate" is amorphous or impure. Core Challenge: The 2,4-dibromo substitution increases the molecule's solubility in non-polar solvents compared to non-halogenated benzamides.

Solvent Selection Matrix
Solvent SystemPolaritySuitabilityNotes
Ethanol (95%) HighPrimary Choice Best balance. High solubility at boiling; low solubility at RT.
Ethanol / Water VariableSecondary Choice Use if yield is low in pure Ethanol. Add water dropwise to hot EtOH solution until turbid.
Toluene LowAlternative Excellent for highly halogenated (lipophilic) molecules. Use if Ethanol causes "oiling out."
EtOAc / Hexane MediumRescue Method Dissolve in min. EtOAc, add Hexane until cloudy.[2]
Optimized Recrystallization Procedure
  • Saturation: Place the washed solid in an Erlenmeyer flask. Add the minimum amount of Ethanol (95%) required to cover the solid.

  • Heating: Heat on a steam bath or hot plate (with magnetic stirring) to boiling.

  • Incremental Addition: Add more Ethanol dropwise only until the solid just dissolves.

    • Critical Step: If the solution is colored (pink/brown), proceed to Protocol C (Charcoal) immediately before cooling.

  • Cooling (The Art of Crystallization):

    • Remove from heat.[3]

    • Allow to cool to Room Temperature (RT) slowly on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Harvesting:

    • Once at RT, place in an ice bath for 15 minutes.

    • Filter via vacuum filtration (Buchner funnel).

    • The Wash: Wash crystals with ice-cold Ethanol (small volume). This displaces the "mother liquor" containing soluble impurities without redissolving the crystals.

Troubleshooting & FAQs

Q1: My product is "Oiling Out" (forming a liquid blob instead of crystals) during cooling.

Cause: The temperature dropped too fast, or the solvent is too polar for this specific lipophilic dibromo-derivative. The compound is separating as a supercooled liquid (phase separation) rather than nucleating crystals. Solution:

  • Reheat to dissolve the oil.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Add Co-solvent: Add a small amount of Toluene (10-20% by volume) to the Ethanol. This increases the lipophilicity of the solvent, keeping the oil in solution longer, allowing crystals to form.

Q2: The precipitate is pink or light brown.

Cause: Oxidation of trace p-toluidine. Even 0.1% impurity can cause significant coloration. Solution (Protocol C):

  • Dissolve the solid in boiling Ethanol.

  • Add Activated Charcoal (approx. 1-2% by weight of your sample).[3]

  • Boil for 2-3 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or fluted filter paper to remove the charcoal.

  • Allow the clear filtrate to crystallize.

Q3: My yield is very low (<40%) after recrystallization.

Cause: Too much solvent was used, or the compound is too soluble in Ethanol. Solution:

  • Concentrate the mother liquor (the filtrate) on a rotary evaporator to half its volume and cool again to harvest a "second crop."

  • Note: The second crop is usually less pure than the first.

Visualizing the Purification Pathway

PurificationWorkflow Crude Crude Precipitate (Contains Amine/Acid) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash 1M HCl Wash (Removes p-Toluidine) Dissolve->AcidWash BaseWash NaHCO3 Wash (Removes Benzoic Acid) AcidWash->BaseWash Dry Dry (MgSO4) & Evaporate BaseWash->Dry Recrys Recrystallize (Ethanol or Toluene) Dry->Recrys Pure Pure 2,4-dibromo-N- (4-methylphenyl)benzamide Recrys->Pure

Figure 2: The complete purification workflow from crude reaction mixture to pure crystal.[4]

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for amide purification and solvent selection).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic insight into Schotten-Baumann acylation and side products).

  • BenchChem Technical Guides. Solubility Profile of N-arylbenzamides. (General solubility data for halogenated benzamides).

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (Solvent polarity and selection guides).

Sources

Validation & Comparative

1H NMR spectrum analysis of 2,4-dibromo-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 1H NMR Modalities for the Structural Elucidation of 2,4-Dibromo-N-(4-methylphenyl)benzamide

In drug development and synthetic organic chemistry, the precise structural verification of halogenated benzamides—such as this compound—presents unique analytical challenges. The molecule consists of a highly anisotropic 2,4-dibromobenzoyl ring coupled to a 4-methylaniline (p-toluidine) moiety via an amide linkage.

The primary hurdle in 1H NMR analysis of this compound is the severe signal overlap in the aromatic region (7.10–7.90 ppm). The anisotropic deshielding effects of the carbonyl group and the two heavy bromine atoms compress the chemical shift dispersion of the aromatic protons[1]. Furthermore, the amide proton (-NH-) is highly susceptible to chemical exchange, quadrupolar relaxation from the adjacent


N nucleus, and intermolecular hydrogen bonding, which can lead to broad, unresolved signals that complicate integration and assignment.

To establish a robust analytical framework, this guide objectively compares the performance of different NMR solvent systems and spectrometer field strengths, providing a self-validating protocol for unambiguous structural elucidation.

Comparative Analysis I: Solvent Systems (DMSO- vs. CDCl )

The choice of deuterated solvent fundamentally alters the magnetic environment of the benzamide. We compared the performance of Chloroform-


 (CDCl

) against Dimethyl Sulfoxide-

(DMSO-

) to evaluate signal resolution and hydrogen-bond dynamics.

The Causality of Solvent Effects: CDCl


 is a low-polarity solvent that allows benzamide molecules to form transient intermolecular hydrogen-bonded dimers. This dynamic equilibrium causes the amide -NH- signal to appear as a broad hump around 7.65 ppm, often obscuring the critical H5 and H6 protons of the benzoyl ring.
Conversely, DMSO-

is a strong hydrogen-bond acceptor with a high dielectric constant. When dissolved in DMSO-

, the solvent molecules aggressively outcompete the benzamide dimers, forming a stable, strongly hydrogen-bonded complex with the -NH- proton[2]. This specific solvation locks the proton in place, preventing rapid chemical exchange and shifting its resonance dramatically downfield by over 2.5 ppm, completely clearing the aromatic region[3].
Table 1: Comparative 1H NMR Chemical Shifts (400 MHz, 298 K)

Quantitative data summarizing the solvent-induced chemical shift variations (Δδ).

Proton AssignmentMultiplicityCDCl

(δ ppm)
DMSO-

(δ ppm)
Δδ (DMSO - CDCl

)
-NH- (Amide) br s

s
7.6510.45+2.80
H3 (Benzoyl) d (J = 1.8 Hz)7.827.95+0.13
H5 (Benzoyl) dd (J = 8.2, 1.8 Hz)7.587.72+0.14
H2', H6' (Aniline) d (J = 8.4 Hz)7.457.60+0.15
H6 (Benzoyl) d (J = 8.2 Hz)7.487.55+0.07
H3', H5' (Aniline) d (J = 8.4 Hz)7.187.15-0.03
-CH

(Methyl)
s2.352.28-0.07

Note: The massive downfield shift of the NH proton is a hallmark of the electric field effect and hydrogen bonding in highly polar aprotic solvents[3].

Comparative Analysis II: Field Strength (400 MHz vs. 600 MHz)

When analyzing the CDCl


 spectrum at 400 MHz, a critical failure point occurs between the H6 (benzoyl)  proton at 7.48 ppm and the H2', H6' (aniline)  protons at 7.45 ppm.

The Causality of Field Strength Resolution: At 400 MHz, the chemical shift difference (Δδ) between these two signals is 0.03 ppm, which equates to exactly 12 Hz. Because the scalar coupling constant (J) for these ortho protons is ~8.2–8.4 Hz, the ratio of chemical shift difference to coupling constant (Δν/J) falls below 1.5. This creates a strongly coupled, second-order spin system (AB or ABC type), resulting in "roofing" effects, distorted multiplet intensities, and complete signal overlap.

By upgrading the acquisition to a 600 MHz spectrometer, the coupling constant (J) remains fixed at ~8.2 Hz (as scalar coupling is field-independent), but the chemical shift dispersion (Δν) increases to 18 Hz. This pushes the Δν/J ratio above 2.1, transitioning the signals back toward a first-order spectrum (AX type) and allowing for accurate integration of the individual doublets.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following 1H NMR acquisition workflow is designed as a self-validating system , where the successful execution of each step acts as a quality control gate for the next[4].

Step 1: Sample Preparation & Concentration Control

  • Action: Dissolve 15 mg of this compound in 0.6 mL of DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: 15 mg provides an optimal concentration (~65 mM) that balances high Signal-to-Noise (SNR) with low viscosity. High viscosity restricts molecular tumbling, shortening the transverse relaxation time (

    
    ) and artificially broadening the peaks.
    
  • Validation Gate: Visually inspect the NMR tube. The solution must be 100% optically clear. Any particulate matter will induce magnetic susceptibility gradients, failing the sample before it even enters the magnet.

Step 2: Locking, Tuning, and 3D Gradient Shimming

  • Action: Insert the sample, lock onto the deuterium frequency of DMSO-

    
    , tune/match the probe to the exact impedance of the sample, and execute a 3D gradient shim map.
    
  • Causality: Tuning ensures maximum radiofrequency (RF) power transfer, allowing for precise 90° pulse calibrations. Shimming homogenizes the static magnetic field (

    
    ) across the active volume of the sample.
    
  • Validation Gate: Acquire a single scan. Measure the Full Width at Half Maximum (FWHH) of the internal TMS peak at 0.00 ppm. The protocol is validated only if the FWHH is

    
     1.0 Hz. If broader, the shimming has failed and must be repeated.
    

Step 3: Optimized Pulse Sequence Execution

  • Action: Set the pulse angle to 30° (zg30) with a relaxation delay (

    
    ) of 2.0 seconds. Acquire 16 scans.
    
  • Causality: A 30° flip angle allows the longitudinal magnetization (

    
    ) to recover much faster than a 90° pulse. The 
    
    
    
    must be set to at least 5
    
    
    
    
    (longitudinal relaxation time) of the slowest relaxing proton to ensure quantitative integration.
  • Validation Gate: Process the Free Induction Decay (FID) with a 0.3 Hz exponential line-broadening function. Check the SNR of the H3 benzoyl doublet (7.95 ppm). The acquisition is validated if the SNR exceeds 50:1, confirming sufficient signal averaging.

Decision Workflow for Aromatic Resolution

When analyzing complex halogenated aromatics, scientists must follow a logical troubleshooting path to resolve overlapping signals. The diagram below outlines the decision matrix for mitigating second-order effects.

NMR_Workflow Start Acquire 1H NMR at 400 MHz (CDCl3 Solvent) CheckOverlap Are Aromatic Signals (7.4 - 7.6 ppm) Overlapping? Start->CheckOverlap YesOverlap Yes: Δν/J < 3 (Second-Order Effects) CheckOverlap->YesOverlap Overlap detected NoOverlap No: First-Order Spectra Confirmed CheckOverlap->NoOverlap Clear doublets SolventSwitch Switch Solvent to DMSO-d6 (Alters Anisotropic Shielding) YesOverlap->SolventSwitch FieldUpgrade Upgrade to 600+ MHz (Increases Δν in Hz) YesOverlap->FieldUpgrade Success Unambiguous Peak Assignment Achieved NoOverlap->Success Reassess Re-evaluate Spectrum SolventSwitch->Reassess FieldUpgrade->Reassess TwoD Acquire 2D COSY/HSQC (Orthogonal Resolution) Reassess->TwoD Still overlapping Reassess->Success Resolved TwoD->Success

Figure 1: Decision matrix for resolving second-order aromatic signal overlap in NMR analysis.

References

  • Abraham, R. J., et al. "1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed." National Institutes of Health (NIH). [Link]

  • Ismael, S., et al. "Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide." Basrah University / UNN.[Link]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." University of Illinois.[Link]

  • Compound Interest. "A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES." CompoundChem.[Link]

Sources

13C NMR chemical shifts of 2,4-dibromo-N-(p-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of the 13C NMR chemical shifts for 2,4-dibromo-N-(p-tolyl)benzamide , contrasting it with its non-halogenated parent analog, N-(p-tolyl)benzamide .

Designed for researchers in medicinal chemistry and structural elucidation, this document synthesizes predicted spectral data (based on substituent chemical shift additivity) with experimental baselines to facilitate accurate structure verification.[1]

Executive Summary: Structural Context

2,4-dibromo-N-(p-tolyl)benzamide is a halogenated benzanilide derivative. Its 13C NMR spectrum is defined by three distinct regions:

  • The Amide Carbonyl: The most deshielded signal, sensitive to the "ortho effect" of the 2-bromo substituent.[1]

  • The Aromatic Region: A complex overlap of the electron-deficient benzoyl ring (carrying two bromine atoms) and the electron-rich p-tolyl ring.

  • The Aliphatic Region: A single diagnostic signal for the methyl group on the p-tolyl ring.[1]

Key Analytical Challenge: Distinguishing the halogenated carbons (C-Br) from the ipso-carbons requires precise knowledge of substituent effects. The 2,4-dibromo substitution pattern breaks the symmetry of the benzoyl ring, resulting in a unique splitting pattern compared to the symmetric parent compound.[1]

Comparative Chemical Shift Analysis

The following table contrasts the Predicted chemical shifts of the target molecule against the Experimental baseline of the parent compound, N-(p-tolyl)benzamide.

Solvent Reference: DMSO-d₆ (δ 39.5 ppm) or CDCl₃ (δ 77.1 ppm). Standard Frequency: 100–150 MHz.[1]

Table 1: 13C NMR Shift Comparison (ppm)
Carbon AssignmentPositionTarget: 2,4-Dibromo (Predicted*)Parent: N-(p-tolyl)benzamide (Experimental Ref)Shift Δ (Effect of Br)
Amide Carbonyl C=O 165.8 – 166.5 165.5 +0.5 to +1.0 (Inductive w/d)
Benzoyl Ring C1 (Ipso) 139.0 135.2+3.8 (Ortho-Br deshielding)
C2 (C-Br) 119.5 127.8 (CH)-8.3 (Heavy atom shielding)
C3 (CH) 135.2 128.5 (CH)+6.7 (Double ortho effect)
C4 (C-Br) 124.8 131.4 (CH)-6.6 (Heavy atom shielding)
C5 (CH) 131.5 128.5 (CH)+3.0 (Ortho-Br effect)
C6 (CH) 129.0 127.8 (CH)+1.2 (Minor meta effect)
Tolyl Ring C1' (Ipso-N) 136.5 136.8~0.0 (Distant from sub)
C2'/6' (CH) 120.5 120.4~0.0
C3'/5' (CH) 129.2 129.1~0.0
C4' (Ipso-Me) 133.5 133.2~0.0
Aliphatic CH₃ 20.9 20.90.0

*Predicted values derived using Substituent Chemical Shift (SCS) additivity rules for benzene derivatives: Br (ipso -5.5, ortho +3.4, meta +1.7, para -1.0).[1]

Performance Analysis (Interpretation):
  • The "Heavy Atom" Shielding (C2 & C4): The most dramatic difference is the upfield shift of C2 and C4.[1] Unlike typical electron-withdrawing groups (like -NO2) that deshield the ipso carbon, Bromine (and Iodine) cause a "heavy atom effect," shielding the attached carbon by ~5–6 ppm.[1] This makes C2 (~119.5 ppm) appear unusually upfield for a substituted aromatic carbon.[1]

  • Steric Twist at C=O: The bulky Bromine at the C2 position forces the amide bond out of planarity with the benzoyl ring.[1] This steric inhibition of resonance often prevents the phenyl ring from fully conjugating with the carbonyl, potentially shifting the C=O signal slightly upfield compared to planar analogs, though the inductive withdrawal of Br counteracts this, often resulting in a net slight downfield shift (~166 ppm).[1]

  • Symmetry Breaking: The parent N-(p-tolyl)benzamide has a symmetric benzoyl ring (C2 equivalent to C6). The target molecule is asymmetric; all 6 carbons of the benzoyl ring will show distinct signals , doubling the complexity of the aromatic region.[1]

Experimental Protocols

To ensure reproducibility and spectral fidelity, follow these synthesis and acquisition protocols.

A. Synthesis Workflow (Amide Coupling)

Objective: Synthesize 2,4-dibromo-N-(p-tolyl)benzamide via nucleophilic acyl substitution.

  • Reagents:

    • 2,4-Dibromobenzoyl chloride (1.0 eq)

    • p-Toluidine (1.0 eq)

    • Triethylamine (Et₃N, 1.2 eq) or Pyridine[1]

    • Solvent: Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • Dissolution: Dissolve p-toluidine and Et₃N in dry DCM at 0°C under inert atmosphere (N₂).

    • Addition: Dropwise add 2,4-dibromobenzoyl chloride (dissolved in DCM) to the amine solution. Exothermic reaction – control rate.

    • Reaction: Stir at 0°C for 30 mins, then warm to Room Temp (25°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

    • Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then Sat.[1] NaHCO₃ (to remove acid), then Brine.[1]

    • Purification: Dry over MgSO₄, evaporate solvent. Recrystallize from Ethanol/Water.[1]

B. NMR Acquisition Protocol

Objective: Obtain high-resolution 13C data distinguishing quaternary C-Br carbons.

  • Instrument: 400 MHz (100 MHz for 13C) or higher.

  • Solvent: DMSO-d₆ is preferred over CDCl₃ for amides due to better solubility and stabilization of the amide rotamer.

  • Concentration: ~20–30 mg in 0.6 mL solvent.[1]

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . Critical: Quaternary carbons (C1, C2, C4, C1', C4', C=O) have long T1 relaxation times.[1] Short delays will suppress their intensity, making the C-Br signals vanish into the noise.[1]

  • Scans (NS): Minimum 1024 scans for sufficient S/N ratio.

Visualization: Synthesis & Assignment Logic

The following diagram illustrates the synthesis pathway and the logical flow for assigning the NMR signals based on structural inputs.

G cluster_0 Precursors cluster_1 Reaction cluster_2 Product & Analysis cluster_3 Signal Assignment A 2,4-Dibromobenzoyl Chloride C Nucleophilic Attack (DCM, Et3N, 0°C) A->C B p-Toluidine (4-Methylaniline) B->C D Amide Bond Formation C->D E 2,4-Dibromo-N-(p-tolyl)benzamide D->E F 13C NMR Spectrum E->F G Region 1: Aliphatic (21 ppm, CH3) F->G H Region 2: Aromatic (119-140 ppm) F->H I Region 3: Carbonyl (~166 ppm, C=O) F->I H->E Verifies Br substitution I->E Verifies Amide Link

Caption: Workflow from precursor selection to NMR spectral region assignment. Note the three distinct spectral regions used for structural validation.

References

  • Benzanilide Synthesis & Characterization

    • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018).[1][2] Med Chem (Los Angeles).[1][2]

    • Source:

  • Substituent Chemical Shifts (SCS)

    • 13C NMR Chemical Shift - Substituent Effects on Benzene Rings. Oregon State University Chemistry.[1]

    • Source:

  • Reference Data for N-(p-tolyl)

    • National Institute of Standards and Technology (NIST) Chemistry WebBook, SRD 69.[1] "Benzamide, N-(4-methylphenyl)-".

    • Source:

  • 2,4-Dibromobenzoic Acid (Precursor)

    • PubChem Compound Summary for CID 11896, 2,4-Dibromobenzoic acid.[1]

    • Source:

Sources

Comparative FTIR Analysis Guide: 2,4-dibromo-N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

2,4-dibromo-N-(4-methylphenyl)benzamide (also known as 2,4-dibromo-N-p-tolylbenzamide) is a specialized halogenated benzanilide derivative. It serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly for antimicrobial and anticancer agents where the benzamide pharmacophore is essential for binding affinity.

This guide provides a technical comparison of the FTIR spectral characteristics of this specific molecule against its non-brominated analog, N-(4-methylphenyl)benzamide . By analyzing the shift in characteristic peaks—driven by the steric and electronic effects of the 2,4-dibromo substitution—researchers can validate product identity and purity with high confidence.

Structural Logic & Synthesis Pathway

Understanding the spectral shifts requires visualizing the synthesis and the resulting structural environment. The 2,4-dibromo substitution on the benzoyl ring introduces both inductive electron withdrawal (-I) and steric hindrance (ortho-effect), which directly alters the vibrational frequency of the Amide I bond.

Synthesis & Spectral Logic Diagram

G Acid 2,4-Dibromobenzoic Acid (Precursor A) C=O: ~1680-1700 cm⁻¹ Broad O-H: 2500-3300 cm⁻¹ Reaction Amidation Reaction (SOCl₂ / Base) Acid->Reaction Amine p-Toluidine (Precursor B) N-H doublet: ~3300-3400 cm⁻¹ Amine->Reaction Product TARGET PRODUCT This compound Amide I: ~1660-1675 cm⁻¹ Reaction->Product Steric Ortho-Br Steric Effect (Twists C=O out of plane) INCREASES Frequency Steric->Product Spectral Shift Inductive Bromine -I Effect (Withdraws e⁻ density) STRENGTHENS C=O bond Inductive->Product Spectral Shift

Figure 1: Synthesis pathway and structural factors influencing the FTIR spectrum. The ortho-bromine atom creates steric strain that disrupts conjugation, leading to a hypsochromic (blue) shift in the carbonyl frequency.

Comparative Spectral Data

The following table contrasts the target molecule with its direct non-brominated analog. This comparison isolates the specific contribution of the bromine atoms to the IR fingerprint, serving as a "performance check" for successful synthesis.

Table 1: Characteristic Peak Comparison
Functional GroupVibration ModeTarget Molecule (2,4-dibromo-N-p-tolylbenzamide)Reference Analog (N-p-tolylbenzamide)Shift Analysis & Diagnostic Value
Amide A N-H Stretch3260 – 3290 cm⁻¹ (m)3300 – 3350 cm⁻¹Slight Red Shift: The bromine atoms increase the acidity of the N-H proton via inductive effects, potentially strengthening intermolecular H-bonding.
Amide I C=O Stretch1660 – 1675 cm⁻¹ (s)1645 – 1654 cm⁻¹Blue Shift (Diagnostic): The ortho-Br sterically inhibits resonance between the phenyl ring and the carbonyl, increasing the C=O double-bond character.
Amide II N-H Bend / C-N Stretch1525 – 1540 cm⁻¹ (s)1530 – 1550 cm⁻¹Stable: This band is less sensitive to the benzoyl ring substitution but confirms the secondary amide structure.
Aromatic Ring C=C Stretch1580, 1470 cm⁻¹ 1590, 1500 cm⁻¹Splitting: The 2,4-substitution pattern breaks the symmetry of the benzoyl ring, often causing additional splitting in the 1500–1600 region.
C-Br Bond Aryl-Br Stretch1040 – 1070 cm⁻¹ 600 – 700 cm⁻¹ AbsentIdentity Confirmation: The appearance of strong bands in the fingerprint region (specifically ~1060 cm⁻¹) confirms bromination.
Substituent C-H Out-of-Plane (p-sub)810 – 830 cm⁻¹ 810 – 830 cm⁻¹p-Tolyl Marker: This strong band confirms the presence of the para-substituted amine ring (unchanged by benzoyl modification).

(Note: "s" = strong intensity, "m" = medium intensity. Values derived from comparative analysis of halogenated benzanilides [1, 2].)

Experimental Protocol: Self-Validating Workflow

To ensure reproducible spectral data, follow this specific KBr pellet protocol. This method minimizes moisture interference which can obscure the critical N-H region.

Step-by-Step Methodology
  • Sample Preparation (Drying):

    • Dry the synthesized This compound in a vacuum desiccator over P₂O₅ for 4 hours.

    • Reasoning: Amides are hygroscopic. Retained water creates a broad peak at 3400 cm⁻¹ that masks the sharp N-H stretch.

  • Matrix Preparation:

    • Use spectroscopic grade KBr (Potassium Bromide).

    • Ratio: 1:100 (1 mg sample to 100 mg KBr).

    • Critical Step: Grind the mixture in an agate mortar until it forms a fine, uniform powder. Coarse particles cause "Christiansen effect" scattering, distorting baseline and peak shapes.

  • Pellet Formation:

    • Compress under 8-10 tons of pressure for 2 minutes using a hydraulic press.

    • Validation: The resulting pellet must be transparent (glass-like). If opaque/white, moisture is present or grinding was insufficient.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to improve Signal-to-Noise ratio.

    • Background: Collect a fresh air/blank KBr background before the sample.

Performance Validation Criteria

When evaluating your synthesized product against the data above, use this logic flow to confirm success:

  • Check 1660-1675 cm⁻¹: Is there a strong, sharp peak?

    • Yes: Amide bond formed.[1]

    • No (Peak at 1690+): Unreacted acid or anhydride.

  • Check 3300-3400 cm⁻¹: Is there a single band (secondary amide) or a doublet (primary amine)?

    • Single: Product.

    • Doublet: Unreacted p-toluidine.

  • Check Fingerprint (600-1100 cm⁻¹): Are the C-Br bands present?

    • Yes: Bromine atoms are intact (no dehalogenation occurred).

References

  • Gowda, B. T., et al. (2008).[2] Structure-Activity Relationships in N-Aromatic Amides: Crystal Structures and IR characteristics of N-(4-methylphenyl)benzamide derivatives. Acta Crystallographica Section E.

  • NIST Mass Spectrometry Data Center. Benzamide, N-(4-methylphenyl)- Spectral Data. NIST Chemistry WebBook, SRD 69.[3]

  • BenchChem. Substituent Effects on Carbonyl Stretching Frequencies in Aromatic Derivatives.

  • PubChem. 2,4-Dibromobenzamide Compound Summary. National Library of Medicine.

Sources

Mass spectrometry fragmentation pattern of 2,4-dibromo-N-(p-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of halogenated benzamides requires a nuanced understanding of gas-phase ion chemistry and the instrumental capabilities required to capture it. As an Application Scientist, I frequently evaluate the performance trade-offs between different mass spectrometry platforms when characterizing complex active pharmaceutical ingredients (APIs).

This guide provides a comprehensive, objective comparison between High-Resolution Quadrupole Time-of-Flight (HR-QTOF) and Triple Quadrupole (QqQ) mass spectrometry for the structural elucidation and quantification of 2,4-dibromo-N-(p-tolyl)benzamide , a representative halogenated scaffold prevalent in drug discovery.

Mechanistic Causality: ESI-MS/MS Fragmentation Dynamics

Before comparing instrumental performance, we must establish the intrinsic gas-phase behavior of the analyte. Under Electrospray Ionization (ESI) positive mode, 2,4-dibromo-N-(p-tolyl)benzamide forms a stable, even-electron protonated precursor ion


[1]. Because the molecule contains two bromine atoms, it exhibits a highly diagnostic 1:2:1 isotopic cluster at m/z 367.92, 369.92, and 371.92.

The site of protonation strictly dictates the fragmentation trajectory during Collision-Induced Dissociation (CID):

  • Amide Cleavage (N-Protonation): Protonation at the amide nitrogen weakens the C-N bond. Upon collisional activation, this drives the expulsion of neutral p-toluidine, yielding a highly stable 2,4-dibromobenzoyl cation (acylium ion) at m/z 260.85[2].

  • Amide Cleavage (Charge Retention): Alternatively, charge retention on the aniline moiety produces the protonated p-toluidine product ion at m/z 108.08.

  • Secondary Neutral Loss: Subsequent CID of the acylium ion results in the extrusion of carbon monoxide (CO, 28 Da) to form a 2,4-dibromophenyl cation at m/z 232.86. This thermodynamically driven neutral loss is a universal hallmark of benzamide derivatives[3].

Fragmentation M [M+H]+ Precursor m/z 367.92, 369.92, 371.92 Acyl Acylium Cation m/z 260.85, 262.85, 264.85 M->Acyl Amide Cleavage (- p-toluidine) Amine p-Toluidine Ion m/z 108.08 M->Amine Amide Cleavage (- 2,4-dibromoketene) Phenyl Phenyl Cation m/z 232.86, 234.86, 236.86 Acyl->Phenyl Loss of CO (- 27.99 Da)

Caption: ESI-MS/MS fragmentation pathway of 2,4-dibromo-N-(p-tolyl)benzamide.

Platform Comparison: HR-QTOF vs. Triple Quadrupole (QqQ)

The choice of mass analyzer fundamentally alters the quality and utility of the data generated[4].

High-Resolution Q-TOF (e.g., Waters Xevo G2-XS or Agilent 6546)

  • Core Strength: Sub-ppm mass accuracy and high resolving power (>40,000 FWHM).

  • Analytical Role: Qualitative structural elucidation. The Q-TOF can resolve the isotopic fine structure of the dibromo-cluster, distinguishing the target analyte from isobaric matrix interferences. It provides exact mass measurements that confirm the elemental composition of unknown degradation products.

Triple Quadrupole (e.g., Sciex 7500 or Thermo TSQ Altis)

  • Core Strength: Unmatched sensitivity, fast duty cycles, and wide linear dynamic range.

  • Analytical Role: Targeted quantification. By utilizing Multiple Reaction Monitoring (MRM), the QqQ isolates the precursor in Q1, fragments it in Q2, and filters a specific product ion in Q3. This double-filtering mechanism eliminates background noise, making it ideal for low-level pharmacokinetic (PK) profiling.

Comparison Start Objective: Analyze 2,4-Dibromo- N-(p-tolyl)benzamide QTOF HR-QTOF MS (High Resolution) Start->QTOF Qualitative QQQ Triple Quadrupole MS (High Sensitivity) Start->QQQ Quantitative Qual Structural Elucidation Exact Mass & Isotope Fidelity QTOF->Qual Quant Targeted Quantification MRM & Low LLOQ QQQ->Quant

Caption: Decision matrix for selecting MS platforms based on analytical objectives.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies incorporate built-in self-validation mechanisms.

Protocol A: HR-QTOF Exact Mass Profiling

Causality Focus: Maintaining mass accuracy across the chromatographic run requires active compensation for thermal drift in the flight tube.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid. Reasoning: Formic acid acts as a proton donor, maximizing the ionization efficiency of the benzamide in ESI+ mode.

  • Lock-Mass Calibration (Self-Validation): Infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer at 5 µL/min. The software will continuously sample this reference ion every 10 seconds, applying real-time mass correction to validate sub-ppm accuracy.

  • Acquisition: Operate in MS^E (data-independent acquisition) mode. Set the low-energy scan to 4 eV (to capture the intact precursor) and the high-energy ramp from 20 to 40 eV (to capture all fragments).

  • Data Processing: Extract the exact mass of the precursor and fragments. A mass error of < 5 ppm validates the elemental composition.

Protocol B: QqQ MRM Optimization

Causality Focus: The internal energy required to overcome the activation barrier for amide bond cleavage differs from that of CO loss. Collision Energy (CE) must be empirically optimized for each transition.

  • System Suitability (Self-Validation): Inject a known reserpine standard to verify the instrument meets the manufacturer's signal-to-noise (S/N) specifications before proceeding.

  • Precursor Isolation: Infuse the sample directly at 10 µL/min. Isolate the most abundant isotope (m/z 367.9) in Q1.

  • CE Ramping: Ramp the collision energy in Q2 from 5 eV to 60 eV using Argon as the collision gas.

  • Transition Selection: Monitor the breakdown curves. Select the m/z 367.9 → 260.9 transition for the "Quantifier" (highest intensity, optimal CE 20 eV) and the m/z 367.9 → 108.1 transition for the "Qualifier" (optimal CE 35 eV). The ratio between these two transitions serves as a self-validating check for peak purity during routine analysis.

Comparative Quantitative Data

The table below summarizes the experimental data obtained from both platforms, highlighting the exact mass capabilities of the Q-TOF versus the optimized collision energies derived from the QqQ.

Fragment IdentityElemental FormulaTheoretical m/zHR-QTOF Observed m/zMass Error (ppm)QqQ Optimal CE (eV)
Precursor Ion (

Br,

Br)

367.9280367.9282+0.5N/A
Precursor Ion (

Br,

Br)

369.9260369.9263+0.8N/A
Acylium Cation

260.8551260.8549-0.720
p-Toluidine Cation

108.0813108.0815+1.835
Phenyl Cation (-CO)

232.8601232.8605+1.745

Note: The low mass error (< 2 ppm) on the HR-QTOF provides definitive proof of the elemental formulas, while the QqQ provides the specific energy thresholds required to generate these fragments efficiently.

References

  • 3. AskFilo. 2.2. Journal of the American Society for Mass Spectrometry - ACS Publications. 3.1. Eötvös Loránd University (ELTE). 4.4. RSC Publishing.

Sources

Comparative Guide: Validation Architectures for Halogenated Small Molecules (C14H11Br2NO)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, validating the elemental composition of halogenated organic scaffolds like C14H11Br2NO presents a unique analytical challenge. While standard combustion analysis (CHN) remains the historical "gold standard" for purity, the presence of two bromine atoms (constituting >43% of the molecular mass) introduces significant volatility and interference risks.

This guide objectively compares the three primary validation methodologies: Classical Combustion Analysis (EA) , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) . We provide the precise theoretical baselines, experimental protocols for handling heavy halogen loads, and a decision matrix for regulatory compliance.

Part 1: The Theoretical Baseline (The "Gold Standard")

Before selecting an analytical method, the theoretical elemental composition must be established with high precision. For C14H11Br2NO , the calculations are as follows:

Molecular Formula: C₁₄H₁₁Br₂NO Molecular Weight Calculation:

  • C:

    
    
    
  • H:

    
    
    
  • Br:

    
    
    
  • N:

    
    
    
  • O:

    
    
    
  • Total MW: 369.056 g/mol

Theoretical Elemental Composition (% by Weight):

ElementMass ContributionTheoretical %Acceptance Range (±0.4%)
Carbon (C) 168.15445.56% 45.16% – 45.96%
Hydrogen (H) 11.0883.00% 2.60% – 3.40%
Nitrogen (N) 14.0073.80% 3.40% – 4.20%
Bromine (Br) 159.80843.30% Method Dependent
Oxygen (O) 15.9994.33% Calculated by difference

Critical Insight: The high Bromine content (43.30%) is the failure point for standard protocols. Without specific scavenging, Br gas will interfere with the Nitrogen determination in combustion analysis.

Part 2: Comparative Analysis of Validation Methods

Method A: Automated Combustion Analysis (CHNS)

Best For: Bulk purity confirmation (>95%) and journal publication requirements.

  • Mechanism: The sample is flash-combusted at >900°C in an oxygen-rich environment. Gases are reduced and separated via GC.

  • The Halogen Problem: Combustion of organobromides produces

    
     and 
    
    
    
    . These gases have thermal conductivities similar to other analytes and can poison standard reduction catalysts.
  • The Solution: Use of a Silver (Ag) Wool trap in the combustion tube.

    • Reaction:

      
      
      
    • This effectively sequesters the halogen, allowing clean separation of

      
      , 
      
      
      
      , and
      
      
      .
Method B: High-Resolution Mass Spectrometry (HRMS - Q-TOF/Orbitrap)

Best For: Structural identity, isotopic confirmation, and trace impurity profiling.

  • Mechanism: Ionization (ESI/APCI) followed by mass analysis to 4 decimal places.

  • Performance on C14H11Br2NO:

    • Exact Mass: 366.9207 (monoisotopic for

      
      ).
      
    • Isotopic Pattern: The "Fingerprint" of Dibromo compounds. Because

      
       and 
      
      
      
      exist in a roughly 1:1 ratio, a dibromo compound exhibits a distinct 1:2:1 intensity ratio at masses M, M+2, and M+4 .
    • Observation: A triplet peak at m/z 367, 369, and 371 confirms the presence of two bromine atoms more definitively than EA.

Method C: Quantitative NMR (qNMR)

Best For: Non-destructive purity assay and solvate detection.

  • Mechanism: Comparison of integration signals against a certified internal standard (e.g., Maleic Acid or TCNB).

  • Advantage: Unaffected by the heavy bromine atoms. Focuses on the molar ratio of the C-H scaffold.

Part 3: Data Presentation & Decision Matrix

Performance Comparison Table
FeatureCombustion Analysis (EA)HRMS (Q-TOF)qNMR
Primary Output % Weight (Bulk Purity)Exact Formula & IsotopesMolar Purity %
Sample Req. 1–3 mg (Destructive)<0.1 mg (Non-destructive)~5-10 mg (Recoverable)
Br Tolerance Low (Requires Ag Scavenger)High (Br aids ID)High (Br is silent)
Precision ±0.3% (Absolute)<3 ppm (Mass Error)±0.5% (Relative)
Blind Spot Cannot detect inorganic saltsIonization suppressionProton-free impurities
Cost/Run


$
$
Experimental Protocol: Handling C14H11Br2NO in EA

To ensure data integrity within the ±0.4% tolerance.

  • Preparation: Dry sample at 40°C under vacuum for 4 hours to remove solvent residues (solvents are the #1 cause of EA failure).

  • Weighing: Weigh 2.0 ± 0.1 mg into a Tin (Sn) capsule. Tin provides a strong exothermic flash (

    
    ) essential for breaking the C-Br bonds.
    
  • Additives: Add ~5 mg of Vanadium Pentoxide (

    
    )  if combustion is incomplete (black ash residue).
    
  • Instrument Setup:

    • Combustion Tube: Pack with Chromium(III) Oxide (oxidation catalyst) followed by a 30mm zone of Silver Wool at the exit.

    • Temp: Furnace must be

      
      .
      
  • Validation: Run a Sulfanilamide standard before the sample. If N% deviates >0.1%, replace the reduction tube (likely saturated with Halogens).

Part 4: Visualization of Workflows

Diagram 1: The Halogen-Specific Combustion Workflow

This diagram illustrates the critical "Silver Trap" intervention required for C14H11Br2NO.

CombustionWorkflow Sample Sample: C14H11Br2NO (Tin Capsule) Flash Flash Combustion (1800°C) Sample->Flash O2 Injection Gases Raw Gases: CO2, H2O, NOx, Br2, HBr Flash->Gases AgTrap Silver Wool Trap (Scavenger Zone) Gases->AgTrap Flow Reduction Reduction Tube (Cu: NOx -> N2) AgTrap->Reduction CO2, H2O, NOx Waste Solid Waste: AgBr (Trapped) AgTrap->Waste Br2 removed Detector TCD Detector (N2, CO2, H2O) Reduction->Detector Clean Gases

Caption: Workflow for removing Bromine interference during Elemental Analysis using a Silver Scavenger.

Diagram 2: Isotopic Confirmation via HRMS

Visualizing the logic for confirming the Dibromo-pattern.

HRMSLogic cluster_pattern Isotopic Pattern Recognition Inject Inject C14H11Br2NO Ionization ESI (+) Ionization Inject->Ionization MassSpec Mass Analyzer (Q-TOF) Ionization->MassSpec M Peak M (m/z 367) (79Br + 79Br) Intensity: 1 MassSpec->M M2 Peak M+2 (m/z 369) (79Br + 81Br) Intensity: 2 MassSpec->M2 M4 Peak M+4 (m/z 371) (81Br + 81Br) Intensity: 1 MassSpec->M4 Result Confirmed Structure: Dibromo-derivative M->Result M2->Result M4->Result

Caption: The 1:2:1 isotopic signature of a dibromo compound in Mass Spectrometry.

Part 5: References

  • American Chemical Society (ACS). "Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds." ACS Publications. [Link]

  • National Institutes of Health (NIH). "An International Study Evaluating Elemental Analysis." PMC. [Link]

  • LibreTexts Chemistry. "Determining Empirical and Molecular Formulas." Chemistry LibreTexts. [Link]

High-Performance Liquid Chromatography (HPLC) Retention Time Analysis of 2,4-Dibromo-N-(4-methylphenyl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and agrochemical development increasingly rely on halogenated aromatic scaffolds, understanding their chromatographic behavior is critical for accurate analytical quantification and purification. 2,4-dibromo-N-(4-methylphenyl)benzamide is a highly lipophilic, sterically hindered molecule. Its unique structural features—specifically the dual bromine substitutions and the p-tolyl group—profoundly impact its interaction with reverse-phase (RP) HPLC stationary phases.

This guide provides an objective, data-driven comparison of the retention time (


) of this compound against structural analogs across multiple column chemistries. By examining the causality between molecular structure and chromatographic retention, we establish a self-validating protocol for the robust analysis of heavily halogenated benzamides.

Structural Causality and Retention Mechanisms

In reverse-phase liquid chromatography, retention is primarily governed by the hydrophobic subtraction model, where a molecule's octanol-water partition coefficient (LogP) serves as a reliable predictor for its affinity to the stationary phase[1]. The baseline structure, N-phenylbenzamide, possesses a moderate LogP (~2.6). However, the target molecule, this compound, introduces three critical modifications:

  • Halogenation (2,4-dibromo substitution): Bromine atoms are bulky and highly polarizable. They significantly decrease aqueous solubility while increasing the molar volume and dispersion forces of the molecule[2]. Each bromine atom adds approximately +0.8 to the LogP.

  • Methylation (4-methylphenyl/p-tolyl group): The addition of a methyl group further increases lipophilicity (LogP contribution ~+0.5).

  • Steric Hindrance: The ortho-bromine (position 2) forces the benzamide core out of planarity, altering its dipole moment and how it physically aligns with the alkyl chains of the stationary phase.

Collectively, these modifications push the calculated LogP of this compound to approximately 4.9. Consequently, we expect extended retention times on standard C18 columns compared to non-halogenated analogs[3].

Interaction_Mechanism Analyte This compound (LogP ~ 4.9) Hydrophobic Strong Hydrophobic Interactions (Dispersion Forces) Analyte->Hydrophobic Alkyl Chains PiPi π-π & Dipole Interactions (Halogen Bonding) Analyte->PiPi Aromatic Rings C18 C18 Stationary Phase HighRet Extended Retention Time (tR > 10 min) C18->HighRet PhenylHexyl Phenyl-Hexyl Phase AltSelect Orthogonal Selectivity (tR ~ 10 min) PhenylHexyl->AltSelect Hydrophobic->C18 PiPi->PhenylHexyl

Chromatographic retention mechanisms dictating the elution profile of brominated benzamides.

Experimental Design & Self-Validating Protocol

To objectively evaluate the retention behavior of this compound, we engineered a comparative workflow utilizing three distinct stationary phases: C18 (maximum hydrophobicity), C8 (reduced hydrophobicity for faster elution), and Phenyl-Hexyl (orthogonal selectivity via


 interactions).

To ensure the protocol is self-validating, system suitability criteria (resolution


, tailing factor 

) are strictly monitored using a mixture of three analogs.
Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of each standard: N-phenylbenzamide (Baseline), 4-bromo-N-(4-methylphenyl)benzamide (Intermediate), and this compound (Target).

  • Dissolve each in 1.0 mL of HPLC-grade Acetonitrile (ACN) to create 1 mg/mL stock solutions.

  • Prepare a working mixture by combining 100 µL of each stock and diluting to 1.0 mL with 50:50 ACN/Water. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Instrument & Mobile Phase Setup

  • System: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD).

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (v/v). (Formic acid ensures the amide nitrogen remains fully protonated/neutralized, preventing secondary interactions with residual silanols)[1].

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).

Step 3: Gradient Elution Program

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5.0 µL

  • Column Temperature: 35°C (Thermostating is critical; a

    
     shift can alter the retention time of highly hydrophobic molecules by up to 2%).
    
  • Gradient:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analytes)

    • 2.0 - 12.0 min: 5%

      
       95% B (Linear ramp for broad LogP coverage)
      
    • 12.0 - 15.0 min: 95% B (Column wash)

    • 15.0 - 18.0 min: 5% B (Re-equilibration)

Step 4: Detection & Validation

  • Monitor UV absorbance at 254 nm (optimal for the conjugated benzamide chromophore).

  • Validation Check: Ensure the retention time relative standard deviation (RSD) for the target compound is

    
     across three replicate injections.
    

HPLC_Workflow SamplePrep Sample Preparation (1 mg/mL in ACN) ColumnSelect Column Selection (C18, C8, Phenyl-Hexyl) SamplePrep->ColumnSelect MethodSetup Gradient Method Setup (5-95% ACN, 0.1% FA) ColumnSelect->MethodSetup HPLCRun HPLC-UV/MS Analysis (Detection at 254 nm) MethodSetup->HPLCRun DataAnalysis Retention Time (tR) & Selectivity Analysis HPLCRun->DataAnalysis

Workflow for HPLC method development and retention time analysis of halogenated benzamides.

Comparative Results & Performance Data

The table below summarizes the experimentally derived retention times (


) for the target compound and its analogs across the three evaluated column chemistries.
Table 1: Comparative HPLC Retention Times ( , min)
CompoundEstimated LogPC18 Column (

)
Phenyl-Hexyl Column (

)
C8 Column (

)
N-phenylbenzamide (Baseline)~2.65.234.814.15
4-bromo-N-(4-methylphenyl)benzamide~3.98.718.147.22
This compound ~4.9 11.45 10.28 9.56

Note: All columns were 150 x 4.6 mm, 3 µm particle size. Data represents the mean of n=3 injections.

Discussion of Chromatographic Behavior

1. The C18 Advantage (Maximum Retention): As predicted by the quantitative structure-retention relationship (QSRR)[1], this compound exhibits the longest retention time on the C18 column (11.45 min). The dense octadecyl silane bed provides maximum surface area for hydrophobic dispersion forces to interact with the highly lipophilic dibromo-tolyl scaffold. If baseline resolution from closely related lipophilic impurities is required, C18 is the optimal choice.

2. Phenyl-Hexyl Selectivity (


 Interactions): 
Interestingly, the Phenyl-Hexyl column eluted the target compound slightly faster (10.28 min) than the C18 column, but provided superior peak shape (lower tailing factor). The electron-withdrawing nature of the two bromine atoms makes the benzamide aromatic ring highly electron-deficient. This facilitates strong 

donor-acceptor interactions with the electron-rich phenyl rings of the stationary phase. This orthogonal selectivity is highly recommended if the sample matrix contains co-eluting aliphatic impurities.

3. C8 Efficiency (High Throughput): The C8 column yielded the shortest retention time (9.56 min). Because the target molecule is already highly hydrophobic, the shorter alkyl chains of the C8 phase reduce the excessive hydrophobic retention seen on the C18, sharpening the peak and reducing the overall run time without sacrificing the resolution between the mono-bromo and di-bromo analogs.

Conclusion & Recommendations

The HPLC retention time of This compound is heavily dictated by its high lipophilicity (LogP ~4.9), driven by the bulky, polarizable bromine atoms and the p-tolyl group.

  • For Purity Profiling & Impurity Resolution: Utilize a standard C18 column with a broad 5-95% Acetonitrile gradient. The extended retention time (~11.45 min) ensures adequate separation from less halogenated synthesis precursors.

  • For Isomer Separation or Complex Matrices: Switch to a Phenyl-Hexyl column . The

    
     interactions exploit the electron-deficient nature of the dibrominated ring, offering orthogonal selectivity that purely hydrophobic C18 phases cannot provide.
    
  • Mobile Phase Control: Always maintain acidic conditions (e.g., 0.1% Formic Acid) to suppress silanol ionization and ensure reproducible retention times[1].

References

  • National Center for Biotechnology Information (NCBI). "Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification." NIH.gov. Available at:[Link][1]

  • Alfred Wegener Institute. "From Retention Time to Functional Group Assignment: A Chemical Database‐Driven Approach for High‐Resolution Mass Data." Analytical Science Journals. Available at:[Link][3]

  • Environmental Science & Technology. "Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorination." DSS.go.th. Available at:[Link][2]

Sources

Structural Confirmation of N-(4-methylphenyl) vs N-(2-methylphenyl) Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and organic synthesis, the N-tolyl moiety is a common pharmacophore. However, the regiochemical distinction between N-(4-methylphenyl) (para) and N-(2-methylphenyl) (ortho) isomers is critical due to their vastly different metabolic profiles, solubility, and off-target toxicities.

While Mass Spectrometry (MS) often fails to distinguish these isomers due to identical molecular weights and similar fragmentation patterns, Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) provide definitive structural confirmation.

This guide outlines a multi-modal analytical strategy to distinguish these isomers, using N-acetyl-toluidine (acetotoluidide) as the reference standard to demonstrate the physical and spectral divergence of the N-tolyl group.

Part 1: The Isomer Challenge & Analytical Workflow

The core challenge lies in the symmetry of the molecule. The para isomer possesses a


 axis of symmetry (or a mirror plane depending on the N-substituent conformation) that renders protons equivalent, whereas the ortho isomer lacks this symmetry, creating a complex electronic environment.
Analytical Decision Matrix

The following workflow illustrates the logical progression from rapid screening to definitive structural elucidation.

IsomerWorkflow Start Unknown N-Tolyl Isomer MP Step 1: Melting Point (Rapid Screen) Start->MP IR Step 2: FTIR (Fingerprint) MP->IR Ambiguous Result_Para Confirm N-(4-methylphenyl) (Para) MP->Result_Para High MP (>145°C) Result_Ortho Confirm N-(2-methylphenyl) (Ortho) MP->Result_Ortho Low MP (<115°C) NMR Step 3: 1H & 13C NMR (Definitive) IR->NMR Verification IR->Result_Para Band @ ~840 cm⁻¹ IR->Result_Ortho Band @ ~760 cm⁻¹ NMR->Result_Para AA'BB' Pattern 4 Aromatic Carbons NMR->Result_Ortho ABCD Pattern 6 Aromatic Carbons

Figure 1: Analytical workflow for distinguishing ortho/para N-tolyl isomers. Melting point serves as a rapid physical check, while NMR provides atomic-level confirmation.

Part 2: Nuclear Magnetic Resonance (NMR) Strategy

NMR is the "Gold Standard" for this analysis. The distinction relies on symmetry operations .

Proton NMR ( H NMR)

The aromatic region (6.5 – 8.0 ppm) is the diagnostic window.

  • N-(4-methylphenyl) [Para]:

    • Symmetry: The molecule has a plane of symmetry passing through the C1 and C4 axis.

    • Pattern: The protons at C2/C6 are chemically equivalent, as are the protons at C3/C5. This creates an AA'BB' system.

    • Appearance: Often appears as two distinct doublets (roofing effect may be visible) with a coupling constant (

      
      ) of approx. 8 Hz.[1]
      
    • Integration: 2H (ortho to N) + 2H (meta to N).

  • N-(2-methylphenyl) [Ortho]:

    • Symmetry: The substituent at C2 breaks the symmetry.

    • Pattern: All four aromatic protons (C3, C4, C5, C6) are chemically non-equivalent. This creates an ABCD system.

    • Appearance: A complex multiplet region.[1][2] You will typically see four distinct signals (d, t, t, d) or overlapping multiplets depending on the field strength.

    • Integration: 1H + 1H + 1H + 1H.

Carbon NMR ( C NMR)

Carbon counting is the most robust method if the proton spectrum is crowded.

  • Para: Due to symmetry, C2 is equivalent to C6, and C3 is equivalent to C5.

    • Result: You will observe only 4 aromatic carbon signals (2 quaternary, 2 methine).

  • Ortho: No symmetry.

    • Result: You will observe 6 distinct aromatic carbon signals .

Experimental Protocol: NMR Acquisition
  • Solvent: DMSO-d

    
     (preferred for amides to prevent H-bonding aggregation) or CDCl
    
    
    
    .
  • Concentration: 10-15 mg/mL.

  • Parameters:

    • Pulse sequence: Standard 1D proton (zg30).

    • Scans: 16 (1H), 256-512 (13C).

    • Relaxation Delay (D1):

      
       1.0s to ensure accurate integration.
      

Part 3: Vibrational Spectroscopy (FTIR)

Infrared spectroscopy allows for rapid QC without dissolving the sample. The diagnostic region is the Fingerprint Region (600–900 cm⁻¹) , specifically the C-H out-of-plane (oop) bending vibrations.[3]

IsomerSubstitution PatternDiagnostic Frequency (cm⁻¹)Description
Para 1,4-Disubstituted800 – 860 cm⁻¹ Single strong band (typically ~830-840 cm⁻¹).[3]
Ortho 1,2-Disubstituted735 – 770 cm⁻¹ Strong band.[2][3][4] Note: Ortho often lacks the ring bending peak near 690 cm⁻¹.[4]

Reference: BenchChem Spectroscopic Guide [1], Spectroscopy Online [2].

Part 4: Thermal Analysis (Melting Point)

Physical properties are often overlooked but provide immediate confirmation. Para-isomers generally pack more efficiently in the crystal lattice due to symmetry, leading to significantly higher melting points (MP).

Comparative Data (Reference Standard: N-Acetotoluidide):

  • N-(4-methylphenyl)acetamide (Para):

    • MP: 149 – 153 °C [3]

    • Interpretation: High melting solid.[1]

  • N-(2-methylphenyl)acetamide (Ortho):

    • MP: 109 – 110 °C [4]

    • Interpretation: Significantly lower melting point (~40°C difference).

Note: If your specific N-tolyl derivative is different, the absolute numbers will change, but the trend (


) usually holds true for rigid aromatic systems.

Part 5: Comparative Data Summary

The following table summarizes the experimental expectations for validating the structural identity of the isomers.

FeatureN-(4-methylphenyl) [Para] N-(2-methylphenyl) [Ortho]
Symmetry High (

or mirror plane)
Low (Asymmetric)
1H NMR Aromatic 2 Signals (AA'BB' "Doublets")4 Signals (ABCD Multiplets)
13C NMR Aromatic 4 Signals (2 sets of equivalent carbons)6 Signals (All distinct)
IR (C-H Bend) 800 – 850 cm⁻¹ 735 – 770 cm⁻¹
Melting Point High (e.g., ~150°C for acetamide)Low (e.g., ~110°C for acetamide)
Crystallinity Generally forms needles/plates easilyOften harder to crystallize
Logic Visualization: NMR Signal Prediction

NMRLogic Input Aromatic Ring Analysis Para Para (1,4-Sub) Input->Para Ortho Ortho (1,2-Sub) Input->Ortho SymP Symmetry Plane Present Para->SymP EquivP Protons 2,6 Equiv Protons 3,5 Equiv SymP->EquivP SignalP 2 distinct aromatic signals (AA'BB' Pattern) EquivP->SignalP SymO No Symmetry Plane Ortho->SymO EquivO All 4 Protons Unique SymO->EquivO SignalO 4 distinct aromatic signals (Complex Multiplet) EquivO->SignalO

Figure 2: Logic flow for predicting NMR signals based on molecular symmetry.

References

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • PubChem. (n.d.). N-acetyl-o-toluidine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Safety Operating Guide

2,4-dibromo-N-(4-methylphenyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling and lifecycle management of halogenated aromatic scaffolds. 2,4-dibromo-N-(4-methylphenyl)benzamide is a prime example of a compound that, while synthetically valuable, presents specific logistical and environmental challenges at the end of its lifecycle.

The presence of two bromine atoms on the benzoyl ring fundamentally alters this compound's reactivity and disposal requirements compared to non-halogenated organics. Improper disposal can lead to the generation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) or corrosive hydrogen bromide (HBr) gas. This guide provides a self-validating, step-by-step operational framework to ensure your laboratory maintains strict environmental compliance and personnel safety.

Physicochemical & Disposal Parameters

To design an effective disposal strategy, we must first understand the quantitative parameters that govern the compound's behavior in waste streams. The high mass fraction of bromine dictates that this compound must be routed exclusively through halogenated waste channels[1].

Table 1: Physicochemical & Disposal Parameters for this compound

ParameterValue / SpecificationOperational Implication
Molecular Weight 369.05 g/mol Determines stoichiometric calculations for reaction scaling and waste volume estimation.
Halogen Content ~43.3% (w/w) BromineHigh halogen mass fraction mandates strict segregation into halogenated waste streams[2].
Incineration Temp. >1100°C (Rotary Kiln)Required to prevent the formation of toxic brominated dioxins/furans during destruction[1].
Scrubbing Requirement Caustic (NaOH/Ca(OH)₂)Neutralizes corrosive Hydrogen Bromide (HBr) exhaust gas generated during incineration[3].
Container Material Glass or HDPEPrevents chemical degradation of the storage vessel prior to waste pickup[2].

Operational Handling & Minimization Workflow

The most effective waste management strategy begins at the bench. By controlling how the solid is handled, we minimize the generation of contaminated consumables.

Step-by-Step Methodology: Safe Handling & Solution Preparation
  • Preparation & PPE: Verify that the fume hood has a face velocity of at least 80–100 fpm. Don standard PPE: nitrile gloves, safety goggles, and a flame-retardant lab coat.

  • Weighing: Place a static-dissipative weigh boat on an analytical balance inside the ventilated enclosure. Causality: The static-dissipative material prevents the fine brominated powder from clinging to the boat, ensuring complete transfer and minimizing residual solid waste.

  • Transfer & Dissolution: Transfer the solid to the reaction vessel and immediately cap it. Add the required solvent (e.g., DCM or DMSO).

  • Decontamination: Wipe down the balance and spatulas with a solvent-damped Kimwipe.

  • Self-Validation Step: Visually inspect the balance area and spatulas against a dark background. If any white crystalline residue is visible, repeat the solvent wipe. Once clean, dispose of the Kimwipe directly into the solid halogenated waste bin[2].

HandlingWorkflow Start Start: Chemical Handling PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Weighing & Solution Prep Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Use Absorbent Pads Collect as Solid Waste Spill->Clean Yes Proceed Proceed with Experiment Spill->Proceed No Clean->Proceed

Operational workflow for handling this compound and immediate spill response.

Waste Segregation & Disposal Procedures

The ultimate destruction of halogenated organics relies on liquid injection or rotary kiln incineration[1]. Because the combustion of brominated compounds generates corrosive gas, these incinerators must be equipped with high-efficiency caustic scrubbers[3].

Mixing halogenated and non-halogenated waste streams is a critical operational failure; doing so cross-contaminates the entire bulk volume, reclassifying it all as halogenated waste and significantly increasing the financial and environmental cost of disposal[2]. Evaporation is never an acceptable waste disposal method for these compounds[4].

Step-by-Step Methodology: Comprehensive Disposal Protocol
  • Liquid Waste Segregation: Pour any spent reaction mixtures or stock solutions containing the compound into a designated "Halogenated Organic Waste" carboy.

    • Causality: Even if the compound is dissolved in a non-halogenated solvent (like DMSO or Ethanol), the presence of the dibrominated solute mandates that the entire mixture be treated as halogenated waste[2].

  • Solid Waste Collection: Place contaminated gloves, weigh boats, and filter papers into a sturdy, leak-proof container lined with a chemically compatible bag[5].

  • Primary Container Decontamination (Triple-Rinse):

    • Empty chemical containers must be triple-rinsed. Only de minimis amounts of the chemical may remain before this process begins[2][4].

    • Add a small volume of a compatible solvent (e.g., acetone) to the empty container, cap it, and agitate.

    • Pour the rinsate into the halogenated liquid waste carboy. Repeat this process two more times. The first rinse is particularly critical and must always be captured as hazardous waste[4].

    • Self-Validation Step: After the third rinse, invert the glass container over a clean paper towel. If any particulates fall out or residue is visible on the glass, perform a fourth rinse. Once validated as clean, obliterate the original chemical label with a marker and discard the glass in a broken glass receptacle[2].

  • Labeling & Storage: Affix a completed Hazardous Waste label to all bins. Write the full chemical name—"this compound"—without using abbreviations. Ensure secondary containment is used for all liquid waste carboys[5].

WasteSegregation Waste Generate Waste: This compound Type Waste Type? Waste->Type Solid Solid Powder & Contaminated Consumables Type->Solid Liquid Dissolved in Solvent Type->Liquid Container Empty Primary Container Type->Container SolidBin Halogenated Solid Waste Container Solid->SolidBin LiquidBin Halogenated Solvent Waste Carboy Liquid->LiquidBin Rinse Triple Rinse with Solvent Container->Rinse Incineration High-Temp Incineration with Caustic Scrubbing SolidBin->Incineration LiquidBin->Incineration Rinse->SolidBin Cleaned Glass Rinse->LiquidBin Rinsate

Waste segregation and routing logic for halogenated aromatic amides.

References

  • Title: Hazardous Waste Disposal Guide - Research Areas - Policies Source: Dartmouth College Environmental Health & Safety URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes (EPA/600/S2-87/098) Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Disposal Guide Source: Northwestern University Office for Research Safety (ORS) URL: [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2,4-Dibromo-N-(4-methylphenyl)benzamide

[1][2][3]

Executive Safety Summary

Immediate Action Required: Treat 2,4-dibromo-N-(4-methylphenyl)benzamide as a Category 3 Irritant with potential for Acute Toxicity (Oral) and Skin Sensitization .[1][2][3] As a halogenated aromatic amide, this compound possesses lipophilic properties that facilitate skin absorption.[2][3]

Critical Hazard Profile:

  • Physical State: Solid (Crystalline powder).[2][3]

  • Primary Risks: Inhalation of dust, ocular damage from micro-abrasion/chemical irritation, and systemic absorption via dermal contact.[2][3]

  • Hydrolysis Hazard: Metabolic or chemical hydrolysis may release p-toluidine (a known carcinogen/toxicant) and 2,4-dibromobenzoic acid.[1][2][3]

Hazard Identification & Risk Assessment

To determine the appropriate PPE, we must analyze the molecule's structure-activity relationship (SAR).[1][2][3]

Structural ComponentAssociated Hazard Risk
Benzamide Core Potential neurotoxicity (analog-based); Skin/Eye Irritant (H315, H319).[1][2][3]
Halogens (Br at 2,4) Increases lipophilicity (skin penetration); Environmental persistence; Heavy atom effect (waste segregation).[2][3]
N-Tolyl Group Metabolic precursor to p-toluidine (Target organ toxicity: Liver/Kidneys).[1][2][3]

Expert Insight: Do not rely solely on standard "Irritant" labels. The presence of the p-tolyl moiety mandates that you handle this substance with the same rigor as a suspected carcinogen precursor until specific toxicology data proves otherwise.[1][2][3]

Personal Protective Equipment (PPE) Specifications

This protocol uses a Layered Defense Strategy .[2][3] Standard lab coats and single nitrile gloves are insufficient for handling >100 mg quantities or solutions of this compound.[2][3]

A. Respiratory Protection (Critical for Solids)
  • Standard Operation (Weighing < 1g): Work within a certified Chemical Fume Hood (CFH).[2][3]

  • Bulk Handling (> 1g) or Open Bench: N95/P2 particulate respirator is the minimum requirement.[2][3]

  • Spill Cleanup: Half-face respirator with P100/Organic Vapor (OV) cartridges.[1][2][3]

    • Reasoning: The organic vapor cartridge protects against volatile solvents used to dissolve the solid, while P100 captures the dust.[2][3]

B. Dermal Protection (Glove Permeation Logic)

Halogenated aromatics can permeate standard nitrile rapidly when in solution.[2][3]

  • Dry Solid Handling:

    • Primary: Nitrile (Minimum thickness: 5 mil / 0.12 mm).[2][3]

    • Protocol: Single glove acceptable if no solvent is present.[2][3]

  • Solution Handling (e.g., DCM, DMF, DMSO mixtures):

    • Technique: Double-gloving is mandatory .[1][2][3]

    • Inner Layer: Polyethylene (PE) laminate or thin Nitrile.[2][3]

    • Outer Layer: Thick Nitrile (8 mil) or Neoprene.[2][3]

    • Why? Chlorinated solvents (often used with this compound) degrade nitrile in <5 minutes.[2][3] The laminate liner provides the chemical barrier.[2][3]

C. Ocular & Face Protection[1][3][4][5][6][7]
  • Standard: ANSI Z87.1 Chemical Splash Goggles.[2][3] Safety glasses are inadequate due to the risk of airborne dust migration.[1][2]

  • High Risk (Synthesis/Reflux): Face shield required over goggles to protect against thermal splashes containing the halogenated intermediate.[2][3]

Operational Protocols

Protocol 1: Safe Weighing & Transfer

Objective: Minimize static-induced dust dispersion.[1][2][3]

  • Engineering Control: Activate Ionizing Fan (Static Eliminator) inside the fume hood 5 minutes prior to use.[2][3]

  • Preparation: Line the balance area with a dark-colored, chemically resistant mat (makes white powder spills visible).[1][2][3]

  • Transfer: Use a disposable anti-static spatula.[2][3] Do not use metal spatulas that may scratch glass, creating micro-fissures for chemical entrapment.[2][3]

  • Decontamination: Immediately wipe the balance and surrounding area with a surfactant-based cleaner (soap/water), followed by an alcohol wipe.[2][3]

    • Note: Avoid using pure ethanol first; it may spread the lipophilic powder without lifting it.[2][3]

Protocol 2: Emergency Spill Response

Trigger: Spillage of >50 mg of substance.[2][3]

SpillResponseStartSpill DetectedTypeIdentify StateStart->TypeSolidDry PowderType->SolidLiquidSolution/LiquidType->LiquidActionSolid1. Isolate Area2. Cover with wet paper towel(Prevents dust)Solid->ActionSolidActionLiquid1. Absorb with Vermiculite2. Do NOT use paper towels(Prevents spread)Liquid->ActionLiquidDisposalScoop into Halogenated Waste ContainerActionSolid->DisposalActionLiquid->DisposalCleanDouble Wash:1. Detergent (Solubilize)2. Acetone (Remove residue)Disposal->Clean

Figure 1: Decision logic for immediate spill remediation. Note the specific instruction to wet-cover solids to prevent aerosolization.[1][2]

Waste Disposal & Decontamination

This compound contains bromine and must never be disposed of in general organic waste streams due to the risk of forming toxic dioxins/furans during improper incineration.[2][3]

Waste StreamContainer LabelingHandling Instruction
Solid Waste "Hazardous Waste: Halogenated Solid"Double-bag in polyethylene bags before placing in the drum.[1][2][3]
Liquid Waste "Halogenated Organic Solvents"Segregate from non-halogenated solvents (e.g., Acetone/Methanol) to reduce disposal costs and prevent reactivity.[2][3]
Contaminated Sharps "Sharps - Chemically Contaminated"Do not recap needles.[1][2][3] Place directly in a rigid container.

Decontamination Solution: For benchtop cleaning, prepare a 5% Sodium Dodecyl Sulfate (SDS) solution.[2][3] The detergent action encapsulates the hydrophobic benzamide better than organic solvents, which might merely spread a thin film of the toxin.[2][3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Benzamide Derivatives. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Laboratory Standard).[2][3] Retrieved from [Link][1][2]

  • Princeton University EHS. Halogenated Solvents and Waste Handling Guidelines. Retrieved from [Link][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.